molecular formula C7H13ClN2O B1403475 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride CAS No. 1419101-36-2

5,8-Diazaspiro[3.5]nonan-6-one hydrochloride

Katalognummer: B1403475
CAS-Nummer: 1419101-36-2
Molekulargewicht: 176.64 g/mol
InChI-Schlüssel: KRHJBLDCMRRWAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is a synthetically valuable spirocyclic chemical scaffold of high interest in medicinal chemistry and drug discovery research. The diazaspiro[3.5]nonane core structure is a privileged framework used in the design of novel bioactive molecules. Recent research has demonstrated the application of similar diazaspiro[3.5]nonane derivatives as covalent inhibitors of the KRAS G12C oncogenic mutant, a significant target in oncology, particularly for non-small cell lung cancer . These inhibitors function by binding covalently to the mutated cysteine residue within the switch-II pocket of the KRAS protein, leading to anti-tumor activity . Beyond oncology, this structural motif is also explored in central nervous system (CNS) drug discovery, with related compounds being investigated as modulators of targets like the nociceptin receptor for potential treatments in pain, anxiety, and memory disorders . The specific ketone functional group in 5,8-Diazaspiro[3.5]nonan-6-one provides a versatile handle for further synthetic elaboration, making it a crucial building block for constructing diverse compound libraries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

5,8-diazaspiro[3.5]nonan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-4-8-5-7(9-6)2-1-3-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHJBLDCMRRWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to 5,8-Diazaspiro[3.5]nonan-6-one Hydrochloride: From Core Properties to Advanced Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer both potency and specificity is relentless. Spirocyclic scaffolds have emerged as a particularly compelling class of building blocks, offering a rigid, three-dimensional topology that departs from the flat, often-saturated chemical space of traditional pharmacophores. This guide provides a deep, field-proven perspective on 5,8-diazaspiro[3.5]nonan-6-one hydrochloride, a versatile and strategically important spirocyclic building block. We will dissect its fundamental properties, explore its synthetic utility, and illuminate its application in the rational design of next-generation therapeutics, moving beyond mere data to provide causal insights for the practicing researcher.

The Strategic Value of the Diazaspiro[3.5]nonane Core

The diazaspiro[3.5]nonane framework is classified as a "privileged structure" in pharmaceutical research.[1] Its inherent rigidity and defined three-dimensional exit vectors allow for the precise positioning of functional groups in space. This is critical for optimizing interactions within the binding pockets of complex biological targets like kinases and enzymes. Unlike more flexible aliphatic chains, the spirocyclic core reduces the entropic penalty upon binding, often leading to enhanced binding affinity and improved selectivity. The hydrochloride salt form ensures improved solubility in aqueous and polar protic solvents, a crucial characteristic for both reaction setup and early-stage formulation and biological screening.

Core Physicochemical and Structural Data

A comprehensive understanding of the fundamental properties of a chemical building block is the bedrock of its effective application. The data below has been consolidated from multiple chemical suppliers and databases to provide a reliable reference point.

PropertyValueSource(s)
IUPAC Name 5,8-diazaspiro[3.5]nonan-6-one;hydrochlorideN/A
CAS Number 1419101-36-2[2][3]
Molecular Formula C₇H₁₃ClN₂O[2]
Molecular Weight 176.64 g/mol [2]
Appearance White to off-white solid[4]
Canonical SMILES C1CC2(C1)CNCC(=O)N2.Cl[5]
Storage Room temperature, in a dry, well-ventilated place[2][6]

Synthesis and Chemical Reactivity: A Platform for Derivatization

The utility of this compound is defined by its synthetic accessibility and the distinct reactivity of its functional groups.

General Synthetic Approach

While multiple synthetic routes exist, a common strategy involves a multi-step sequence culminating in the formation of the spirocyclic core. This process is designed for scalability and control over the final structure.

Synthesis_Workflow A Protected Amine Precursor C Double Alkylation A->C B Cyclobutane Derivative (e.g., 1,1-bis(halomethyl)cyclobutane) B->C D Intramolecular Cyclization (Amide Formation) C->D Base E Protected Spirocycle D->E F Deprotection E->F Acid/Hydrogenolysis G 5,8-Diazaspiro[3.5]nonan-6-one F->G H Salt Formation (HCl) G->H I Final Product H->I Reactivity_Sites Core 5,8-Diazaspiro[3.5]nonan-6-one Core N8 N8 Secondary Amine (Most Nucleophilic) Core->N8 Alkylation, Acylation, Reductive Amination, Arylation N5_Amide N5 Amide Nitrogen (Non-nucleophilic) Core->N5_Amide Resonance Stabilized (Generally Unreactive) C6_Carbonyl C6 Carbonyl (Electrophilic Carbon) Core->C6_Carbonyl Reduction (to alcohol), Grignard Addition, Wittig Reaction

Caption: Key reactive sites on the 5,8-diazaspiro[3.5]nonan-6-one scaffold.

  • The N8 Secondary Amine: This is the most reactive site for nucleophilic attack. It readily participates in standard N-functionalization reactions, making it the primary handle for introducing diversity elements (R-groups) to explore structure-activity relationships (SAR).

  • The C6 Carbonyl: The electrophilic carbon of the amide can be targeted by strong reducing agents or organometallic reagents. However, its reactivity is attenuated compared to a ketone due to the adjacent N5 amide nitrogen.

  • The N5 Amide Nitrogen: The lone pair of electrons on this nitrogen is delocalized into the carbonyl through resonance. This significantly reduces its nucleophilicity, rendering it largely unreactive under standard conditions. This inherent chemoselectivity is a major advantage, as it obviates the need for a protecting group strategy at this position when modifying the N8 amine.

Applications in Drug Discovery Programs

This scaffold is extensively used as a building block for synthesizing libraries of compounds targeting various diseases. [4]Its utility has been demonstrated in the development of kinase inhibitors, antimicrobial agents, and as a core component in PROTACs (PROteolysis TArgeting Chimeras). [2][4]

Experimental Protocol: Palladium-Catalyzed N8-Arylation (Buchwald-Hartwig Amination)

This protocol details a common and powerful method for attaching aryl or heteroaryl moieties to the N8 position, a key step in building libraries for kinase inhibitor screening. [4] Objective: To synthesize N8-Aryl-5,8-diazaspiro[3.5]nonan-6-one derivatives.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq), the desired aryl bromide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., RuPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.2 eq).

    • Causality Insight: The hydrochloride salt must be neutralized by the base in situ. Using a strong, sterically hindered base like NaOtBu prevents competitive side reactions such as ester hydrolysis or reaction with the aryl halide.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula.

    • Trustworthiness Principle: Using anhydrous and degassed solvents is critical. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, inactivating the catalytic cycle. Water can interfere with the base and promote catalyst decomposition.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure N8-arylated product.

    • Self-Validation: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the success of the protocol.

Drug Discovery Workflow: Kinase Inhibitor Library Synthesis

The following workflow illustrates a logical progression from the starting scaffold to the identification of potential drug candidates.

Drug_Discovery_Workflow A Start 5,8-Diazaspiro[3.5]nonan-6-one HCl B Step 1: Library Synthesis Parallel N8-Arylation/Acylation (Diverse aryl halides, acid chlorides) A->B C Step 2: Purification & QC Mass-directed Preparative HPLC (Purity & Identity Check via LC-MS) B->C D Step 3: Biological Screening High-Throughput Screening (HTS) (Kinase activity/inhibition assays) C->D E Step 4: Hit Identification Data Analysis (Potency & Selectivity Profiling) D->E F Step 5: Hit-to-Lead Optimization Medicinal Chemistry (SAR-guided structural modifications) E->F G Lead Candidate F->G

Caption: A streamlined workflow for developing kinase inhibitors using the scaffold.

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [6][7]* Handling: Use in a well-ventilated area or a chemical fume hood. [8]Avoid creating dust. [7]Wash hands thoroughly after handling. [9]* Hazards: May cause skin and serious eye irritation. [4][10]The hydrochloride salt is a weak acid and may be corrosive. Always consult the most current Safety Data Sheet (SDS) from your supplier before use. [9]* Storage: Keep the container tightly sealed in a dry place away from incompatible materials such as strong oxidizing agents and strong bases. [4][9]

Conclusion

This compound is more than a mere building block; it is a strategic tool for navigating the complexities of modern drug discovery. Its defined 3D geometry, combined with a predictable and chemoselective reactivity profile, provides an exceptional platform for generating novel, high-value chemical matter. By understanding the causal principles behind its synthesis, reactivity, and application, research and development teams can fully leverage this scaffold to accelerate their programs and engineer the next generation of targeted therapeutics.

References

  • Title: 5, 8-diazaspiro[3.5]nonan-6-one hydrochloride, min 97%, 1 gram Source: HDH Chemicals URL: [Link]

  • Title: 5,8-diazaspiro[3.5]nonan-6-one Source: PubChemLite URL: [Link]

  • Title: 5,8-Diazaspiro[3.5]nonan-6-one, hydrochloride (1:1) Source: Ivy Fine Chemicals URL: [Link]

  • Title: Safety Data Sheet Source: SickKids Research Institute URL: [Link]

  • Title: Safety Data Sheet Source: Angene Chemical URL: [Link]

  • Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Title: 5-Azaspiro[3.5]nonan-8-one hydrochloride Source: PubChem URL: [Link]

  • Title: 8,8-Difluoro-6-azaspiro(3.5)nonane hydrochloride Source: PubChem URL: [Link]

Sources

5,8-Diazaspiro[3.5]nonan-6-one hydrochloride CAS number 1419101-36-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,8-Diazaspiro[3.5]nonan-6-one Hydrochloride (CAS 1419101-36-2): A Privileged Scaffold for Modern Drug Discovery

Executive Summary

This compound is a spirocyclic lactam that has emerged as a significant building block in contemporary medicinal chemistry. Its rigid, three-dimensional architecture provides a unique structural foundation for developing novel therapeutics. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, representative synthesis, analytical methodologies, and key applications. Primarily utilized as a versatile scaffold, it plays a crucial role in the design of next-generation pharmaceuticals, including targeted protein degraders, kinase inhibitors, and antimicrobial agents. This document serves as a resource for researchers, chemists, and drug development professionals seeking to leverage the potential of this valuable chemical entity.

The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

The field of drug discovery is in a constant search for chemical structures that can provide access to novel biological targets with improved efficacy and selectivity. Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, have become recognized as "privileged scaffolds".[1][2] Their inherent structural rigidity and defined three-dimensional geometry distinguish them from more flexible, linear molecules. This conformational restriction can lead to enhanced binding affinity and selectivity for protein targets, as it reduces the entropic penalty upon binding.[3]

The 5,8-diazaspiro[3.5]nonan-6-one core, which combines a four-membered azetidine ring with a six-membered piperidinone ring, is a prime example of such a scaffold. This unique fusion provides multiple vectors for chemical modification, allowing for the systematic exploration of chemical space to optimize pharmacological properties.

Physicochemical Properties and Structural Characterization

The hydrochloride salt of 5,8-diazaspiro[3.5]nonan-6-one is the form typically supplied for research and development, offering improved stability and handling characteristics over the free base.

Key Properties
PropertyValueSource
CAS Number 1419101-36-2[4][5][6]
Molecular Formula C₇H₁₃ClN₂O[4]
Molecular Weight 176.64 g/mol [4]
Purity Typically ≥97%[4]
Free Base CAS 1419209-31-6[7][8][9]
Free Base MW 140.19 g/mol [9]
Storage Room Temperature, in a sealed container[4][7]
Molecular Structure

The core structure features a quaternary spiro-carbon linking an azetidine ring and a piperidinone ring. The nitrogen atoms and the ketone group serve as key functional handles for synthetic elaboration.

Caption: Structure of this compound.

Representative Synthesis and Purification

While the precise industrial synthesis routes for this compound are often proprietary, a plausible synthetic pathway can be constructed based on established methods for creating spirocyclic lactams.[1][10] The following represents a generalized, multi-step approach.

Causality: The strategy involves constructing the two rings around a central precursor. A Dieckmann-type condensation or an intramolecular nucleophilic substitution are common strategies for forming the piperidinone ring, followed by the formation of the azetidine ring.

G cluster_0 Synthetic Workflow A Step 1: Precursor Synthesis B Step 2: Piperidinone Ring Formation (Intramolecular Cyclization) A->B C Step 3: Azetidine Ring Formation B->C D Step 4: Purification (Chromatography/Recrystallization) C->D E Step 5: Salt Formation (Treatment with HCl) D->E F Final Product E->F

Caption: Generalized workflow for the synthesis of the target compound.

Protocol: Representative Synthesis
  • Step 1: Synthesis of an Acyclic Precursor. A suitable di-amine precursor containing a malonate or cyanoacetate group is synthesized. This precursor is designed to have functional groups positioned for subsequent cyclizations.

  • Step 2: Formation of the Piperidinone Ring. The precursor is treated with a strong base (e.g., sodium hydride) in an inert solvent (e.g., THF) to induce an intramolecular cyclization, forming the six-membered piperidinone ring.

  • Step 3: Formation of the Azetidine Ring. The remaining primary amine on the piperidinone intermediate is reacted with a suitable dielectrophile (e.g., a 1,3-dihalo-propane derivative) under basic conditions to form the four-membered azetidine ring, completing the spirocyclic core.

  • Step 4: Purification of the Free Base. The crude product is purified using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to isolate the pure 5,8-diazaspiro[3.5]nonan-6-one free base.

  • Step 5: Hydrochloride Salt Formation. The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of HCl in the same solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final hydrochloride salt.

Key Applications in Drug Discovery

The utility of this scaffold lies in its role as a rigid core from which functional groups can be projected into the binding pockets of biological targets.

Core Fragment in Targeted Protein Degraders

This compound is explicitly marketed as a "Protein Degrader Building Block".[4] In technologies like Proteolysis-Targeting Chimeras (PROTACs), a molecule is designed with two heads—one that binds to a target protein and another that binds to an E3 ubiquitin ligase—connected by a linker. The spirocyclic core of 5,8-diazaspiro[3.5]nonan-6-one is ideal for use within the linker component, providing conformational rigidity to control the spatial orientation of the two binding heads, which is critical for inducing an effective ternary complex and subsequent protein degradation.

cluster_qc Analytical QC Workflow start Sample Batch hplc Purity Analysis (HPLC-UV) start->hplc lcms Identity Confirmation (LC-MS) hplc->lcms nmr Structural Elucidation (¹H & ¹³C NMR) lcms->nmr pass Batch Release nmr->pass

Sources

An In-Depth Technical Guide to the Molecular Structure of 5,8-Diazaspiro[3.5]nonan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single, shared carbon atom—have emerged as "privileged structures."[1] Their inherent three-dimensionality and conformational rigidity provide a unique platform for the precise spatial orientation of functional groups, often leading to enhanced binding affinity, selectivity, and improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2]

This guide focuses on a particularly valuable building block within this class: 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride . This compound, featuring a fused azetidine and piperidinone ring system, serves as a critical starting material in the synthesis of advanced therapeutic agents, from kinase inhibitors to novel antimicrobials.[3][4] We will dissect its molecular structure, explore the analytical methodologies used for its characterization, and contextualize its structural features within the broader framework of drug development.

Core Molecular Profile and Physicochemical Properties

This compound is the salt form of the parent spiro-lactam, which enhances its stability and handling properties. The core structure is defined by a spirocyclic carbon atom that joins a four-membered azetidine ring and a six-membered piperidinone ring.

Table 1: Core Chemical and Physical Properties

PropertyValueSource
IUPAC Name 5,8-diazaspiro[3.5]nonan-6-one;hydrochloride[4]
CAS Number 1419101-36-2[4]
Molecular Formula C₇H₁₃ClN₂O[4]
Molecular Weight 176.64 g/mol [4]
Appearance White crystalline powder (inferred from free base)[3]

The hydrochloride salt form is particularly important in a pharmaceutical context. Protonation of one of the basic nitrogen atoms increases the polarity and aqueous solubility of the molecule, which is a critical parameter for drug formulation and bioavailability.

Structural Representation

The 2D structure of the cationic component of this compound is depicted below.

Caption: 2D Structure of the 5,8-Diazaspiro[3.5]nonan-6-one Cation.

Computed Druglike Properties

Computational models provide valuable insights into a molecule's expected behavior in a biological system. These descriptors help guide the early stages of drug design.

Table 2: Computed Physicochemical Descriptors (for the free base)

PropertyValueSignificance in Drug Discovery
XLogP3 -0.4Indicates high hydrophilicity, suggesting good aqueous solubility.
Hydrogen Bond Donors 2The two N-H groups can participate in hydrogen bonding with biological targets.[5]
Hydrogen Bond Acceptors 2The carbonyl oxygen and the nitrogen atoms can accept hydrogen bonds.[5]
Topological Polar Surface Area (TPSA) 41.1 ŲSuggests good potential for oral bioavailability and cell membrane permeability.[5]
Rotatable Bond Count 0The rigid spirocyclic framework limits conformational flexibility, which can lead to higher binding affinity and selectivity.[5]

The combination of a rigid scaffold, multiple hydrogen bonding sites, and a favorable TPSA makes this molecule an excellent starting point for library synthesis. The nitrogen atoms and the ketone functional group serve as versatile handles for introducing chemical diversity.[3][5]

Definitive Structural Elucidation: A Multi-Technique Approach

Determining the precise molecular structure of a novel compound is a cornerstone of chemical science. It relies on a convergence of evidence from multiple analytical techniques, each providing a unique piece of the structural puzzle. This self-validating system ensures the highest degree of confidence in the final assigned structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization Synth Chemical Synthesis MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Synth->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Synth->IR NMR NMR Spectroscopy Maps C-H Framework Synth->NMR Final Confirmed Molecular Structure MS->Final IR->Final XRD X-Ray Crystallography Defines 3D Atomic Arrangement NMR->XRD For Crystalline Samples NMR->Final XRD->Final

Caption: Workflow for the definitive structural characterization of a chemical entity.

Mass Spectrometry (MS): Confirming Identity and Formula

Causality: The first step in characterization is to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Protocol: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: The sample is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, it yields gas-phase ions of the analyte. For this molecule, the expected ion is the protonated free base, [C₇H₁₂N₂O + H]⁺.

  • Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or TOF). The analyzer measures the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places).

  • Data Interpretation: The measured exact mass is compared to the theoretical exact mass calculated from the molecular formula. A match within a narrow tolerance (e.g., < 5 ppm) confirms the elemental composition. The expected monoisotopic mass for the [M+H]⁺ ion is approximately 141.1022.[1]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's constituent parts.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

  • Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal and pressure is applied to ensure good contact.

  • Sample Scan: The sample is scanned with infrared light over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400N-H StretchSecondary Amine/Amide
~2850-3000C-H StretchAliphatic (sp³ C-H)
~1650-1680C=O StretchAmide (Lactam)
~1100-1300C-N StretchAmine/Amide

The presence of a strong absorption band around 1670 cm⁻¹ is a key indicator of the lactam carbonyl group, while broader bands above 3000 cm⁻¹ confirm the presence of N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. It maps the carbon-hydrogen framework by exploiting the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. While specific, verified spectral data for this exact compound is not available in public literature, the expected signals can be predicted based on its known structure.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. A small amount of a reference standard like TMS may be added.

  • Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed to optimize magnetic field homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H spectrum, ¹³C spectrum, and often 2D correlation spectra (like COSY and HSQC) to establish H-H and C-H connectivities.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm).

Expected ¹H NMR Signals: The spectrum would show distinct signals corresponding to the protons on the azetidine ring and the piperidinone ring. Protons adjacent to nitrogen atoms and the carbonyl group would be shifted downfield. Expected ¹³C NMR Signals: The spectrum would show a characteristic signal for the carbonyl carbon (δ ~170 ppm), the spiro-carbon, and distinct signals for the other aliphatic carbons in the two rings.

Single-Crystal X-ray Diffraction: The Unambiguous 3D Structure

Causality: For crystalline solids, X-ray diffraction provides the ultimate proof of structure. It allows for the direct visualization of the molecule's three-dimensional arrangement in the solid state, yielding precise bond lengths, bond angles, and conformational details.[6][7]

Methodology: If a suitable single crystal of this compound can be grown, it is mounted and irradiated with a focused beam of X-rays.[8] The diffraction pattern of the X-rays is collected and computationally analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.[9] This technique would unambiguously confirm the spirocyclic connectivity and the relative stereochemistry of the molecule.

Relevance and Applications in a Therapeutic Context

The rigid, three-dimensional nature of the 5,8-diazaspiro[3.5]nonan-6-one core makes it an exceptionally valuable scaffold for probing the complex topologies of biological targets.[10] Its utility has been demonstrated in several areas of therapeutic research.

G cluster_apps Therapeutic Applications Core 5,8-Diazaspiro[3.5]nonan-6-one (Privileged Scaffold) Kinase Kinase Inhibitors (e.g., JAK3 for Autoimmune Disease) Core->Kinase Building Block For Antimicrobial Antimicrobial Agents (e.g., DHFR Inhibitors) Core->Antimicrobial Precursor To Degraders Protein Degraders (PROTACs, etc.) Core->Degraders Key Component In CNS CNS Agents (Related Scaffolds) (Sigma Receptor Ligands) Core->CNS Structural Analogue

Caption: Applications of the diazaspiro[3.5]nonane scaffold in drug discovery.

  • Kinase Inhibitors: The diazaspiro group can provide steric and electronic effects that are beneficial for optimizing binding to the hinge region of protein kinases. This has been leveraged in the development of inhibitors for targets like JAK3, which are implicated in autoimmune diseases.[3]

  • Antimicrobial Agents: The unique structure serves as a platform for developing novel antibacterial agents, including those targeting essential bacterial enzymes like dihydrofolate reductase, with activity against resistant strains such as MRSA.[3]

  • Protein Degraders: This molecule is listed as a building block for protein degraders, a cutting-edge therapeutic modality where small molecules are used to hijack the cell's machinery to destroy disease-causing proteins.[4]

  • CNS Disorders: Closely related diazaspiro scaffolds have been instrumental in creating potent ligands for sigma receptors, which are targets for treating central nervous system disorders and managing pain.[1][11]

Conclusion

The molecular structure of this compound, confirmed through a rigorous combination of spectroscopic and crystallographic principles, represents more than just a chemical curiosity. Its rigid spirocyclic framework, combined with strategically placed functional groups, establishes it as a high-value scaffold in medicinal chemistry. The insights gained from a detailed structural analysis—from its fundamental physicochemical properties to its three-dimensional architecture—directly inform its application as a building block for the next generation of targeted therapeutics. Understanding this molecule at a fundamental level is key to unlocking its full potential in the complex and rewarding field of drug discovery.

References

  • X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. ResearchGate. [Link]

  • 5,8-diazaspiro[3.5]nonan-6-one. Angene Chemical. [Link]

  • 5-Azaspiro[3.5]nonan-8-one hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, Royal Society of Chemistry. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Center for Biotechnology Information. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, American Chemical Society. [Link]

  • Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. Semantic Scholar. [Link]

  • Chemical Methods for the Construction of Spirocyclic -Lactams and Their Biological Importance. Thieme Connect. [Link]

  • Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles. ResearchGate. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. National Center for Biotechnology Information. [Link]

  • Theory Untangles Fascinating Properties of Spiro-Compounds. Dral's Group. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters, American Chemical Society. [Link]

  • X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[6][6]octane. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5,8-Diazaspiro[3.5]nonan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is a versatile spirocyclic building block with significant applications in medicinal chemistry, particularly in the synthesis of antimicrobial agents and kinase inhibitors.[1] Its unique three-dimensional structure provides a rigid scaffold for the development of novel therapeutics.[2][3] This guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a detailed focus on its solubility and stability. As a Senior Application Scientist, this document synthesizes established scientific principles with actionable experimental protocols to empower researchers in their drug development endeavors.

Introduction and Physicochemical Properties

This compound is the salt form of the parent compound, 5,8-diazaspiro[3.5]nonan-6-one. The hydrochloride salt is generally preferred in early-stage drug development due to its potential for improved aqueous solubility and stability compared to the free base.

Chemical Structure and Properties
  • Chemical Name: this compound

  • Molecular Formula: C₇H₁₃ClN₂O

  • Molecular Weight: 176.64 g/mol

  • Appearance: Expected to be a white to off-white crystalline solid.

The structure features a lactam ring fused to a spirocyclic system containing a secondary amine. The presence of the basic amine allows for the formation of the hydrochloride salt, which is crucial for its physicochemical behavior.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt of a secondary amine, the aqueous solubility of this compound is expected to be significantly pH-dependent.[4]

Predicted Solubility Behavior
  • Aqueous Solubility: The free base is reported to have moderate aqueous solubility.[1] The hydrochloride salt is anticipated to have significantly higher aqueous solubility, especially in acidic to neutral pH, due to the protonation of the secondary amine.

  • pH-Dependent Solubility: In acidic solutions, the compound will exist predominantly in its protonated, more soluble form. As the pH increases towards and beyond the pKa of the secondary amine, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.[4][5]

  • Solubility in Organic Solvents: Solubility in organic solvents will be influenced by the polarity of the solvent and the ionic nature of the hydrochloride salt. Polar protic solvents like methanol and ethanol are expected to be better solvents than non-polar aprotic solvents.

Quantitative Solubility Data

A comprehensive literature search did not yield specific quantitative solubility data for this compound. The following table provides a framework for the expected solubility based on its chemical structure and general principles of salt forms. Researchers are strongly encouraged to determine the experimental solubility for their specific batch of material.

Solvent/Medium Predicted Solubility Rationale for Selection
Water (pH 7.4)SolublePhysiologically relevant pH.
0.1 M HCl (pH 1.2)Highly SolubleSimulates gastric fluid; compound is fully protonated.[4]
Phosphate Buffer (pH 6.8)SolubleSimulates intestinal fluid.
MethanolSolubleCommon polar protic solvent for API processing.
EthanolSolublePharmaceutically acceptable solvent.
AcetonitrileSparingly SolublePolar aprotic solvent.
DichloromethanePoorly SolubleNon-polar aprotic solvent.

Stability Profile

Understanding the stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation products. The molecule possesses two key functionalities susceptible to degradation: the lactam ring and the secondary amine.

Potential Degradation Pathways

Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, are essential to elucidate the intrinsic stability of the molecule.[6][7][8] The primary anticipated degradation pathway is the hydrolysis of the lactam ring.

  • Hydrolytic Degradation:

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond of the lactam can undergo hydrolysis to yield an amino acid derivative.[9]

    • Base-Catalyzed Hydrolysis: In alkaline conditions, the lactam is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening.[10] This is often a more rapid degradation pathway for lactams.[10][11] The free base is noted to be sensitive to strong nucleophilic attack.[1]

  • Oxidative Degradation: The secondary amine and the carbon atoms adjacent to the nitrogen and carbonyl groups could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Photolytic Degradation: Exposure to UV or visible light may induce degradation, particularly if there are chromophores within the molecule or impurities that can act as photosensitizers.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome the activation barrier for degradation reactions, including hydrolysis and other decomposition pathways.

Below is a diagram illustrating the potential hydrolytic degradation pathway of 5,8-diazaspiro[3.5]nonan-6-one.

G cluster_main Potential Hydrolytic Degradation of 5,8-Diazaspiro[3.5]nonan-6-one A 5,8-Diazaspiro[3.5]nonan-6-one B Ring-Opened Amino Acid A->B H+ or OH- (Hydrolysis)

Caption: Potential hydrolytic degradation pathway.

Experimental Protocols

To provide actionable guidance, this section details the step-by-step methodologies for determining the solubility and stability of this compound. A validated stability-indicating analytical method, such as HPLC-UV, is a prerequisite for these studies.[12][13][14]

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is generally suitable for compounds of this nature.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradation products.

  • Detection: Select a UV wavelength that provides a good response for the parent compound. A photodiode array (PDA) detector is advantageous for assessing peak purity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed through forced degradation studies.

Protocol for Equilibrium Solubility Determination

This protocol determines the solubility in various media by the shake-flask method.

  • Preparation: Add an excess amount of this compound to vials containing the selected solvents (e.g., water, 0.1 M HCl, phosphate buffer pH 6.8, methanol, ethanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspensions to settle. Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

  • Quantification: Dilute the filtered solution with the mobile phase and analyze by the validated HPLC method to determine the concentration of the dissolved compound.

Protocol for Forced Degradation Study

This study is designed to identify potential degradation products and assess the intrinsic stability of the compound.[8][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7][16]

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to the target concentration, and analyze using the stability-indicating HPLC method.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. This is the sum of the assay of the parent compound and the levels of all degradation products.

The following diagram outlines the experimental workflow for solubility and stability characterization.

G cluster_workflow Solubility & Stability Workflow Start Start: 5,8-diazaspiro[3.5]nonan-6-one HCl HPLC_Dev Develop & Validate Stability-Indicating HPLC Method Start->HPLC_Dev Solubility Determine Equilibrium Solubility (Shake-Flask Method) HPLC_Dev->Solubility Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) HPLC_Dev->Forced_Deg Data_Analysis Analyze Data: - Solubility Values - Degradation Pathways - Mass Balance Solubility->Data_Analysis Forced_Deg->Data_Analysis Report Generate Technical Report Data_Analysis->Report

Caption: Experimental workflow for characterization.

Conclusion

This compound is a promising scaffold in drug discovery. A thorough understanding of its solubility and stability is essential for its successful development. This guide has provided a framework for its expected physicochemical properties and, more importantly, has detailed the necessary experimental protocols for their definitive determination. By following these guidelines, researchers can generate the robust data required for formulation development, analytical method validation, and regulatory submissions.

References

  • Spiro-Lactams as Novel Antimicrobial Agents - PubMed. [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems - PubMed. [Link]

  • Q1A(R2) Guideline - ICH. [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC - NIH. [Link]

  • Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation - ResearchGate. [Link]

  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC - NIH. [Link]

  • Solubility of spironolactone (n = 3) at 25 °C in aqueous media. The... - ResearchGate. [Link]

  • Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework - PubMed. [Link]

  • Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams - ResearchGate. [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. [Link]

  • Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions - ACS Publications. [Link]

  • Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding - American Chemical Society. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - NIH. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • IMPROVING SOLUBILITY AND DISSOLUTION PROPERTIES OF SPIRONOLACTONE USING NON-VOLATILE SOLVENT BY LIQUISOLID COMPACT TECHNIQUE - Jetir.Org. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Photocatalytic construction of spiro-compounds via radical... - ResearchGate. [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. [Link]

  • Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing). [Link]

  • Stability Indicating HPLC Method Development: A Review - IJPPR. [Link]

  • Dextroamphetamine - Wikipedia. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

  • Quality Guidelines - ICH. [Link]

Sources

Spectroscopic and Synthetic Elucidation of 5,8-Diazaspiro[3.5]nonan-6-one: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention for their ability to introduce three-dimensionality and conformational rigidity into drug candidates. This structural constraint can lead to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. 5,8-Diazaspiro[3.5]nonan-6-one, a key building block, embodies these desirable characteristics. Its unique spirocyclic framework, combining a cyclobutane and a piperidinone ring, offers a versatile scaffold for the synthesis of innovative therapeutics, particularly in the realms of antimicrobial agents and kinase inhibitors.[1] This in-depth guide provides a comprehensive overview of the spectroscopic characteristics of 5,8-Diazaspiro[3.5]nonan-6-one, alongside a proposed synthetic protocol, to aid researchers in its effective utilization and characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 5,8-Diazaspiro[3.5]nonan-6-one are numbered as depicted in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Atom numbering for 5,8-Diazaspiro[3.5]nonan-6-one.

¹H NMR Spectroscopy (Predicted)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 5,8-Diazaspiro[3.5]nonan-6-one in a typical deuterated solvent like DMSO-d₆ is expected to show distinct signals for the protons on the cyclobutane and piperidinone rings, as well as for the amine and amide protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.0Broad Singlet1HH-8 (NH)
~3.2Singlet2HH-7
~2.8Broad Singlet1HH-5 (NH)
~2.0 - 2.2Multiplet4HH-1, H-3
~1.8 - 2.0Multiplet2HH-2

Interpretation and Rationale:

  • Amide and Amine Protons (H-8, H-5): The amide proton (H-8) is expected to appear as a broad singlet in the downfield region (~7.5-8.0 ppm) due to its attachment to the electron-withdrawing carbonyl group and potential for hydrogen bonding. The secondary amine proton (H-5) would likely appear as a broader singlet at a more upfield position (~2.8 ppm), and its chemical shift can be highly dependent on solvent and concentration.

  • Methylene Protons of the Piperidinone Ring (H-7): The two protons on C-7 are adjacent to an amide nitrogen and are expected to be chemically equivalent, giving rise to a singlet around 3.2 ppm.

  • Cyclobutane Protons (H-1, H-2, H-3): The protons on the cyclobutane ring will exhibit more complex splitting patterns. The four protons on C-1 and C-3 are diastereotopic and will likely appear as a multiplet in the range of 2.0-2.2 ppm. The two protons on C-2 are also expected to be a multiplet, slightly more upfield around 1.8-2.0 ppm. The exact chemical shifts and coupling patterns would depend on the specific conformation of the cyclobutane ring.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 5,8-Diazaspiro[3.5]nonan-6-one will give a distinct signal.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170C-6 (C=O)
~60C-4 (Spiro)
~50C-7
~45C-5
~35C-1, C-3
~15C-2

Interpretation and Rationale:

  • Carbonyl Carbon (C-6): The amide carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, around 170 ppm.

  • Spiro Carbon (C-4): The quaternary spiro carbon (C-4) is a unique feature of the molecule and is predicted to have a chemical shift of around 60 ppm.

  • Piperidinone Ring Carbons (C-5, C-7): The carbon adjacent to the amide nitrogen (C-7) is expected around 50 ppm, while the carbon next to the amine nitrogen (C-5) would be slightly more upfield at approximately 45 ppm.

  • Cyclobutane Ring Carbons (C-1, C-2, C-3): The carbons of the cyclobutane ring are the most shielded. C-1 and C-3 are equivalent and predicted to be around 35 ppm, while C-2, being further from the nitrogen atoms, would be the most upfield at roughly 15 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5,8-Diazaspiro[3.5]nonan-6-one is expected to show characteristic absorption bands for the amide and amine functional groups.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400MediumN-H Stretch (Amine)
3200 - 3300MediumN-H Stretch (Amide)
2850 - 2960MediumC-H Stretch (Aliphatic)
1640 - 1680StrongC=O Stretch (Amide I band)
1510 - 1570MediumN-H Bend (Amide II band)
1180 - 1360MediumC-N Stretch

Interpretation and Rationale:

  • N-H Stretching: The presence of both a secondary amine and a secondary amide will result in N-H stretching vibrations in the region of 3200-3400 cm⁻¹. The amide N-H stretch is typically at a lower frequency than the amine N-H stretch.

  • C=O Stretching: A strong absorption band between 1640 and 1680 cm⁻¹ is a definitive indicator of the amide carbonyl group (Amide I band).

  • N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected to appear in the 1510-1570 cm⁻¹ region.

  • C-H Stretching: The aliphatic C-H stretching vibrations from the cyclobutane and piperidinone rings will be observed in the 2850-2960 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5,8-Diazaspiro[3.5]nonan-6-one (Molecular Formula: C₇H₁₂N₂O, Molecular Weight: 140.19 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Expected Fragmentation Pattern:

The fragmentation of cyclic amides is often initiated by cleavage alpha to the carbonyl group or the nitrogen atoms.

Proposed Mass Spectrometry Fragmentation of 5,8-Diazaspiro[3.5]nonan-6-one M [C₇H₁₂N₂O]⁺˙ m/z = 140 F1 [C₆H₉N₂O]⁺ m/z = 125 M->F1 - •CH₃ F2 [C₅H₈NO]⁺ m/z = 98 M->F2 - C₂H₄ (from cyclobutane) F4 [C₃H₅O]⁺ m/z = 57 M->F4 α-cleavage F3 [C₄H₈N]⁺ m/z = 70 F2->F3 - CO

Caption: Key fragmentation pathways for 5,8-Diazaspiro[3.5]nonan-6-one.

Predicted Major Fragment Ions:

m/zProposed Fragment
140[M]⁺˙ (Molecular Ion)
125[M - CH₃]⁺
98[M - C₂H₄]⁺
70[C₄H₈N]⁺
57[C₃H₅O]⁺

Experimental Protocols

Proposed Synthesis of 5,8-Diazaspiro[3.5]nonan-6-one

The following is a proposed, robust synthesis of 5,8-Diazaspiro[3.5]nonan-6-one, designed for high yield and purity. This protocol is based on established methods for the synthesis of related diazaspiro compounds.

Proposed Synthesis Workflow A 1. Starting Material: 1-(aminomethyl)cyclobutanamine B 2. Acylation: Reaction with Chloroacetyl Chloride A->B C 3. Intramolecular Cyclization: Base-mediated ring closure B->C D 4. Purification: Column Chromatography C->D E 5. Final Product: 5,8-Diazaspiro[3.5]nonan-6-one D->E

Caption: Workflow for the proposed synthesis of 5,8-Diazaspiro[3.5]nonan-6-one.

Step-by-Step Protocol:

  • Acylation:

    • To a solution of 1-(aminomethyl)cyclobutanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.

  • Intramolecular Cyclization:

    • Dissolve the crude chloroacetamide intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a strong base, for instance, sodium hydride (1.5 eq), portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction carefully with water and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 5,8-Diazaspiro[3.5]nonan-6-one.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • Prepare a solution of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.

    • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.

    • Introduce the sample via a direct insertion probe or gas chromatography inlet.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Conclusion

5,8-Diazaspiro[3.5]nonan-6-one is a valuable building block with significant potential in drug discovery. A thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and subsequent application in the development of novel therapeutic agents. This guide provides a detailed, albeit predictive, spectroscopic analysis and a plausible synthetic route to facilitate further research and development involving this promising spirocyclic scaffold.

References

  • Angene Chemical. 5,8-diazaspiro[3.5]nonan-6-one. [Link]

  • PubChem. 5,8-diazaspiro[3.5]nonan-6-one. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

Sources

An In-depth Technical Guide to the Initial Synthesis of 5,8-diazaspiro[3.5]nonan-6-one: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of proposed initial synthesis routes for 5,8-diazaspiro[3.5]nonan-6-one, a valuable spirocyclic scaffold in medicinal chemistry. Given the limited direct literature on its synthesis, this document outlines plausible and scientifically grounded strategies based on established organic chemistry principles and analogous syntheses of related diazaspirocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed theoretical frameworks, step-by-step experimental protocols, and an analysis of the chemical logic underpinning each proposed route.

Introduction: The Significance of 5,8-diazaspiro[3.5]nonan-6-one in Drug Discovery

The 5,8-diazaspiro[3.5]nonan-6-one core is a unique three-dimensional scaffold that has garnered significant interest in the field of medicinal chemistry. Its rigid spirocyclic nature, which incorporates a lactam functionality, offers a distinct conformational rigidity that can be advantageous for optimizing ligand-target interactions. This structural motif serves as a crucial building block in the synthesis of a variety of bioactive molecules. Notably, it is extensively utilized in the development of novel antimicrobial agents and kinase inhibitors.[1] The diazaspiro-ketone structure provides a versatile platform for creating antibacterial compounds that target bacterial dihydrofolate reductase, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] Furthermore, the steric and electronic properties of the diazaspiro group are beneficial for optimizing binding to the hinge region of kinases, leading to the development of potent inhibitors for therapeutic targets such as JAK3 for autoimmune diseases.[1]

This guide will explore viable initial synthetic pathways to access this important chemical entity, providing a foundation for its broader application in drug discovery programs.

Proposed Synthetic Strategies

Two primary retrosynthetic disconnections are proposed for the synthesis of 5,8-diazaspiro[3.5]nonan-6-one (I). Both strategies leverage commercially available or readily accessible starting materials and employ well-established chemical transformations.

Strategy A: Dieckmann Condensation Approach

This approach hinges on an intramolecular Dieckmann condensation of a suitably substituted diester to form the six-membered ring, followed by functional group manipulations to yield the target lactam.

Strategy B: Reductive Amination and Lactamization Approach

This alternative strategy involves the construction of the piperidine ring system through key intermediates, followed by a reductive amination and subsequent intramolecular cyclization to form the lactam ring.

Detailed Synthetic Route: Strategy A - Dieckmann Condensation

This synthetic pathway commences with the formation of a key diester intermediate, which then undergoes an intramolecular cyclization.

Rationale and Workflow

The core of this strategy is the base-mediated intramolecular condensation of a diester to form a β-keto ester, a classic transformation known as the Dieckmann condensation. This is a powerful method for the formation of five- and six-membered rings. The subsequent steps involve the conversion of the keto-ester to the desired lactam.

Strategy A A Diethyl Azetidine-3,3-dicarboxylate B N-protected Diethyl Azetidine-3,3-dicarboxylate A->B N-protection (e.g., Boc, Cbz) C N-protected 3-(2-aminoethyl)-azetidine-3-carboxylate B->C Reduction of one ester D N-protected 3-(2-(alkoxycarbonylamino)ethyl)-azetidine-3-carboxylate C->D Acylation E β-keto ester intermediate D->E Dieckmann Condensation (e.g., NaOEt, Toluene, heat) F 5,8-diazaspiro[3.5]nonan-6-one (I) E->F Decarboxylation & Lactam formation

Caption: Workflow for Strategy A: Dieckmann Condensation Approach.

Experimental Protocols

Step 1: Synthesis of N-Boc-diethyl azetidine-3,3-dicarboxylate

  • Rationale: Protection of the azetidine nitrogen is crucial to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and ease of removal.

  • Procedure:

    • To a solution of diethyl azetidine-3,3-dicarboxylate hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Mono-reduction of the Diester

  • Rationale: Selective reduction of one ester group to the corresponding alcohol is necessary for further elaboration.

  • Procedure:

    • Dissolve N-Boc-diethyl azetidine-3,3-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Add lithium borohydride (1.0 eq) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water, followed by 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the mono-alcohol.

Step 3: Conversion of the Alcohol to a Leaving Group and Nucleophilic Substitution

  • Rationale: The alcohol is converted to a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution with a nitrogen nucleophile.

  • Procedure:

    • Dissolve the mono-alcohol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir at room temperature overnight.

    • Wash the reaction with water and brine, dry, and concentrate.

    • The crude tosylate is then reacted with a suitable nitrogen nucleophile, such as sodium azide, in a polar aprotic solvent like DMF at elevated temperature.

    • The resulting azide is then reduced to the primary amine, for example, by catalytic hydrogenation (H₂, Pd/C).

Step 4: Dieckmann Condensation and Subsequent Lactam Formation

  • Rationale: The key ring-forming step. The resulting amino ester will undergo intramolecular cyclization upon treatment with a base.

  • Procedure:

    • To a solution of the amino ester (1.0 eq) in a high-boiling point solvent such as toluene, add a strong base like sodium ethoxide (1.1 eq).

    • Heat the reaction mixture to reflux for several hours.

    • Acidify the reaction mixture with dilute acid to effect decarboxylation of the intermediate β-keto ester.

    • The resulting product is the target 5,8-diazaspiro[3.5]nonan-6-one, which can be purified by crystallization or chromatography.

Detailed Synthetic Route: Strategy B - Reductive Amination and Lactamization

This approach builds the piperidinone ring onto an azetidine core through a sequence of reductive amination and cyclization.

Rationale and Workflow

This strategy relies on the formation of a key amino acid intermediate derived from an azetidine precursor. The piperidinone ring is then constructed via an intramolecular amide bond formation.

Strategy B A 3-(Bromomethyl)-3-(hydroxymethyl)azetidine derivative B 3-((Alkylamino)methyl)-3-(hydroxymethyl)azetidine A->B Nucleophilic Substitution (e.g., R-NH2) C N-protected Amino Acid Intermediate B->C Oxidation of alcohol to carboxylic acid D Linear Amide Precursor C->D Amide coupling with a protected aminoethyl unit E 5,8-diazaspiro[3.5]nonan-6-one (I) D->E Deprotection & Intramolecular Lactamization

Caption: Workflow for Strategy B: Reductive Amination and Lactamization.

Experimental Protocols

Step 1: Synthesis of a 3,3-disubstituted Azetidine Intermediate

  • Rationale: A suitably functionalized azetidine is required as the starting point. A plausible precursor is a derivative of 3-(aminomethyl)-3-hydroxymethylazetidine.

  • Procedure: The synthesis of similar structures is reported in the patent literature, often starting from 3-((benzylamino)methyl)oxetan-3-ol, which can be manipulated to form the azetidine ring.[2] A multi-step sequence involving protection, ring-opening, and re-cyclization would yield the desired azetidine core.

Step 2: Reductive Amination

  • Rationale: This step introduces the second nitrogen atom and the side chain that will ultimately form the piperidinone ring.

  • Procedure:

    • A protected 3-formylazetidine derivative is reacted with a protected aminoacetaldehyde equivalent in the presence of a reducing agent.

    • For example, N-Boc-3-formylazetidine can be reacted with N-benzyl-2-aminoacetaldehyde dimethyl acetal in a solvent like dichloroethane with sodium triacetoxyborohydride as the reducing agent.

    • Hydrolysis of the acetal would yield the corresponding aldehyde.

Step 3: Oxidation and Lactamization

  • Rationale: The aldehyde is oxidized to a carboxylic acid, which then undergoes intramolecular cyclization to form the lactam.

  • Procedure:

    • The aldehyde from the previous step is oxidized to the carboxylic acid using a mild oxidizing agent like sodium chlorite.

    • The protecting groups on the nitrogens are then removed. For instance, a Boc group can be removed with trifluoroacetic acid, and a benzyl group can be removed by catalytic hydrogenation.

    • The resulting amino acid is then cyclized to the lactam, often by heating in a suitable solvent or by using peptide coupling reagents to facilitate the intramolecular amide bond formation.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol )
5,8-diazaspiro[3.5]nonan-6-oneC₇H₁₂N₂O140.18

Conclusion

References

  • Google Patents. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

Sources

The Ascent of the Spirocyclic Diamine: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has perpetually driven medicinal chemists to explore uncharted territories of chemical space. For decades, the landscape of drug discovery was dominated by largely planar, aromatic structures. However, the limitations of this "flatland" approach, such as poor physicochemical properties and promiscuous biological activity, have become increasingly apparent.[1] This has catalyzed a paradigm shift towards three-dimensional (3D) molecular architectures that can better mimic the intricate topographies of biological targets.[2][3] Among these, spirocyclic scaffolds have emerged as a particularly powerful tool, offering a unique combination of structural rigidity, conformational pre-organization, and synthetic tractability.[4][5][6] This technical guide delves into the discovery and history of a prominent subclass: spirocyclic diamine scaffolds. We will explore their synthesis, physicochemical properties, and impact on medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this privileged structural motif.

The inherent three-dimensionality of spirocycles, stemming from the central quaternary carbon atom shared by two rings, allows for a precise spatial arrangement of substituents, facilitating optimal interactions with protein binding pockets.[7][8] The incorporation of two amine functionalities further enhances the utility of these scaffolds by providing handles for diversification and introducing key hydrogen bond donors and acceptors, which are often crucial for target engagement and modulating physicochemical properties such as solubility.[9]

A Historical Perspective: From Curiosity to Cornerstone

The journey of spirocyclic compounds in medicinal chemistry is a testament to the evolving understanding of molecular design principles. While spirocyclic structures have been known for over a century, their deliberate use in drug discovery is a more recent phenomenon.[3] Early examples of spirocyclic drugs, such as the antipsychotic agent Fluspirilene, approved in the 1970s, demonstrated the potential of these scaffolds, though their design was not explicitly driven by the modern understanding of 3D pharmacology.[10][11]

The "escape from flatland" concept, which gained significant traction in the early 21st century, spurred a renaissance in the exploration of spirocyclic scaffolds.[10] Researchers began to systematically investigate the impact of introducing spirocenters on the properties of bioactive molecules. It was observed that increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule often correlated with improved clinical success rates.[2] Spirocycles, with their inherent high Fsp3 character, became a prime strategy for achieving this.

The development of novel synthetic methodologies has been a critical enabler in the rise of spirocyclic diamines.[12] Early synthetic routes were often cumbersome and lacked stereocontrol. However, the advent of powerful techniques such as dearomatizing intramolecular diaminations, asymmetric annulations, and palladium-catalyzed cycloadditions has made the synthesis of complex, enantioenriched spirocyclic diamines more accessible.[13][14][15]

Synthetic Strategies: Mastering the Spirocenter

The construction of the sterically demanding quaternary spirocenter is the cornerstone of any synthetic approach to these scaffolds. The choice of strategy is often dictated by the desired ring sizes, the nature of the diamine substitution, and the requirement for stereochemical control.

Dearomatizing Intramolecular Diamination of Phenols

A powerful and elegant strategy for the stereocontrolled synthesis of complex spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit involves the dearomatizing oxidation of phenols bearing pendant ureas.[14][16] This complexity-generating transformation proceeds in a single step and yields products with rich functionality.

Experimental Protocol: Synthesis of a Spirotricyclic Diamine Precursor [16]

  • Substrate Preparation: Prepare the starting phenol bearing a pendant urea by reacting the corresponding aminophenol with an appropriate isocyanate.

  • Oxidative Cyclization: To a solution of the phenol substrate (1.0 eq.) in a 1:1 mixture of hexafluoroisopropanol (HFIP) and dichloromethane (DCM) at 0.2 M concentration, add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq.) at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring until completion (typically 3-24 hours, monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired spirotricyclic product.

The causality behind this experimental design lies in the unique properties of HFIP as a solvent, which can stabilize the cationic intermediates generated during the oxidative dearomatization. PIFA serves as a potent oxidant to initiate the cyclization cascade. The pendant urea acts as a bidentate nucleophile, first attacking the activated aromatic ring and then undergoing an intramolecular Michael addition to the resulting dienone, thus stereoselectively forming the two new rings.

G

Asymmetric [3+3] Annulation

The catalytic asymmetric synthesis of enantioenriched spiro gem-diamines can be achieved through a [3+3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans.[13] This method utilizes bifunctional organocatalysts to control the stereochemical outcome.

Experimental Protocol: Asymmetric Synthesis of a Spiro Gem-Diamine [13]

  • Catalyst Preparation: Prepare the bifunctional organocatalyst, for example, a squaramide-based catalyst, according to literature procedures.

  • Reaction Setup: In a vial, combine the α,β-unsaturated N-sulfonyl ketimine (0.1 mmol), 3-aminobenzofuran (0.12 mmol), and the organocatalyst (10 mol%) in a suitable solvent such as toluene (1.0 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature for the time indicated by TLC or LC-MS analysis.

  • Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the enantioenriched spiro gem-diamine.

The rationale for this protocol hinges on the dual activation capabilities of the bifunctional organocatalyst. The catalyst simultaneously activates the ketimine as an electrophile and the aminobenzofuran as a nucleophile, bringing them into close proximity in a chiral environment to induce high stereoselectivity in the annulation reaction.

Physicochemical Properties and their Modulation

The introduction of a spirocyclic diamine scaffold can significantly impact the physicochemical properties of a molecule, often in a favorable manner for drug development.

PropertyImpact of Spirocyclic Diamine ScaffoldRationale
Lipophilicity (LogP/LogD) Generally lower compared to planar aromatic counterparts.[2]The 3D structure disrupts planarity, reducing the effective surface area for hydrophobic interactions. The diamine functionality can be protonated at physiological pH, increasing hydrophilicity.
Solubility Often improved.[1]The non-planar structure can disrupt crystal lattice packing, leading to lower lattice energy and improved solubility. The amine groups can form hydrogen bonds with water.
Metabolic Stability Can be enhanced.[4]The rigid scaffold can shield metabolically labile sites from enzymatic degradation. The quaternary spirocenter is metabolically inert.
Fraction of sp3 Carbons (Fsp3) Significantly increased.[2]By definition, spirocycles are rich in sp3-hybridized carbons, which is a desirable feature for drug candidates.

Case Studies in Drug Discovery

The versatility of spirocyclic diamine scaffolds is evident in their application across a wide range of therapeutic areas.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

A series of heteroarylureas with spirocyclic diamine cores have been developed as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[17] These inhibitors have shown efficacy in preclinical models of neuropathic pain. The spirocyclic core was systematically varied to optimize potency and pharmacokinetic properties.

G

Muscarinic Acetylcholine Receptor (M4) Modulators

Recent studies have identified novel spirocyclic diamines as micromolar inhibitors of the M4 muscarinic acetylcholine receptor, a target for the treatment of neuropsychiatric disorders such as schizophrenia.[9][18][19] A screening of a library of spirocyclic diamines with varying ring sizes revealed a single enantiomeric unsubstituted scaffold with promising activity.[9][18][19] This highlights the potential for discovering novel CNS-active agents through the exploration of this chemical space.

Conclusion and Future Outlook

The discovery and development of spirocyclic diamine scaffolds represent a significant advancement in medicinal chemistry. Their unique three-dimensional architecture provides a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.[20][21] The continued evolution of synthetic methodologies will undoubtedly make these complex scaffolds even more accessible, further accelerating their adoption in drug discovery programs.[22][23] As our understanding of the intricate interplay between molecular 3D structure and biological function deepens, spirocyclic diamines are poised to play an increasingly pivotal role in the development of the next generation of medicines.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Spirocyclic scaffolds in medicinal chemistry. Current Opinion in Chemical Biology, 14(3), 312-319.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of lead-like compound libraries. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Carreira, E. M., & Fessard, T. C. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(13), 2841-2849.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Hiesinger, L., Ivanenkov, Y. A., & Merk, D. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • [This citation is not available in the provided search results.]
  • [This citation is not available in the provided search results.]
  • Ribeiro, M. F., & da Silva, E. T. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618.
  • Hiesinger, L., Ivanenkov, Y. A., & Merk, D. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • [This citation is not available in the provided search results.]
  • Shu, X., Zhang, T., Zhang, Y., Tong, K., Wang, S., & Wang, Y. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers.
  • Kartsev, V. G. (Ed.). (2023).
  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Ćwiek, R., Niedziejko, P., & Kałuża, Z. (2014). Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. The Journal of Organic Chemistry, 79(5), 2039-2047.
  • Liu, H., et al. (2014). Structure-activity relationships of diamine inhibitors of cytochrome P450 (CYP) 3A as novel pharmacoenhancers, part I: core region. Bioorganic & Medicinal Chemistry Letters, 24(3), 989-994.
  • [This citation is not available in the provided search results.]
  • BenchChem. (2025).
  • [This citation is not available in the provided search results.]
  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Singh, M. S., & Singh, A. K. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487-2532.
  • Keith, J. M., et al. (2014). Heteroarylureas with spirocyclic diamine cores as inhibitors of fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 24(4), 1107-1112.
  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, e202500207.
  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • [This citation is not available in the provided search results.]
  • Chalyk, B., et al. (n.d.). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.
  • [This citation is not available in the provided search results.]
  • [This citation is not available in the provided search results.]
  • Gaich, T., & Mulzer, J. (2009). Selected Synthetic Strategies to Spirocyclics. Synthesis, 2009(02), 165-193.
  • Kamata, M., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-3647.
  • Bull, J. A., & Croft, R. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 578-626.
  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

Sources

Physicochemical characteristics of diazaspiro nonane core structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Diazaspiro Nonane Core Structures

Foreword: Embracing Three-Dimensionality in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is perpetual. We have moved beyond the era of "flat" aromatics and are increasingly embracing three-dimensional (3D) scaffolds that offer superior spatial arrangement and access to previously undruggable target space. Among these, spirocyclic systems, particularly diazaspiro nonanes, have emerged as privileged structures. Their inherent rigidity, conformational constraint, and sp³-rich character provide a unique platform for designing next-generation therapeutics with improved physicochemical and pharmacokinetic profiles.[1]

This guide provides a comprehensive exploration of the core physicochemical characteristics of diazaspiro nonane structures. It is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the causal relationships between structure and property. We will delve into the experimental determination of key parameters, explaining the rationale behind methodological choices, and providing actionable protocols that form a self-validating system for characterization.

The Diazaspiro Nonane Core: A Structural Overview

A diazaspiro nonane is a bicyclic heterocyclic organic compound featuring two nitrogen atoms within a nine-atom spirocyclic framework. The spiro junction, where the two rings are connected by a single common carbon atom, imparts significant conformational rigidity and a defined three-dimensional geometry.[1] The most common isomers in medicinal chemistry are the 2,7-diazaspiro[3.5]nonane and the 2,7-diazaspiro[4.4]nonane systems.

The value of this core lies in its ability to serve as a bioisostere for more traditional, flexible, or planar motifs like piperazine.[2] By replacing a flat or conformationally labile structure with a rigid 3D scaffold, chemists can achieve:

  • Improved Target Engagement: The fixed orientation of substituents can lead to more precise and higher-affinity binding to biological targets.[1]

  • Enhanced Physicochemical Properties: An increased fraction of sp³-hybridized carbons (Fsp³) generally correlates with better aqueous solubility and metabolic stability.[1]

  • Exploration of Novel Chemical Space: The unique vectoral projection of substituents from the core allows for the exploration of new binding pockets.

Caption: Structure of the 2,7-diazaspiro[3.5]nonane scaffold.

Lipophilicity: Mastering Membrane Traversal

Lipophilicity, the affinity of a molecule for a lipophilic environment, is a critical parameter governing absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

For the unsubstituted 2,7-diazaspiro[3.5]nonane and 2,7-diazaspiro[4.4]nonane cores, the calculated XLogP3 value is approximately -0.3, indicating a fundamentally hydrophilic nature.[3][4] This low starting LogP is advantageous, as it provides a wide canvas for introducing lipophilic functional groups to achieve a desired overall lipophilicity, which for many oral drugs falls within the 1-3 range.[5]

The distribution coefficient (LogD) is an essential corollary to LogP for ionizable compounds like diazaspiro nonanes. It accounts for the pH-dependent distribution of all species (ionized and neutral). Given the two basic nitrogen centers, the LogD of these scaffolds will be significantly lower than their LogP at physiological pH (7.4), further enhancing their solubility in aqueous environments.

Data Presentation: Computed Physicochemical Properties

The following table summarizes key computed properties for the parent 2,7-diazaspiro[3.5]nonane structure, providing a baseline for understanding its derivatives.

PropertyValueSignificance in Drug DesignSource
Molecular Weight126.20 g/mol Adherence to Lipinski's Rule of 5 (<500 Da)[3]
XLogP3-0.3Hydrophilic core, allowing for lipophilic modification[3]
Hydrogen Bond Donors2Contributes to solubility and target interactions[3]
Hydrogen Bond Acceptors2Contributes to solubility and target interactions[3]
Topological Polar Surface Area (TPSA)24.1 ŲPredicts good cell permeability (<140 Ų)[3]
Experimental Protocol: LogP Determination by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining LogP, a self-validating system that directly measures the partitioning of a compound.[6][7]

Causality: The choice of the shake-flask method, while lower throughput, provides the most accurate and thermodynamically relevant LogP value.[7] It is crucial for lead optimization where precise data is needed. The pre-saturation of solvents ensures that the partitioning equilibrium is not skewed by the mutual miscibility of octanol and water. HPLC analysis is chosen for its sensitivity and ability to resolve the analyte from any potential impurities.[8]

Methodology:

  • Preparation of Solvents: Prepare a mixture of n-octanol and water (or a relevant buffer like PBS for LogD). Shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases by centrifugation (2000 x g for 10 min).

  • Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in the organic (n-octanol) phase.

  • Partitioning: In a glass vial, combine 1 mL of the compound's octanol stock solution with 1 mL of the aqueous phase.

  • Equilibration: Tightly cap the vial and shake on a mechanical shaker at a constant ambient temperature for at least 2 hours to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at 2000 x g for 15 minutes to ensure complete separation of the two immiscible layers.

  • Sampling & Analysis: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.

  • Calculation: Calculate LogP using the formula: LogP = log10 ( [Compound]octanol / [Compound]water )

G cluster_0 Octanol Phase (Lipophilic) cluster_1 Aqueous Phase (Hydrophilic) Compound_O Compound (Org) Compound_A Compound (Aq) Compound_O->Compound_A Partitioning Equilibrium caption LogP: Partitioning between octanol and water.

Caption: The LogP concept: equilibrium partitioning.

Aqueous Solubility: A Prerequisite for Efficacy

Poor aqueous solubility is a primary cause of failure in drug development.[9] It can limit oral bioavailability and complicate the interpretation of in vitro assay data.[9] Diazaspiro nonane scaffolds, with their Fsp³-rich character and hydrogen bonding capacity, often confer improved solubility compared to their flatter aromatic counterparts.

It is critical to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput method suitable for early discovery screening but can often overestimate the true solubility.[10][11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid-state form in a solvent. It is a lower-throughput but more accurate measure, essential for lead optimization and pre-formulation studies.[9][12]

Experimental Protocol: Thermodynamic Solubility Assay

Causality: This method is designed to determine the true equilibrium solubility, which is vital for predicting in vivo performance.[12] By adding an excess of solid compound to the buffer and allowing it to equilibrate over an extended period (24 hours), we ensure that the solution becomes saturated with respect to the most stable crystalline form of the compound. Filtration is a critical step to remove any undissolved solid before analysis.

Methodology:

  • Compound Addition: Add an excess amount of the solid test compound (e.g., ~1 mg) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Seal the vial and place it on a rotating shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.

  • Filtration: After equilibration, filter the suspension through a 0.45 µm filter to remove any undissolved solid. A filter with low compound binding (e.g., PTFE) should be used.

  • Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Reporting: The result is reported as the concentration of the saturated solution (e.g., in µg/mL or µM).

Chemical Stability: Ensuring Structural Integrity

The chemical stability of a drug candidate determines its shelf-life and its ability to remain intact in the physiological environment until it reaches its target. The diazaspiro nonane core is generally robust. However, like many heterocyclic compounds, its stability can be influenced by pH, oxidative conditions, and the nature of its substituents.[13] Assessing stability in simulated biological fluids is a key step.

Experimental Protocol: Stability in Simulated Gastric Fluid (SGF)

Causality: This protocol mimics the harsh acidic environment of the stomach to predict the stability of an orally administered drug. The use of a "time zero" (T₀) sample provides a baseline against which degradation is measured, making the assay self-validating. The inclusion of a control compound with known stability (e.g., a highly stable and a highly labile compound) validates the experimental conditions.

Methodology:

  • Prepare SGF: Prepare Simulated Gastric Fluid (without pepsin) according to USP standards (typically pH 1.2).

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Mixture: Spike the test compound into pre-warmed SGF (37°C) to a final concentration of 10 µM.

  • Time Zero (T₀) Sample: Immediately after spiking, remove an aliquot, and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Incubation: Incubate the remaining reaction mixture at 37°C.

  • Time Point Sampling: Remove additional aliquots at specified time points (e.g., 30, 60, 120 minutes) and quench them in the same manner as the T₀ sample.

  • Analysis: Centrifuge all quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.

  • Calculation: Calculate the percentage of compound remaining at each time point relative to the T₀ sample. % Remaining = (Peak Area Ratio_Tx / Peak Area Ratio_T₀) * 100

G Start Compound in SGF at 37°C T0 Sample at T=0 min (Quench) Start->T0 Immediate T30 Sample at T=30 min (Quench) Start->T30 Incubate T120 Sample at T=120 min (Quench) Start->T120 Incubate Analysis LC-MS/MS Analysis T0->Analysis T30->Analysis T120->Analysis Result % Compound Remaining vs. Time Analysis->Result

Caption: Workflow for assessing chemical stability.

Conclusion: A Privileged Scaffold with Tunable Properties

The diazaspiro nonane core represents a powerful and versatile scaffold in modern drug discovery. Its intrinsic physicochemical properties—a hydrophilic foundation, excellent 3D spatial definition, and robust chemical nature—make it an attractive starting point for the design of molecules with superior ADME profiles. The two nitrogen atoms provide handles for both modulating properties like solubility and pKa, and for establishing critical interactions with biological targets.

By understanding and rigorously characterizing the fundamental properties outlined in this guide, researchers can rationally design and optimize diazaspiro nonane-based candidates, moving beyond serendipity to a more predictable and efficient drug discovery process. The protocols and causal explanations provided herein are intended to serve as a reliable framework for this critical endeavor.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(02). Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (n.d.). PMC - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). PubMed. Available at: [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2019). PMC - NIH. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025). ResearchGate. Available at: [Link]

  • 2,7-Diazaspiro[3.5]nonane. (n.d.). PubChem - NIH. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020). PMC - NIH. Available at: [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). PMC - NIH. Available at: [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed. Available at: [Link]

  • 2,7-Diaza-spiro[4.4]nonane. (n.d.). PubChem. Available at: [Link]

  • New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Available at: [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Available at: [Link]

  • 2,7-Diazaspiro[14][14]nonanes for the Treatment or Prevention of Cancers and Diabetes. (2018). NIH. Available at: [Link]

  • Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. (2021). Journal of the American Chemical Society. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Available at: [Link]

  • Physicochemical Principles Driving Small Molecule Binding to RNA. (2024). bioRxiv. Available at: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). PubMed. Available at: [Link]

  • Chapter 1: Physicochemical Properties. (2023). The Royal Society of Chemistry. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. Available at: [Link]

  • Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. (2020). YouTube. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Available at: [Link]

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Available at: [Link]

Sources

Spiro-Lactams: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro-lactam scaffold, a unique three-dimensional heterocyclic motif, has emerged as a cornerstone in contemporary drug discovery. Its inherent structural rigidity and novel chemical space occupancy offer medicinal chemists a powerful tool to overcome the limitations of traditional "flat" molecules. This guide provides a comprehensive exploration of spiro-lactams, from their fundamental structural attributes to the nuanced strategies for their synthesis and their diverse applications in targeting a wide array of diseases. We will delve into the causality behind synthetic choices, the validation of experimental protocols, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a practical and authoritative resource for professionals engaged in the pursuit of innovative therapeutics.

The Spiro-Lactam Core: A Gateway to Three-Dimensionality in Drug Design

Spiro-lactams are a class of heterocyclic compounds characterized by a lactam ring (a cyclic amide) linked to another ring system through a single, shared spirocyclic carbon atom. This unique structural feature imparts a distinct three-dimensional geometry, a significant departure from the planar structures that have historically dominated medicinal chemistry.[1][2] The inherent rigidity of the spirocyclic system reduces the conformational flexibility of the molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[3]

The exploration of spiro-lactams in drug discovery is driven by the need to access novel chemical space and develop compounds with improved pharmacological profiles.[4] By introducing a spiro center, medicinal chemists can orient substituents in precise vectors, enabling more effective probing of protein binding pockets and potentially leading to compounds with enhanced potency and reduced off-target effects.[5]

Synthetic Strategies for the Construction of Spiro-Lactam Scaffolds

The synthesis of the spiro-lactam core presents unique challenges due to the steric hindrance around the quaternary spiro-carbon.[6] However, a number of robust and versatile synthetic methodologies have been developed to access this privileged scaffold. The choice of synthetic route is often dictated by the desired ring size of the lactam (e.g., β-lactam, γ-lactam, δ-lactam) and the nature of the adjoining spirocyclic ring.

The Staudinger [2+2] Cycloaddition: A Classic Approach to Spiro-β-Lactams

The Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine, remains one of the most widely employed methods for the synthesis of β-lactams.[6][7] This reaction can be adapted to produce spiro-β-lactams by utilizing cyclic imines.

Experimental Protocol: Synthesis of a Spiro-oxindole β-Lactam via Staudinger Cycloaddition

  • Preparation of the Imine: An equimolar mixture of isatin and a primary amine is refluxed in a suitable solvent (e.g., toluene) with a Dean-Stark trap to remove water, yielding the corresponding cyclic imine (a Schiff base).

  • Generation of the Ketene: In a separate flask, an acyl chloride is treated with a tertiary amine base (e.g., triethylamine) at low temperature (typically 0 °C to -78 °C) to generate the ketene in situ.

  • Cycloaddition Reaction: The freshly prepared ketene solution is then added dropwise to the solution of the cyclic imine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired spiro-oxindole β-lactam.

The stereochemical outcome of the Staudinger reaction can often be controlled by the choice of reactants and reaction conditions, allowing for the synthesis of specific diastereomers.[8]

1,3-Dipolar Cycloaddition: A Versatile Route to Spiro-γ-Lactams

The 1,3-dipolar cycloaddition reaction offers a powerful strategy for the construction of five-membered rings, including the γ-lactam core.[9][10] This methodology involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of spiro-γ-lactams, a common approach is the reaction of a diazo-γ-lactam with an electron-deficient alkene.[10]

Experimental Protocol: Synthesis of a Chiral Spiro-γ-Lactam via 1,3-Dipolar Cycloaddition

  • Preparation of the Diazo-γ-lactam: A suitable γ-lactam precursor is treated with a diazotizing agent (e.g., sodium nitrite in the presence of an acid) to generate the corresponding diazo-γ-lactam.

  • Cycloaddition Reaction: The diazo-γ-lactam is then reacted with an electron-deficient dipolarophile (e.g., an α,β-unsaturated ester) in a suitable solvent. The reaction may be promoted by heat or a catalyst.

  • Work-up and Purification: Following the completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by flash chromatography to isolate the target spiro-γ-lactam.

This method allows for the generation of chiral spiro-γ-lactams, which are of significant interest in medicinal chemistry due to their potential for stereospecific interactions with biological targets.[10]

Caption: Key synthetic strategies for constructing spiro-lactam cores.

Medicinal Chemistry Applications of Spiro-Lactams

The unique structural features of spiro-lactams have led to their exploration in a wide range of therapeutic areas. Their ability to mimic peptide turns and present substituents in well-defined spatial orientations makes them attractive scaffolds for inhibitor design.[4]

Antimicrobial Agents

Spiro-β-lactams have shown significant promise as antimicrobial agents, including activity against HIV and Plasmodium species, the causative agent of malaria.[9][10] For instance, certain spiro-β-lactam derivatives have demonstrated potent anti-HIV activity with IC₅₀ values in the nanomolar range.[5][11] The mechanism of action for some of these compounds is believed to be novel, offering potential solutions to the challenge of drug resistance.[5]

Spiro-Lactam Derivative Target Activity (IC₅₀) Reference
BSS-730AHIV-114 nM[5][12]
Spirocyclopentene-β-lactam 9iHIV-115 nM[5]
Spirocyclopentene-β-lactam 9nHIV-117 nM[5]
Spiro-penicillanate derivativePlasmodium falciparum< 3.5 µM[10]

Table 1: Examples of Antimicrobial Activity of Spiro-Lactams.

Anticancer Therapeutics

The spiro-lactam scaffold has also been investigated for its potential in cancer therapy.[6][13] Certain spiro-β-lactam derivatives have exhibited promising potency against both drug-sensitive and drug-resistant cancer cell lines.[13] The rigid framework of these molecules can be functionalized to target specific enzymes or receptors involved in cancer cell proliferation and survival.

Other Therapeutic Areas

Beyond infectious diseases and oncology, spiro-lactams have shown potential in a variety of other therapeutic areas, including:

  • Cholesterol Absorption Inhibition: Some spiro-β-lactams have been identified as inhibitors of cholesterol absorption.[6][14]

  • Antidiabetic Agents: The β-lactam core has been explored for its potential in developing antidiabetic drugs.[6][13]

  • Central Nervous System (CNS) Disorders: The rigid nature of spiro-lactams makes them attractive candidates for targeting CNS receptors where specific conformations are required for activity.

Structure-Activity Relationships (SAR) and Drug Design Principles

The development of potent and selective spiro-lactam-based drugs relies heavily on understanding their structure-activity relationships (SAR).[12][15] The three-dimensional nature of the spirocyclic core allows for fine-tuning of the spatial arrangement of substituents to optimize interactions with the target protein.

Key considerations in the design of spiro-lactam inhibitors include:

  • Stereochemistry: The stereochemistry at the spiro-carbon and other chiral centers is often critical for biological activity.[16] In many cases, only one enantiomer or diastereomer exhibits the desired pharmacological effect.

  • Substituent Effects: The nature and position of substituents on both the lactam ring and the adjoining spiro-ring can have a profound impact on potency and selectivity.[17] For example, the introduction of hydrogen-bonding donors or acceptors can significantly enhance binding affinity.[17]

  • Ring Size and Conformation: The size of the lactam ring (β, γ, δ) and the conformation of the entire spirocyclic system influence the overall shape of the molecule and its ability to fit into a binding site.[9]

SAR_Logic cluster_Core Spiro-Lactam Core cluster_Modifications Molecular Modifications cluster_Outcome Pharmacological Outcome Scaffold Spirocyclic Scaffold Stereochemistry Stereochemistry Scaffold->Stereochemistry Substituents Substituents (R-groups) Scaffold->Substituents Lactam_Ring Lactam Ring Lactam_Ring->Substituents Ring_Size Ring Size/Conformation Lactam_Ring->Ring_Size Potency Potency (IC50/EC50) Stereochemistry->Potency Selectivity Selectivity Stereochemistry->Selectivity Substituents->Potency ADME ADME Properties Substituents->ADME Ring_Size->Potency Ring_Size->ADME

Sources

Unlocking New Dimensions in Drug Discovery: The Biological Potential of Novel Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel therapeutics demands an evolution in molecular design, moving beyond the traditional flatlands of aromatic scaffolds. Spirocyclic building blocks, characterized by their unique three-dimensional architecture, have emerged as a powerful tool in modern medicinal chemistry.[1] Their rigid, multi-dimensional nature offers innovative solutions to long-standing challenges in drug discovery, enabling enhanced target engagement, improved physicochemical properties, and the exploration of previously inaccessible chemical space.[2][3][4] This guide provides a comprehensive technical overview of the synthesis, unique attributes, and strategic application of novel spirocyclic building blocks in the design of next-generation therapeutics. We will delve into the causality behind their advantageous properties, provide actionable experimental protocols, and explore case studies that underscore their transformative potential.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Architecture

Spirocycles are defined as bicyclic or polycyclic organic compounds in which two rings are connected through a single, shared atom known as the spiro atom.[5] This unique structural feature imparts a distinct three-dimensionality that sets them apart from planar aromatic systems. The sp³-hybridized nature of the spiro center forces the connected rings into orthogonal orientations, creating a rigid and well-defined conformational framework.[3] This inherent three-dimensionality is the cornerstone of the "spirocyclic advantage" in drug design.

Escaping Flatland: The Significance of Three-Dimensionality

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While instrumental in the development of numerous successful drugs, an over-reliance on these planar structures has led to challenges in achieving high target selectivity and favorable pharmacokinetic profiles. The shift towards more three-dimensional molecules, often quantified by an increased fraction of sp³-hybridized carbons (Fsp³), has been shown to correlate with a higher probability of clinical success.[6] Spirocyclic scaffolds are inherently rich in sp³ carbons, offering a direct route to increasing molecular complexity and exploring novel binding interactions.[6] This departure from "flatland" allows for more precise and multi-directional interactions with the complex three-dimensional binding sites of biological targets.[5]

Physicochemical Property Modulation: Fine-Tuning for Success

The incorporation of spirocyclic motifs can significantly and often predictably modulate key physicochemical properties of a drug candidate.[6][7]

  • Solubility: The non-planar, aliphatic nature of many spirocycles can disrupt crystal packing and improve aqueous solubility compared to their flat aromatic counterparts.[5][8]

  • Lipophilicity (LogP/LogD): Strategic introduction of spirocyclic cores can modulate lipophilicity. For instance, replacing a flexible, lipophilic linker with a more compact spirocycle can reduce LogP while maintaining or improving biological activity.[8]

  • Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby improving metabolic stability and pharmacokinetic profiles.[5][6][8]

  • Reduced Off-Target Effects: The constrained conformation of spirocycles can lead to higher target selectivity by pre-organizing the molecule for optimal binding to the intended target and reducing interactions with off-targets, such as the hERG cardiac ion channel.[8][9]

The following table summarizes the impact of incorporating spirocyclic building blocks on key drug-like properties, with illustrative examples.

PropertyImpact of Spirocycle IncorporationRationaleExample
Solubility Generally IncreasedDisruption of crystal lattice packing due to non-planar structure.Replacement of a planar aromatic ring with a spirocyclic ether.
Lipophilicity (LogP) Modulatable (often decreased)Increased sp³ character and reduced aromaticity can lower lipophilicity.Swapping a piperidine with a 2-oxa-6-azaspiro[3.4]octane moiety.[8]
Metabolic Stability Generally IncreasedSteric shielding of metabolically susceptible positions.Introduction of a spirocyclopropane to protect an adjacent functional group.[8]
Target Selectivity Generally IncreasedRigid conformation reduces binding to off-targets.Use of a spirocyclic scaffold to orient substituents for specific receptor interactions.
Potency Often IncreasedFavorable orientation of functional groups for optimal target binding.The spirocyclic amine in Revumenib is crucial for its high affinity to the menin target.[9]

Strategic Synthesis of Novel Spirocyclic Building Blocks

While the advantages of spirocycles are clear, their synthesis has historically been perceived as challenging due to the creation of a quaternary spirocenter.[5] However, recent advancements in synthetic organic chemistry have made a wide array of spirocyclic scaffolds more accessible.[10]

Key Synthetic Strategies

A variety of synthetic approaches can be employed to construct spirocyclic systems. The choice of method depends on the desired ring system, functional group tolerance, and stereochemical control.

  • Intramolecular Cyclization Reactions: This is a common and powerful strategy.

    • Intramolecular Alkylation: A nucleophile and an electrophile within the same molecule react to form the spirocyclic ring system.

    • Intramolecular Aldol or Claisen Condensations: These classic reactions can be adapted to form spirocyclic ketones or esters.

  • Ring-Closing Metathesis (RCM): Olefin metathesis has become a valuable tool for the synthesis of a wide range of carbocyclic and heterocyclic spirocycles.[11]

  • Cycloaddition Reactions: [2+2], [3+2], and [4+2] cycloadditions can be employed to construct spirocyclic systems with high stereocontrol.[12]

  • Rearrangement Reactions: Certain molecular rearrangements, such as the pinacol rearrangement, can lead to the formation of spirocyclic ketones.

The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of a novel spirocyclic compound library.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation A Starting Materials & Reagent Selection B Spirocyclization Reaction (e.g., Intramolecular Alkylation, RCM) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Primary Assay (e.g., Target-based enzyme inhibition) C->D Compound Library E Secondary Assays (e.g., Cell-based viability, Selectivity profiling) D->E F ADME-Tox Profiling (e.g., Solubility, Metabolic Stability) E->F G Lead Optimization F->G Hit Compound(s)

Caption: A generalized workflow for the synthesis and screening of novel spirocyclic compounds.

Experimental Protocol: Synthesis of a Spiro-oxindole via [3+2] Cycloaddition

This protocol describes a representative synthesis of a spiro-oxindole, a privileged scaffold in oncology research.[1]

Objective: To synthesize a spiro[pyrrolidin-3,3'-oxindole] derivative via a metal-catalyzed asymmetric [3+2] cycloaddition.

Materials:

  • Methyleneindolinone (1.0 mmol)

  • Vinyloxazolidinone (1.2 mmol)

  • Palladium(0) catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Chiral phosphoramidite ligand (5.5 mol%)[12]

  • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the chiral ligand.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add the methyleneindolinone and the vinyloxazolidinone to the reaction mixture.

  • Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the specific substrates and catalyst system) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Self-Validation: The success of this protocol is validated by the successful formation of the desired spirocyclic product with high yield and stereoselectivity. The characterization data must be consistent with the expected structure. The high enantiomeric excess, as determined by chiral HPLC, confirms the effectiveness of the asymmetric catalyst system.

Biological Applications and Case Studies

The unique properties of spirocyclic building blocks have led to their successful application in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][4]

Oncology: Targeting Protein-Protein Interactions

A significant area of impact for spirocycles is in the development of inhibitors of protein-protein interactions (PPIs), which are notoriously difficult to target with traditional small molecules. The three-dimensional nature of spirocycles allows them to mimic key secondary structures of proteins, such as alpha-helices, and disrupt these interactions.

A prominent example is the development of spiro-oxindole-based inhibitors of the MDM2-p53 interaction.[3] MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibiting this interaction can reactivate p53 and induce apoptosis in cancer cells. The spiro-oxindole scaffold provides a rigid framework to position functional groups that mimic the key residues of p53 that bind to MDM2.[3]

The following diagram illustrates the mechanism of action of spiro-oxindole-based MDM2-p53 inhibitors.

cluster_0 Normal State (Cancer Cell) cluster_1 With Spiro-oxindole Inhibitor MDM2 MDM2 p53 p53 MDM2->p53 Binds & Inhibits Apoptosis Tumor Cell Apoptosis p53->Apoptosis Is Activated Spiro_Inhibitor Spiro-oxindole Inhibitor Spiro_Inhibitor->MDM2 Binds to p53 binding pocket

Caption: Mechanism of MDM2-p53 inhibition by a spiro-oxindole compound.

Neuroscience: Modulating CNS Targets

The ability of spirocycles to improve physicochemical properties, such as solubility and metabolic stability, makes them attractive for developing drugs that target the central nervous system (CNS). Furthermore, their rigid nature can lead to improved selectivity for specific receptor subtypes, which is crucial for minimizing side effects in the CNS.

Infectious Diseases: Novel Mechanisms of Action

Spirocyclic compounds have also shown promise in the development of novel anti-infective agents. For example, spirocyclic hydroxamic acids have been investigated for their iron-chelating activity, which can be a viable strategy against certain pathogens.[13] Additionally, spirocyclic compounds have been identified as inhibitors of viral entry and replication.[14]

Computational Design of Spirocyclic Drug Candidates

Computational chemistry plays a vital role in modern drug discovery, and the design of spirocyclic compounds is no exception.[15] In silico methods can be used to predict the properties of virtual spirocyclic molecules, prioritize synthetic targets, and understand their binding modes.

A Workflow for In Silico Design
  • Scaffold Selection and Virtual Library Generation: Based on the target and desired properties, a suitable spirocyclic scaffold is chosen. A virtual library of derivatives is then generated by adding various substituents to the scaffold.

  • Physicochemical Property Prediction: Key properties such as LogP, solubility, and polar surface area are calculated for each molecule in the virtual library. This allows for early-stage filtering of compounds with undesirable properties.

  • Molecular Docking: The virtual library is docked into the three-dimensional structure of the biological target to predict binding affinities and binding modes.[15] This helps to identify compounds that are likely to be active.

  • Molecular Dynamics (MD) Simulations: For the most promising candidates, MD simulations can be performed to assess the stability of the protein-ligand complex and to gain a more dynamic understanding of the binding interactions.

The following diagram outlines a typical computational workflow for the design of novel spirocyclic inhibitors.

G A Target Identification & Structure Preparation B Spirocyclic Scaffold Hopping & Selection A->B C Virtual Library Enumeration B->C D ADMET & Physicochemical Property Filtering C->D E Molecular Docking (High-Throughput Virtual Screening) D->E F Hit Prioritization (Scoring & Visual Inspection) E->F G Molecular Dynamics Simulations F->G H Synthesis & Biological Evaluation G->H

Caption: A computational workflow for the design and prioritization of spirocyclic drug candidates.

Future Perspectives and Conclusion

The field of spirocyclic chemistry in drug discovery is poised for continued growth.[2] Advances in high-throughput synthesis and computational techniques will further accelerate the exploration of this vast chemical space.[2][4] The increasing commercial availability of diverse spirocyclic building blocks will also empower more medicinal chemists to incorporate these valuable scaffolds into their drug design programs.[5][7]

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. ACS Publications. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Biologically active natural spirocyclic compounds. ResearchGate. [Link]

  • Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. [Link]

  • Computational Methods in Drug Discovery. PubMed Central. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry. [Link]

  • Biological Activity of Spirocyclic Hydroxamic Acids. PubMed. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish. [Link]

  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. American Chemical Society. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 5,8-Diazaspiro[3.5]nonan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diazaspiro[3.5]nonane Scaffold

The 5,8-diazaspiro[3.5]nonan-6-one core represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture provides a unique conformational constraint that is highly desirable for optimizing ligand-target interactions. This structure serves as a versatile building block for creating diverse chemical libraries aimed at various therapeutic targets. Derivatives have shown significant promise as kinase inhibitors for autoimmune diseases, antimicrobial agents targeting drug-resistant bacteria, and as components in protein degrader building blocks.[1][2] The presence of two distinct secondary amine functionalities, coupled with a lactam moiety, offers multiple strategic vectors for chemical modification, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

This document provides detailed protocols for the synthesis of novel derivatives from 5,8-diazaspiro[3.5]nonan-6-one hydrochloride, focusing on three foundational synthetic strategies: N-Acylation, Reductive Amination, and N-Arylation. The methodologies are designed to be robust and adaptable, providing researchers with a solid foundation for library development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1419101-36-2[2]
Molecular Formula C₇H₁₃ClN₂O[2]
Molecular Weight 176.64 g/mol [2]
Appearance White crystalline powder[1]
Purity Typically ≥97%[2]
Storage Room temperature, in a sealed container[1][2]
Monoisotopic Mass 140.09496 Da (free base)[3]

General Workflow for Derivative Synthesis

The successful synthesis of derivatives from the hydrochloride salt requires an initial neutralization step to liberate the reactive free-base form of the secondary amines. Following derivatization, a systematic process of work-up, purification, and characterization is essential to ensure the identity and purity of the final compound.

G cluster_0 Preparation cluster_1 Derivatization cluster_2 Purification & Analysis start 5,8-Diazaspiro[3.5]nonan-6-one HCl neutralization Neutralization (e.g., aq. NaHCO₃, Et₃N) start->neutralization extraction Extraction & Drying (e.g., DCM, Na₂SO₄) neutralization->extraction freebase Free Base in Solution extraction->freebase acylation N-Acylation freebase->acylation R-COOH, Coupling Agent amination Reductive Amination freebase->amination R-CHO/R₂C=O, Reducing Agent arylation N-Arylation freebase->arylation Ar-X, Catalyst, Ligand, Base workup Aqueous Work-up acylation->workup amination->workup arylation->workup purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize final Pure Derivative characterize->final

Caption: General workflow for synthesis of derivatives.

Protocol 1: N-Acylation via Amide Coupling

This protocol details the formation of an amide bond between one of the secondary amines of the spiro-scaffold and a carboxylic acid.

Scientific Principle

Direct reaction between an amine and a carboxylic acid to form an amide is typically unfavorable. Amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activate the carboxylic acid by forming a highly reactive intermediate (an active ester). This intermediate is susceptible to nucleophilic attack by the amine, leading to efficient amide bond formation under mild conditions.[4][5] A non-nucleophilic base, like diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

G Spiro 5,8-Diazaspiro[3.5]nonan-6-one Reagents HATU, DIPEA DMF, RT Spiro->Reagents Acid R-COOH Acid->Reagents Product N-Acyl Derivative Reagents->Product

Caption: Reaction scheme for N-Acylation.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
5,8-Diazaspiro[3.5]nonan-6-one HCl176.64177 mg1.01.0
Carboxylic Acid (e.g., Benzoic Acid)122.12122 mg1.01.0
HATU380.23418 mg1.11.1
DIPEA129.24436 µL2.52.5
Anhydrous DMF-5 mL--
Step-by-Step Protocol
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (122 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 3 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Add DIPEA (436 µL, 2.5 mmol) to the solution and stir for 2 minutes.

  • Substrate Addition: In a separate vial, dissolve this compound (177 mg, 1.0 mmol) in anhydrous DMF (2 mL). Add this solution dropwise to the reaction flask over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL), water (25 mL), and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the addition of an alkyl group to a nitrogen atom of the spiro-scaffold via reaction with an aldehyde or ketone.

Scientific Principle

Reductive amination is a two-step process that occurs in a single pot. First, the secondary amine reacts with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion. A selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the corresponding tertiary amine.[6][7] NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the iminium ion, thus minimizing side reactions.[8] Acetic acid can be used as a catalyst, particularly for less reactive ketones.

G Spiro 5,8-Diazaspiro[3.5]nonan-6-one Reagents NaBH(OAc)₃ DCE, RT Spiro->Reagents Aldehyde R-CHO Aldehyde->Reagents Product N-Alkyl Derivative Reagents->Product

Caption: Reaction scheme for Reductive Amination.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
5,8-Diazaspiro[3.5]nonan-6-one HCl176.64177 mg1.01.0
Aldehyde (e.g., 4-Fluorobenzaldehyde)124.11124 mg1.01.0
Sodium Triacetoxyborohydride211.94318 mg1.51.5
Triethylamine (Et₃N)101.19140 µL1.01.0
1,2-Dichloroethane (DCE)-10 mL--
Step-by-Step Protocol
  • Reaction Setup: To a 25 mL round-bottom flask with a stir bar, add this compound (177 mg, 1.0 mmol) and the aldehyde (124 mg, 1.0 mmol).

  • Solvent and Base Addition: Add 1,2-dichloroethane (DCE, 10 mL) followed by triethylamine (140 µL, 1.0 mmol) to neutralize the hydrochloride salt. Stir the suspension for 15 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor for completion by LC-MS (typically 6-18 hours).

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

    • Stir vigorously for 20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (using a gradient of 0-15% methanol in dichloromethane) to obtain the pure N-alkylated product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: N-Arylation via Buchwald-Hartwig Coupling

This protocol outlines the synthesis of N-aryl derivatives, a key transformation for creating compounds with applications as kinase inhibitors.

Scientific Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide (or triflate). The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand (e.g., XPhos, RuPhos) is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

G Spiro 5,8-Diazaspiro[3.5]nonan-6-one Reagents Pd₂(dba)₃, XPhos Cs₂CO₃, Toluene, 100 °C Spiro->Reagents ArylHalide Ar-Br ArylHalide->Reagents Product N-Aryl Derivative Reagents->Product

Caption: Reaction scheme for Buchwald-Hartwig N-Arylation.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
5,8-Diazaspiro[3.5]nonan-6-one HCl176.64177 mg1.01.0
Aryl Bromide (e.g., 4-Bromotoluene)171.04171 mg1.01.0
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6748 mg0.100.10
Cs₂CO₃325.82489 mg1.51.5
Anhydrous Toluene-5 mL--
Step-by-Step Protocol
  • Inert Atmosphere: Perform this reaction under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.10 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).

  • Reagent Addition: Add this compound (177 mg, 1.0 mmol) and the aryl bromide (171 mg, 1.0 mmol) to the tube.

  • Degassing: Evacuate and backfill the tube with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir for 12-24 hours, monitoring by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (using a gradient of 0-50% ethyl acetate in hexanes) to afford the pure N-aryl product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

References

  • 5,8-diazaspiro[3.5]nonan-6-one . PubChemLite. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents . Journal of Visualized Experiments. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione . Molecules. [Link]

  • Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone . Chemistry – A European Journal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . Organic Process Research & Development. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry . The Journal of Organic Chemistry. [Link]

  • Direct reductive amination of ketones with amines by reductive aminases . Chinese Journal of Catalysis. [Link]

  • Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN . YouTube. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for 5,8-Diazaspiro[3.5]nonan-6-one: A Rigid Building Block for Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigidity in Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of the most prevalent TPD approach, Proteolysis-Targeting Chimeras (PROTACs), lies a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system.[2][3] This elegant strategy utilizes a molecule composed of two distinct ligands—one binding to a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker.[3] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

While initial PROTAC design often focused on flexible linkers like polyethylene glycol (PEG) chains, the field is increasingly recognizing the pivotal role of the linker's composition and three-dimensional structure in dictating a PROTAC's efficacy.[4] Rigid linkers, particularly those incorporating spirocyclic scaffolds, are gaining prominence as a strategy to pre-organize the PROTAC molecule into a conformation conducive to ternary complex formation, thereby potentially enhancing degradation efficiency and improving physicochemical properties.[5]

This document provides detailed application notes and protocols for the use of 5,8-diazaspiro[3.5]nonan-6-one , a novel and rigid building block for the synthesis of next-generation protein degraders. Its unique spirocyclic architecture imparts conformational constraint, which can offer significant advantages in PROTAC design by reducing the entropic penalty associated with ternary complex formation.[5] We will provide a comprehensive guide, from the synthesis of the building block to the assembly of the final PROTAC and its subsequent biophysical and cellular characterization.

The Strategic Advantage of 5,8-Diazaspiro[3.5]nonan-6-one in PROTAC Design

The linker in a PROTAC is far from a passive spacer; it critically influences the molecule's overall properties, including its solubility, cell permeability, and, most importantly, its ability to orient the POI and E3 ligase for effective ubiquitination.[4] The incorporation of a rigid scaffold like 5,8-diazaspiro[3.5]nonan-6-one offers several key benefits:

  • Conformational Rigidity: The spirocyclic nature of this building block reduces the number of rotatable bonds in the linker, leading to a more defined three-dimensional structure. This pre-organization can lower the entropic barrier to ternary complex formation, potentially leading to higher degradation efficiency.

  • Improved Physicochemical Properties: Compared to long, flexible alkyl or PEG linkers, rigid linkers can improve properties such as aqueous solubility and cell permeability, which are often challenging for large PROTAC molecules.

  • Vectorial Control: The defined geometry of the diazaspirocycle provides precise exit vectors for the attachment of the E3 ligase and POI ligands, allowing for more rational design of the final PROTAC.

  • Novel Chemical Space: The use of unique, rigid building blocks like 5,8-diazaspiro[3.5]nonan-6-one allows for the exploration of novel chemical space, potentially leading to the discovery of PROTACs with improved potency, selectivity, and drug-like properties.

Figure 1: General mechanism of action for a PROTAC incorporating the 5,8-diazaspiro[3.5]nonan-6-one linker.

Part 1: Synthesis of the 5,8-Diazaspiro[3.5]nonan-6-one Building Block

A robust and scalable synthesis of the core building block is paramount. The following multi-step synthesis is a representative route to afford N-Boc protected 5,8-diazaspiro[3.5]nonan-6-one, a versatile intermediate for PROTAC assembly. This proposed synthesis is based on established methodologies for related diazaspirocyclic compounds.[6][7]

Protocol 1: Synthesis of tert-butyl 6-oxo-5,8-diazaspiro[3.5]nonane-8-carboxylate

This protocol outlines a plausible multi-step synthesis, starting from commercially available materials.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Step 1: Formation of Ditosylate Intermediate Start->Step1 Step2 Step 2: Cyclization to form Spirocyclic Lactam Step1->Step2 Step3 Step 3: N-Boc Protection Step2->Step3 Final tert-butyl 6-oxo-5,8-diazaspiro[3.5]nonane-8-carboxylate Step3->Final caption Synthetic workflow for the core building block. PROTAC_Assembly cluster_0 Step 4: First Amide Coupling cluster_1 Step 5: Boc Deprotection cluster_2 Step 6: Second Amide Coupling BuildingBlock N-Boc-5,8-diazaspiro[3.5]nonan-6-one Coupling1 Amide Bond Formation BuildingBlock->Coupling1 E3_Ligand CRBN Ligand (with -COOH) E3_Ligand->Coupling1 POI_Ligand POI Ligand (with -COOH) Coupling2 Amide Bond Formation POI_Ligand->Coupling2 Final_PROTAC Final PROTAC Deprotection TFA Treatment Coupling1->Deprotection Deprotection->Coupling2 Coupling2->Final_PROTAC caption Sequential assembly of the PROTAC molecule.

Sources

Application of 5,8-Diazaspiro[3.5]nonan-6-one in Kinase Inhibitor Synthesis: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Kinase Inhibition

The landscape of kinase inhibitor discovery has been dominated by scaffolds that are often planar and aromatic. While successful, this "flatland" approach can lead to challenges in achieving high selectivity and favorable pharmacokinetic profiles. The strategic integration of three-dimensional (3D) scaffolds is a modern imperative, offering a pathway to novel chemical space with improved drug-like properties. Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this evolution.[1][2] Their rigid, well-defined 3D conformations can pre-organize appended functional groups into optimal orientations for target binding, enhancing potency and selectivity while often improving physicochemical properties like solubility and metabolic stability.[1][3]

This guide focuses on a particularly valuable building block: 5,8-Diazaspiro[3.5]nonan-6-one . We will explore its strategic advantages, provide detailed protocols for its incorporation into potential kinase inhibitors, and outline methods for biological evaluation.

Strategic Advantages of the 5,8-Diazaspiro[3.5]nonan-6-one Scaffold

The utility of 5,8-Diazaspiro[3.5]nonan-6-one stems from its unique combination of rigidity, functionality, and three-dimensional architecture. This scaffold offers a distinct advantage over simpler, non-spirocyclic building blocks.

  • Enhanced Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric for assessing the three-dimensionality of a molecule. A higher Fsp³ count often correlates with improved clinical success, partly due to better solubility and reduced off-target toxicity.[3] The spirocyclic core of 5,8-Diazaspiro[3.5]nonan-6-one inherently increases the Fsp³ character of the final inhibitor.

  • Conformational Rigidity: The spirocyclic fusion of the azetidine and piperidinone rings restricts conformational flexibility.[1] This rigidity is a powerful tool for medicinal chemists, as it reduces the entropic penalty of binding to the target kinase and can lock key pharmacophoric elements in a bioactive conformation, leading to increased potency.[3]

  • Precise Vectorial Display: The scaffold provides two distinct nitrogen atoms (a secondary amine in the azetidine ring and a lactam) that serve as well-defined points for synthetic elaboration. These positions act as vectors, projecting substituents into specific regions of the kinase active site, such as the hinge-binding region or the solvent-exposed front pocket. Research has shown that the diazaspiro group can provide steric and electronic effects beneficial for optimizing kinase hinge binding.[4]

  • Improved Pharmacokinetics: The introduction of azaspirocycles has been shown to improve key pharmacokinetic (PK) properties. By replacing more traditional rings like morpholine or piperazine, chemists can often lower lipophilicity (logD) and enhance metabolic stability, crucial factors for developing orally bioavailable drugs.[3]

Diagram 1. Conceptual shift from 2D to 3D kinase inhibitor design.

Physicochemical and Structural Properties

Understanding the fundamental properties of 5,8-Diazaspiro[3.5]nonan-6-one is critical for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 1419209-31-6[4][5]
Molecular Formula C₇H₁₂N₂O[5][6]
Molecular Weight 140.19 g/mol [5]
Appearance White crystalline powder[4]
Melting Point 85-88 °C[4]
logP (approx.) 1.5[4]
Solubility Moderate aqueous solubility[4]
Storage Conditions 2-8 °C or Room Temp (15-25 °C), in a sealed container[4]

The structure possesses two key reactive sites for elaboration: the secondary amine (N-5) and the amide nitrogen (N-8). The N-5 amine is typically more nucleophilic and is the primary site for initial functionalization, such as arylation or alkylation. The N-8 amide can be functionalized under different conditions, or the lactam ring itself can be a target for more complex chemical transformations.

Scaffold_Structure struct N5 N-5: Secondary Amine (Primary site for C-N coupling, alkylation, acylation) N5->struct N8 N-8: Amide Nitrogen (Site for substitution) N8->struct

Diagram 2. Structure of 5,8-Diazaspiro[3.5]nonan-6-one with key reactive sites.

Synthetic Workflow and Protocols

The incorporation of 5,8-Diazaspiro[3.5]nonan-6-one into a kinase inhibitor typically involves a multi-step sequence. A common strategy is to first couple the scaffold to a core heterocyclic system (e.g., a pyrimidine, purine, or pyrazole) that is known to interact with the kinase hinge region. This is often followed by functionalization of the other nitrogen atom to build out the rest of the inhibitor.

Diagram 3. General synthetic workflow for building kinase inhibitors.
Protocol 1: Synthesis of a Representative N-Arylated Intermediate

This protocol describes a representative Buchwald-Hartwig amination to couple the scaffold with a 2-chloropyrimidine, a common core in many kinase inhibitors. This serves as a foundational step for further elaboration.

Objective: To synthesize 5-(2-chloropyrimidin-4-yl)-5,8-diazaspiro[3.5]nonan-6-one.

Materials:

  • 5,8-Diazaspiro[3.5]nonan-6-one (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5,8-Diazaspiro[3.5]nonan-6-one, 2,4-dichloropyrimidine, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane via syringe, followed by the addition of Pd₂(dba)₃.

    • Causality Note: Anhydrous solvent and an inert atmosphere are critical to prevent the deactivation of the palladium catalyst and competing side reactions. Xantphos is a bulky phosphine ligand that facilitates the reductive elimination step, which is often rate-limiting in C-N cross-coupling reactions.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory potency (IC₅₀) of the newly synthesized compounds against a target kinase using a luminescence-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized inhibitor.

Materials:

  • Synthesized inhibitor compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Target kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay Buffer (specific to the kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well microplates

  • Multichannel pipette and microplate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution series of the inhibitor compound in assay buffer containing DMSO. A typical starting concentration might be 10 µM, diluted in 10 steps with a 1:3 dilution factor. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Mixture Preparation: In the wells of the microplate, add the kinase and its specific substrate, both diluted in assay buffer.

  • Initiate Inhibition: Add the serially diluted inhibitor to the wells. Allow the plate to incubate for a short period (e.g., 15-20 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Start Kinase Reaction: Initiate the phosphorylation reaction by adding a predetermined concentration of ATP (often at or near the Km value for the specific kinase).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Causality Note: The reaction time and ATP concentration are critical parameters that must be optimized to ensure the assay operates within the linear range, providing accurate and reproducible IC₅₀ values.

  • Detection: Stop the reaction and measure the amount of remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase, which produces light in an ATP-dependent manner.

  • Data Acquisition: After a brief incubation (10 minutes), measure the luminescence signal using a microplate reader. The light output is inversely proportional to the kinase activity.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilution of inhibitor in DMSO C 3. Add inhibitor dilutions to plate and pre-incubate A->C B 2. Add kinase and substrate to 384-well plate B->C D 4. Initiate reaction with ATP C->D E 5. Incubate at 30°C D->E F 6. Add Kinase-Glo® Reagent (Stops reaction, generates signal) E->F G 7. Read luminescence on plate reader F->G H 8. Calculate % inhibition and determine IC50 G->H

Diagram 4. Workflow for a typical in vitro kinase inhibition assay.

Conclusion

5,8-Diazaspiro[3.5]nonan-6-one is a powerful and strategic building block for the modern medicinal chemist. Its inherent three-dimensionality, conformational rigidity, and versatile functional handles provide a robust platform for designing novel kinase inhibitors that can overcome the limitations of traditional planar scaffolds. By enabling the exploration of new chemical space, this spirocyclic core can lead to the development of inhibitors with enhanced potency, improved selectivity, and more favorable drug-like properties, making it an invaluable tool for researchers, scientists, and drug development professionals.

References

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. National Institutes of Health (NIH). [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (NIH). [Link]

  • The use of spirocyclic scaffolds in drug discovery. Semantic Scholar. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • 5,8-diazaspiro[3.5]nonan-6-one. PubChemLite. [Link]

Sources

Application Notes and Protocols for the N-Functionalization of 5,8-Diazaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5,8-Diazaspiro[3.5]nonan-6-one Scaffold in Drug Discovery

The 5,8-diazaspiro[3.5]nonan-6-one core is a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique scaffold for the development of novel therapeutics. This spirocyclic system is particularly valued as a building block in the synthesis of kinase inhibitors and antimicrobial agents.[1] The distinct spatial arrangement of its nitrogen atoms allows for precise vectoral elaboration, enabling the optimization of interactions with biological targets. The N-functionalization of this scaffold is a critical step in the synthesis of compound libraries for drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides detailed protocols for two common and highly effective methods for the N-functionalization of 5,8-diazaspiro[3.5]nonan-6-one: N-acylation and N-alkylation via reductive amination.

Physicochemical Properties of 5,8-Diazaspiro[3.5]nonan-6-one

A thorough understanding of the starting material's properties is essential for successful reaction planning and execution.

PropertyValueSource
CAS Number 1419209-31-6[1][2]
Molecular Formula C₇H₁₂N₂O[2]
Molecular Weight 140.19 g/mol [2]
Appearance White crystalline powder[1]
Melting Point 85-88 °C[1]
Solubility Moderate aqueous solubility[1]
Storage Room temperature (15-25 °C) in a sealed container away from strong bases[1]

I. Protocol for N-Acylation of 5,8-Diazaspiro[3.5]nonan-6-one

N-acylation is a fundamental transformation that introduces an amide functionality, which can serve as a key pharmacophoric element or a versatile synthetic handle for further diversification. The secondary amine at the 8-position is more nucleophilic and sterically accessible than the amide nitrogen at the 5-position, leading to selective acylation at N8 under standard conditions.

Reaction Principle

The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the N8 nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or acid anhydride). A base is typically added to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, thereby increasing its nucleophilicity.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve 5,8-diazaspiro[3.5]nonan-6-one and base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM or THF). add_acyl Slowly add the acylating agent (e.g., acyl chloride) dropwise at 0 °C. prep_reagents->add_acyl Under inert atmosphere (N₂ or Ar) warm_rt Allow the reaction to warm to room temperature and stir for 2-16 hours. add_acyl->warm_rt quench Quench the reaction with water or saturated aqueous NaHCO₃. warm_rt->quench Monitor by TLC or LC-MS extract Extract the product with an organic solvent (e.g., DCM or EtOAc). quench->extract dry_concentrate Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. extract->dry_concentrate purify Purify the crude product by flash chromatography on silica gel. dry_concentrate->purify

Caption: General workflow for the N-acylation of 5,8-diazaspiro[3.5]nonan-6-one.

Detailed Step-by-Step Protocol: Synthesis of 8-Acetyl-5,8-diazaspiro[3.5]nonan-6-one

Materials:

  • 5,8-diazaspiro[3.5]nonan-6-one (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes or DCM/Methanol)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5,8-diazaspiro[3.5]nonan-6-one (e.g., 1.40 g, 10.0 mmol) and anhydrous DCM (e.g., 50 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add triethylamine (e.g., 2.1 mL, 15.0 mmol) to the stirred solution.

  • Slowly add acetyl chloride (e.g., 0.78 mL, 11.0 mmol) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (e.g., 30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM) to yield the pure 8-acetyl-5,8-diazaspiro[3.5]nonan-6-one.

II. Protocol for N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for the N-alkylation of amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding alkylated amine. This method avoids the over-alkylation often observed with direct alkylation using alkyl halides.

Reaction Principle

The reaction begins with the nucleophilic attack of the secondary amine (N8) on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a transient iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the desired tertiary amine. STAB is particularly advantageous as it is mild, tolerant of many functional groups, and does not readily reduce the starting aldehyde or ketone.[3][4][5]

Experimental Workflow: Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve 5,8-diazaspiro[3.5]nonan-6-one and the aldehyde/ketone in a suitable solvent (e.g., DCE or THF). add_stab Add sodium triacetoxyborohydride (STAB) in one portion at room temperature. prep_reagents->add_stab Optional: Add acetic acid (catalytic) stir Stir the reaction mixture for 4-24 hours. add_stab->stir quench Quench the reaction with saturated aqueous NaHCO₃ or water. stir->quench Monitor by TLC or LC-MS extract Extract the product with an organic solvent (e.g., DCM or EtOAc). quench->extract dry_concentrate Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. extract->dry_concentrate purify Purify the crude product by flash chromatography on silica gel. dry_concentrate->purify

Caption: General workflow for the N-alkylation of 5,8-diazaspiro[3.5]nonan-6-one via reductive amination.

Detailed Step-by-Step Protocol: Synthesis of 8-Benzyl-5,8-diazaspiro[3.5]nonan-6-one

Materials:

  • 5,8-diazaspiro[3.5]nonan-6-one (1.0 eq)

  • Benzaldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes or DCM/Methanol)

Procedure:

  • To a round-bottom flask, add 5,8-diazaspiro[3.5]nonan-6-one (e.g., 1.40 g, 10.0 mmol) and anhydrous DCE (e.g., 50 mL).

  • Add benzaldehyde (e.g., 1.12 g, 1.1 mL, 10.5 mmol) to the solution. A catalytic amount of acetic acid (e.g., 1-2 drops) can be added at this stage, particularly if reacting with a ketone.

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (e.g., 3.18 g, 15.0 mmol) in one portion. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (e.g., 40 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-5% methanol in DCM) to yield the pure 8-benzyl-5,8-diazaspiro[3.5]nonan-6-one.

Summary of N-Functionalization Protocols

Reaction TypeKey ReagentsSolventTemperatureTypical Reaction TimeKey Considerations
N-Acylation Acyl chloride, TEA/DIPEADCM, THF0 °C to RT2-16 hAnhydrous conditions are crucial. The reaction is typically fast.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE, THFRoom Temp.4-24 hSTAB is moisture-sensitive. Acetic acid can catalyze iminium ion formation.

References

  • Angene Chemical. (n.d.). 5,8-diazaspiro[3.5]nonan-6-one. Retrieved from [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]

  • Ivy Fine Chemicals. (n.d.). 5,8-diazaspiro[3.5]nonan-6-one. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (2018). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • ResearchGate. (2005). . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • MDPI. (2002). Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five and Six Membered Heterocyclic Spiro Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

Sources

Application Notes and Protocols for 5,8-Diazaspiro[3.5]nonan-6-one Hydrochloride in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. Spirocyclic systems, characterized by their rigid, three-dimensional architectures, have emerged as privileged structures in medicinal chemistry, offering unique spatial arrangements of functional groups that can lead to enhanced target binding and improved pharmacological properties.[1] Among these, 5,8-diazaspiro[3.5]nonan-6-one hydrochloride presents a compelling starting point for the development of new antimicrobial agents. Its inherent structural features, including a lactam ring and secondary amine functionalities, provide versatile handles for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a core scaffold in the discovery and preclinical evaluation of novel antimicrobial agents. The protocols and insights provided herein are grounded in established methodologies and aim to facilitate a systematic and scientifically rigorous approach to the development of the next generation of therapeutics to combat infectious diseases.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in a drug discovery workflow.

PropertyValueSource
Molecular Formula C₇H₁₃ClN₂O[2]
Molecular Weight 176.64 g/mol [2]
Appearance White crystalline powder[3]
Storage Room temperature, in a sealed container away from strong bases[3]

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of 5,8-diazaspiro[3.5]nonan-6-one have been identified as potent inhibitors of bacterial dihydrofolate reductase (DHFR).[3] This enzyme is a critical component in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids.[4][5] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to bacterial cell death.[4][6] The selectivity of these inhibitors for bacterial DHFR over its mammalian counterpart is a key factor in their potential as safe and effective antibiotics.[4]

The spirocyclic core of 5,8-diazaspiro[3.5]nonan-6-one is believed to orient key pharmacophoric features in a conformation that facilitates strong binding to the active site of bacterial DHFR.

DHFR_Inhibition cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition by 5,8-Diazaspiro[3.5]nonan-6-one Derivative DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF Product DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Co-factor DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Death Bacterial Cell Death DNA_Synthesis->Cell_Death Compound 5,8-Diazaspiro[3.5]nonan-6-one Derivative Compound->DHFR Inhibits

Caption: Proposed mechanism of action of 5,8-diazaspiro[3.5]nonan-6-one derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]

Materials
  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Appropriate positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35-37°C)

Procedure
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform two-fold serial dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and no compound) and a negative/sterility control (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Data Presentation
MicroorganismGram StainMIC of 5,8-diazaspiro[3.5]nonan-6-one HCl (µg/mL) (Illustrative)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive16Vancomycin1
Escherichia coli ATCC 25922Gram-negative64Ciprofloxacin0.015
Methicillin-resistant S. aureus (MRSA)Gram-positive8Vancomycin1
Pseudomonas aeruginosa ATCC 27853Gram-negative>128Ciprofloxacin0.5

Note: The MIC values presented are for illustrative purposes and should be determined experimentally.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound_Prep Prepare Serial Dilutions of 5,8-diazaspiro[3.5]nonan-6-one HCl Compound_Prep->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Cytotoxicity Assessment using MTT Assay

It is imperative to assess the potential toxicity of a novel antimicrobial agent to mammalian cells to determine its therapeutic index.[11] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials
  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.

    • Gently shake the plate to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Data Analysis

Cell viability is calculated as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percent viability against the log of the compound concentration.

Protocol 3: In Vivo Efficacy Assessment in a Murine Infection Model

In vivo studies are essential to evaluate the efficacy of a new antimicrobial agent in a complex biological system.[13][14] A murine thigh infection model is a commonly used preclinical model to assess the in vivo activity of antimicrobial agents against localized bacterial infections.[13][15]

Materials
  • Specific pathogen-free mice (e.g., BALB/c or ICR)[13]

  • Test microorganism

  • This compound formulated for in vivo administration

  • Anesthetic

  • Sterile saline

  • Surgical tools

  • Homogenizer

Procedure
  • Induction of Neutropenia (Optional):

    • For some studies, mice may be rendered neutropenic by intraperitoneal injection of cyclophosphamide to reduce the influence of the host immune system.

  • Infection:

    • Prepare a standardized inoculum of the test microorganism.

    • Anesthetize the mice and inject a defined volume of the bacterial suspension into the thigh muscle.

  • Compound Administration:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).

    • Include a vehicle control group (mice receiving the formulation vehicle only) and a positive control group (mice receiving a standard-of-care antibiotic).

  • Efficacy Endpoint:

    • At a specified time after treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

Data Analysis

The efficacy of the compound is determined by comparing the bacterial load (log₁₀ CFU/gram of tissue) in the treated groups to the vehicle control group. A statistically significant reduction in bacterial load indicates in vivo efficacy.

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infect Induce Thigh Infection in Mice Treat Administer 5,8-Diazaspiro[3.5]nonan-6-one HCl or Controls Infect->Treat Euthanize Euthanize Mice at Predetermined Timepoint Treat->Euthanize Harvest Harvest and Homogenize Infected Thigh Tissue Euthanize->Harvest CFU_Count Determine Bacterial Load (CFU/gram) Harvest->CFU_Count

Caption: Workflow for in vivo efficacy testing in a murine thigh infection model.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel antimicrobial agents, particularly those targeting bacterial DHFR. The protocols detailed in this document provide a robust framework for the systematic evaluation of its derivatives, from initial in vitro screening to preclinical in vivo efficacy studies. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical class, as well as detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling to inform dosing regimens for potential clinical candidates. The continued exploration of such novel scaffolds is a critical endeavor in the global fight against antimicrobial resistance.

References

  • Ghannoum, M. A., & Isham, N. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Leggett, J. E., Fantin, B., & Craig, W. A. (1991). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of infectious diseases, 164(4), 778–781. [Link]

  • ESCMID. (n.d.). EUCAST. Retrieved January 19, 2026, from [Link]

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Retrieved January 19, 2026, from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 19, 2026, from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved January 19, 2026, from [Link]

  • Saleh, S. E., El-Hennawy, H. M., & El-Azizi, M. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Applied Microbiology, 122(5), 1131–1140. [Link]

  • Deshpande, A., et al. (2016). In Vitro and In Vivo Activities of Antibiotic PM181104. Antimicrobial Agents and Chemotherapy, 60(9), 5438-5444. [Link]

  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved January 19, 2026, from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved January 19, 2026, from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved January 19, 2026, from [Link]

  • Li, Y., et al. (2024). Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection. International Journal of Molecular Sciences, 25(11), 5998. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved January 19, 2026, from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 19, 2026, from [Link]

  • Lin, C. P., et al. (1993). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Cornea, 12(6), 512-517. [Link]

  • Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of chemotherapy (Florence, Italy), 5(6), 369–376. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 19, 2026, from [Link]

  • Sehrawat, A., et al. (2020). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 27(1), 1-31. [Link]

  • Infante, M. R., et al. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Journal of Fungi, 10(4), 263. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved January 19, 2026, from [Link]

  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]

  • Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work? Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). 5,8-diazaspiro[3.5]nonan-6-one. Retrieved January 19, 2026, from [Link]

  • NIH. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. Molecules, 27(18), 5946. [Link]

Sources

Application Note: Stereoselective Synthesis of Spirocyclic γ-Lactam Core Structures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic γ-lactams are a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Their rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable for modulating interactions with biological targets. However, the construction of the spirocyclic core, particularly the stereocontrolled formation of the quaternary carbon center, presents a significant synthetic challenge. This application note provides an in-depth guide to the stereoselective synthesis of spirocyclic γ-lactams, with a focus on the highly effective catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. We will explore the mechanistic underpinnings of this strategy, present a detailed experimental protocol for a representative transformation, and offer insights into data analysis and interpretation.

Introduction: The Significance of Spirocyclic γ-Lactams

The γ-lactam (pyrrolidin-2-one) ring is a privileged scaffold found in a vast array of bioactive compounds.[3][4] When this ring is fused to another cyclic system at a single, shared carbon atom, it forms a spirocyclic structure. This fusion introduces a quaternary stereocenter that imparts significant conformational rigidity and metabolic stability. A prominent example is the spirooxindole framework, where the γ-lactam is fused to an oxindole ring system.[5] This particular motif is present in several natural alkaloids with potent biological activities, including spirotryprostatin A and formasanine.[5] The therapeutic potential of these compounds has driven substantial interest in developing efficient and stereoselective methods for their synthesis.[1]

Key challenges in the synthesis of these complex structures include:

  • Stereocontrol: The simultaneous and precise control over the stereochemistry of the quaternary spiro-center and adjacent stereocenters.

  • Efficiency: Developing atom-economical and operationally simple reactions that proceed in high yield.

  • Scope: Ensuring the synthetic methodology is applicable to a wide range of substrates to enable the generation of diverse compound libraries for drug discovery.

Among the various strategies developed, the catalytic asymmetric 1,3-dipolar cycloaddition has emerged as a particularly powerful and versatile tool for constructing these frameworks.[5][6]

Key Synthetic Strategy: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a pericyclic reaction that involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring.[6] For the synthesis of spirocyclic γ-lactams, the key reaction involves an azomethine ylide as the 1,3-dipole and an electron-deficient alkene as the dipolarophile.[5][7]

Causality Behind the Method: The power of this approach lies in the use of a chiral catalyst, typically a metal-ligand complex, to orchestrate the cycloaddition. The catalyst coordinates to the reactants, creating a chiral environment that dictates the facial selectivity of the approach of the dipolarophile to the dipole. This control results in the formation of the desired enantiomer of the spirocyclic product with high fidelity.

A common and effective method involves the in situ generation of a metal-stabilized azomethine ylide from an easily accessible iminoester. A chiral ligand complexed to the metal (e.g., Ag(I) or Cu(I)) then directs the subsequent cycloaddition with an activated alkene, such as a derivative of methyleneindolinone.

General Mechanism

The catalytic cycle for a silver-catalyzed asymmetric 1,3-dipolar cycloaddition is illustrated below. The reaction is initiated by the coordination of the chiral ligand and the silver salt to the iminoester. Deprotonation by a mild base generates the key reactive intermediate: a planar, chiral silver-containing azomethine ylide. This dipole then undergoes a concerted [3+2] cycloaddition with the dipolarophile. The facial selectivity is controlled by the steric and electronic properties of the chiral ligand, which blocks one face of the dipole, forcing the dipolarophile to approach from the less hindered face. Subsequent release of the product regenerates the active catalyst.

Diagram: Catalytic Cycle of Asymmetric 1,3-Dipolar Cycloaddition

G cluster_0 Catalytic Cycle A [Ag(I)-Ligand] Catalyst + Iminoester B Catalyst-Iminoester Complex A->B Coordination C Ag-Azomethine Ylide (Chiral 1,3-Dipole) B->C Base (e.g., Et3N) - H+ D Stereoselective [3+2] Cycloaddition C->D + Dipolarophile (e.g., Methyleneindolinone) E Ag-Product Complex D->E Ring Formation E->A Release of Product F Spirocyclic γ-Lactam Product E->F Isolation G cluster_workflow Experimental Protocol Flow prep 1. Catalyst Preparation setup 2. Reaction Setup prep->setup run 3. Reaction Execution setup->run monitor 4. Monitoring (TLC) run->monitor workup 5. Aqueous Work-up monitor->workup purify 6. Purification (Chromatography) workup->purify analyze 7. Analysis (NMR, HPLC) purify->analyze

Sources

Application Note: Synthesis of Spirocyclic Lactams via Meyers' Lactamization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of complex spirocyclic lactams, valuable scaffolds in medicinal chemistry and drug discovery, utilizing the Meyers' lactamization reaction.[1][2] The protocol herein details a robust, two-stage procedure beginning with the formation of a spirocyclic imine from a corresponding ketone, followed by a stereoselective lactamization with an activated amino acid derivative. We delve into the mechanistic underpinnings, provide detailed step-by-step experimental procedures, offer insights into reaction optimization and troubleshooting, and present data in a clear, actionable format for researchers.

Introduction and Scientific Principle

Spirocyclic lactams are a class of compounds featuring a cyclic amide (lactam) fused to another ring system through a single, shared quaternary carbon atom.[3] Their inherent three-dimensionality and structural rigidity make them attractive scaffolds for interacting with biological targets, often leading to improved selectivity and drug-like properties.[1][3] The Meyers' lactamization, a powerful tool for the stereoselective synthesis of bicyclic lactams, offers a reliable pathway to these complex structures.[1][4]

The overall strategy discussed here involves two key transformations:

  • Spirocyclic Imine Formation: A spirocyclic ketone is condensed with a primary amine to form the corresponding spirocyclic imine. This is a critical prerequisite for the subsequent lactamization step.[5][6]

  • Meyers' Lactamization: The spirocyclic imine is then reacted with a chiral amino acid derivative. The carboxylic acid of this derivative is activated in situ to form a ketene, which undergoes a [2+2] cycloaddition with the imine, followed by rearrangement to yield the final spirocyclic lactam.[7]

This approach allows for the modular construction of diverse spiro-lactam libraries by varying the ketone, amine, and amino acid components.

Reaction Mechanism

Understanding the mechanism is crucial for troubleshooting and optimization. The process unfolds in two distinct stages.

Stage 1: Imine Formation from Spirocyclic Ketone

The formation of an imine from a ketone and a primary amine is a reversible condensation reaction.[6] The reaction is typically catalyzed by acid and requires the removal of water to drive the equilibrium toward the product.[5]

  • Step A: Protonation of the ketone's carbonyl oxygen by an acid catalyst increases its electrophilicity.

  • Step B: The primary amine acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.

  • Step C: A proton transfer occurs from the nitrogen to the oxygen.

  • Step D: The hydroxyl group is protonated, turning it into a good leaving group (water).

  • Step E: The lone pair on the nitrogen eliminates the water molecule, forming an iminium ion.

  • Step F: Deprotonation of the nitrogen yields the final spirocyclic imine.

Stage 2: Meyers' Lactamization

This stage involves the stereoselective formation of the lactam ring. A key reagent is triflic anhydride (Tf₂O), a powerful electrophilic activator.[8][9]

  • Step A: Carboxylic Acid Activation: The amino acid derivative's carboxylic acid is activated by triflic anhydride to form a mixed anhydride.

  • Step B: Ketene Formation: A non-nucleophilic, sterically hindered base, such as a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene), deprotonates the α-carbon of the activated acid.[10][11] This induces elimination to form a highly reactive ketene intermediate.

  • Step C: [2+2] Cycloaddition: The ketene undergoes a concerted [2+2] cycloaddition with the C=N bond of the spirocyclic imine. The stereochemistry of this step is often highly controlled by the existing stereocenters.

  • Step D: Rearrangement: The resulting β-lactam intermediate undergoes a rapid rearrangement to form the thermodynamically more stable γ-lactam or δ-lactam product, depending on the amino acid derivative used.

Meyers_Lactamization_Mechanism cluster_0 Stage 1: Imine Synthesis cluster_1 Stage 2: Lactamization Ketone Spirocyclic Ketone Imine Spirocyclic Imine Ketone->Imine + R-NH2 - H2O, H+ cat. Amine Primary Amine (R-NH2) AminoAcid Amino Acid Derivative ActivatedAcid Mixed Anhydride AminoAcid->ActivatedAcid + Tf2O Ketene Ketene Intermediate ActivatedAcid->Ketene + Proton Sponge - TfOH Cycloadduct [2+2] Cycloadduct (β-Lactam) Ketene->Cycloadduct + Spirocyclic Imine Lactam Spirocyclic Lactam Cycloadduct->Lactam Rearrangement

Caption: High-level overview of the two-stage spirocyclic lactam synthesis.

Detailed Experimental Protocols

Safety Precautions: Triflic anhydride is extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All glassware must be rigorously dried before use. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of Spirocyclic Imine

This protocol provides a general method for imine formation using Dean-Stark distillation to remove water.

Materials:

  • Spirocyclic Ketone (1.0 eq)

  • Primary Amine (1.1 - 1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Toluene (Anhydrous)

  • Dean-Stark apparatus, condenser, round-bottom flask, heating mantle

Procedure:

  • Assemble the Dean-Stark apparatus, ensuring all glassware is oven- or flame-dried.

  • To the round-bottom flask, add the spirocyclic ketone (1.0 eq) and a stir bar.

  • Dissolve the ketone in anhydrous toluene (approx. 0.4 M solution).

  • Add the primary amine (1.1 - 1.5 eq) followed by the catalytic amount of p-TSA (0.05 eq).[5]

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 4-12 hours). Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent in vacuo using a rotary evaporator. The resulting crude imine is often used in the next step without further purification. If necessary, purification can be achieved by distillation or column chromatography.

Protocol 2: Meyers' Lactamization

This protocol details the stereoselective cycloaddition reaction.

Materials:

  • Spirocyclic Imine (from Protocol 1, 1.0 eq)

  • Chiral Amino Acid Derivative (e.g., N-Boc-phenylglycine) (1.1 eq)

  • 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge") (2.5 eq)

  • Trifluoromethanesulfonic Anhydride (Tf₂O) (1.2 eq)[12]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the chiral amino acid derivative (1.1 eq) and Proton Sponge (2.5 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a stir bar, thermometer, and dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add triflic anhydride (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (e.g., to yellow or orange) is often observed.

  • Stir the mixture at -78 °C for 30-45 minutes to ensure complete formation of the ketene precursor.

  • In a separate flask, dissolve the crude spirocyclic imine (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the imine solution dropwise to the cold reaction mixture over 20 minutes.

  • Allow the reaction to stir at -78 °C for 3-5 hours. Monitor progress by TLC, quenching small aliquots with methanol before spotting.

  • Once the reaction is deemed complete, quench by slowly adding saturated aqueous NaHCO₃ solution while the mixture is still cold.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic lactam.[7]

Workflow Visualization

Experimental_Workflow cluster_imine Imine Synthesis cluster_lactam Meyers' Lactamization A1 Combine Ketone, Amine, p-TSA in Toluene A2 Reflux with Dean-Stark Trap A1->A2 A3 Monitor H2O Collection & Reaction via TLC A2->A3 A4 Cool & Concentrate A3->A4 B5 Add Imine Solution A4->B5 Crude Imine B1 Dissolve Amino Acid & Proton Sponge in DCM B2 Cool to -78 °C B1->B2 B3 Add Tf2O Dropwise B2->B3 B4 Stir for 45 min B3->B4 B4->B5 B6 Stir for 3-5 h at -78 °C B5->B6 B7 Quench with aq. NaHCO3 B6->B7 B8 Workup & Purify B7->B8

Caption: Step-by-step experimental workflow for spirocyclic lactam synthesis.

Optimization and Troubleshooting

The success of this procedure often hinges on careful control of reaction parameters.

ParameterRecommended ConditionRationale & Troubleshooting
Solvent Anhydrous, non-protic (DCM, Toluene)Prevents premature quenching of Tf₂O and ketene. If yields are low, ensure solvent is rigorously dried.
Temperature -78 °C for ketene formation/cycloadditionKetene is highly reactive and can dimerize at higher temperatures. Maintain strict temperature control. If side products are observed, re-check cooling bath efficiency.
Base Proton Sponge (non-nucleophilic)A non-nucleophilic base is essential to prevent competitive reaction with Tf₂O or the ketene. Weaker bases may not efficiently form the ketene.
Stoichiometry Slight excess of amino acid & Tf₂OEnsures complete conversion of the limiting imine substrate. A large excess of Tf₂O can lead to side reactions and difficult purification.
Water Exclusion Inert atmosphere, flame-dried glasswareCrucial for success. Any moisture will rapidly decompose the triflic anhydride and inhibit the reaction. If the reaction fails to start, moisture contamination is a likely culprit.
Stereoselectivity Often high, dependent on substratesThe diastereomeric ratio (d.r.) can sometimes be improved by altering the solvent or the protecting group on the amino acid derivative.[7]

Conclusion

The Meyers' lactamization provides a powerful and versatile method for the stereoselective synthesis of spirocyclic lactams from readily available spirocyclic ketones. By following a two-stage procedure involving imine formation and subsequent [2+2] cycloaddition, researchers can access complex molecular architectures valuable for drug discovery programs. Careful attention to anhydrous conditions and temperature control are paramount for achieving high yields and selectivities.

References

  • MDPI. (2023, March 8). Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. Available from: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. Available from: [Link]

  • PubMed Central. (2023, March 8). Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. Available from: [Link]

  • ResearchGate. (2025, November 22). An O‐to‐N Swapping Reaction via Triflic Anhydride‐Mediated Lactamization of 3,3‐Diarylbenzofuranones with Nitriles. Available from: [Link]

  • ResearchGate. (2025, August 6). Meyers' bicyclic lactam formation under mild and highly stereoselective conditions. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Available from: [Link]

  • Springer. (2019, February 13). Synthetic Studies Towards Spirocyclic Imine Marine Toxins Using N-Acyl Iminium Ions as Dienophiles in Diels–Alder Reactions. Available from: [Link]

  • Semantic Scholar. Developments in Meyers' lactamization methodology: en route to bi(hetero)aryl structures with defined axial chirality. Available from: [Link]

  • PubMed. (2013, August 16). Developments in Meyers' Lactamization Methodology: En Route to Bi(hetero)aryl Structures With Defined Axial Chirality. Available from: [Link]

  • PMC. Advances in the chemistry of β-lactam and its medicinal applications. Available from: [Link]

  • NIH. (2024, October 31). Synthesis of the Spirocyclic Imine Fragment of Portimines Using a γ-Hydroxymethyl-α,β-butenolide Dienophile in a Diastereoselective Diels–Alder Reaction. Available from: [Link]

  • PMC - NIH. (2021, October 5). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Available from: [Link]

  • MDPI. Enantioselective synthesis of unsaturated γ-lactams. Available from: [Link]

  • ScienceDirect. (2025, August 5). Applications of caged-designed proton sponges in base-catalyzed transformations. Available from: [Link]

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. Available from: [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Available from: [Link]

  • ResearchGate. Synthesis of lactams via Meyers' lactamization of keto-esters with amino-alcohols. Available from: [Link]

  • PubMed. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. Available from: [Link]

  • Chemical Communications (RSC Publishing). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1. Available from: [Link]

  • YouTube. (2018, December 28). charge 2 proton sponge. Available from: [Link]

  • Wikipedia. Lactam. Available from: [Link]

  • ACS Publications. A facile synthesis of chiral bicyclic lactams utilized in the formation of chiral quaternary carbon compounds. Available from: [Link]

  • YouTube. (2019, November 18). Proton sponge: Basic concept and different types. Available from: [Link]

  • PubMed. (2015, August 21). The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity. Available from: [Link]

  • PubMed. (2016, June). Development of a platform for the discovery and practical synthesis of new tetracycline antibiotics. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2019, August 13). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Available from: [Link]

  • Google Patents. US6469206B2 - Process for the preparation of triflic anhydride.
  • Organic Syntheses. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Available from: [Link]

  • Journal of the American Chemical Society. Catalytic, Asymmetric Synthesis of β-Lactams. Available from: [Link]

  • ACS Publications. Chiral bicyclic lactams for asymmetric synthesis of quaternary carbons. The total synthesis of (-)-.alpha.-cuparenone. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Spirocyclic Diamines in Asymmetric Henry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Elevating Stereocontrol in Carbon-Carbon Bond Formation

The Henry, or nitroaldol, reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for carbon-carbon bond formation and affording versatile β-nitro alcohols. These products are invaluable intermediates, readily convertible into crucial building blocks such as β-amino alcohols and α-amino acids, which are prevalent motifs in pharmaceuticals.[1][2] In the context of drug development, achieving enantiopure compounds is not merely an academic exercise but a regulatory and therapeutic necessity. Consequently, the development of robust asymmetric catalytic systems for the Henry reaction is of paramount importance.

Chiral 1,2-diamines have long been recognized as "privileged ligands" in asymmetric catalysis, capable of coordinating with metal centers to create a chiral environment that effectively biases the stereochemical outcome of a reaction.[3][4][5][6] Within this class, spirocyclic diamines have emerged as exceptionally potent ligands. Their defining feature is a spiro-fused ring system, which imparts significant conformational rigidity to the ligand backbone.[7][8][9] This rigidity is the key to their success; it pre-organizes the catalytic center, creating a well-defined and sterically demanding chiral pocket. This structural constraint minimizes conformational ambiguity, leading to superior levels of enantioselection compared to more flexible ligand systems. This guide provides an in-depth exploration of the mechanism, application, and a detailed protocol for employing spirocyclic diamine-copper complexes in the asymmetric Henry reaction.

Mechanistic Insight: The Role of the Chiral Spirocyclic Scaffold

The efficacy of a spirocyclic diamine ligand in the asymmetric Henry reaction is best understood through its catalytic cycle when complexed with a suitable metal, typically copper(II). The ligand's rigid, three-dimensional architecture is not a passive scaffold but an active participant in the stereodetermining step.

The generally accepted mechanism proceeds as follows:

  • Catalyst Formation: The chiral spirocyclic diamine ligand (L) coordinates with a Cu(II) salt (e.g., CuCl₂, Cu(OAc)₂) to form the active chiral Lewis acid catalyst, [Cu(L)X₂].

  • Dual Activation: The copper center acts as a Lewis acid, coordinating to and activating the aldehyde's carbonyl group, rendering it more electrophilic. Simultaneously, one of the diamine's nitrogen atoms, in concert with the copper complex, facilitates the deprotonation of the nitroalkane to form a copper nitronate intermediate.

  • Enantioselective C-C Bond Formation: The chiral pocket created by the rigid spirocyclic ligand effectively shields one enantiotopic face of the coordinated aldehyde. The copper nitronate is then delivered to the unshielded face in a highly organized, six-membered Zimmerman-Traxler-like transition state. This geometrically constrained attack is the origin of the high enantioselectivity.

  • Product Release & Catalyst Regeneration: Following the C-C bond formation, the resulting β-nitro alcohol product is protonated and released from the copper center, regenerating the active [Cu(L*)] catalyst to re-enter the catalytic cycle.

The following diagram illustrates the proposed catalytic cycle, emphasizing the crucial role of the spirocyclic diamine in creating a stereochemically defined environment.

Asymmetric_Henry_Reaction_Mechanism Catalytic Cycle of Spirocyclic Diamine-Cu(II) Catalyzed Henry Reaction Catalyst Active Catalyst [Cu(II)(L)] Coordination Substrate Coordination & Deprotonation Catalyst->Coordination Form Complex Substrates Aldehyde (RCHO) + Nitroalkane (R'CH₂NO₂) Substrates->Catalyst Enter Cycle TransitionState Diastereomeric Transition State (Facial Blockage by L) Coordination->TransitionState C-C Bond Formation ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Release Product Release & Catalyst Regeneration ProductComplex->Release Protonation Release->Catalyst Regenerate Product β-Nitro Alcohol (High ee) Release->Product Exit Cycle

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

Application Protocol: Enantioselective Synthesis of (S)-1-Phenyl-2-nitroethanol

This protocol details a representative procedure for the asymmetric Henry reaction between benzaldehyde and nitromethane, utilizing a commercially available spirocyclic diamine ligand in complex with copper(II) chloride. The procedure is notable for its operational simplicity and mild conditions.[6][10]

Objective: To synthesize (S)-1-phenyl-2-nitroethanol with high yield (>90%) and high enantioselectivity (>95% ee).

Materials & Equipment:

  • Ligand: (1'R,2'S)-1-Pentyl-N-(propan-2-yl)-2',3'-dihydro-1'H-spiro[indene-2,4'-imidazolidine]-2'-carboxamide (or similar spirocyclic diamine ligand)

  • Metal Salt: Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Substrates: Benzaldehyde (freshly distilled), Nitromethane

  • Base: Triethylamine (Et₃N)

  • Solvent: Isopropanol (i-PrOH), HPLC grade

  • Reagents for Workup: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar, inert gas line (Argon or Nitrogen), standard glassware for extraction and purification, rotary evaporator, silica gel for column chromatography, TLC plates, chiral HPLC system.

Step-by-Step Experimental Procedure

PART A: In Situ Catalyst Formation

  • Rationale: The active catalyst is formed in situ to ensure maximum activity. Pre-stirring the ligand and metal salt allows for complete complexation before the introduction of substrates.

  • To a 25 mL oven-dried Schlenk flask under a positive pressure of Argon, add the spirocyclic diamine ligand (0.01 mmol, 2.5 mol%).

  • Add copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.01 mmol, 2.5 mol%).

  • Add 2.0 mL of isopropanol (i-PrOH).

  • Stir the resulting mixture at room temperature for 30 minutes. A color change, typically to a light green or blue solution, indicates the formation of the copper-ligand complex.

PART B: Asymmetric Henry Reaction

  • Rationale: The reaction is typically run at room temperature to balance reaction rate with enantioselectivity. Lower temperatures can sometimes improve enantiomeric excess but may require longer reaction times.

  • To the catalyst solution from Part A, add benzaldehyde (0.4 mmol, 1.0 equiv) via syringe.

  • Add nitromethane (2.0 mmol, 5.0 equiv). Using an excess of nitromethane serves both as a reagent and a co-solvent, driving the reaction to completion.

  • Add triethylamine (0.04 mmol, 10 mol%) via syringe. The base facilitates the deprotonation of nitromethane to the active nucleophile.

  • Seal the flask and stir the reaction mixture at room temperature (approx. 25 °C) for 24-48 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system. The disappearance of the benzaldehyde spot indicates reaction completion.

PART C: Workup and Purification

  • Rationale: A standard aqueous workup is employed to remove the catalyst, excess reagents, and salts. Column chromatography is necessary to isolate the pure β-nitro alcohol product.

  • Upon completion, quench the reaction by adding 5 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, gradient from 9:1 to 3:1) to afford the product as a pale yellow oil.

PART D: Characterization

  • Structural Verification: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess by chiral stationary phase High-Performance Liquid Chromatography (HPLC).

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: Hexane/Isopropanol = 90:10

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

Data Presentation: Substrate Scope and Performance

The utility of spirocyclic diamine-copper catalysts extends to a variety of aldehydes, consistently delivering high yields and excellent enantioselectivities. The following table summarizes representative results for this class of reaction.[6][10][11][12]

EntryAldehyde SubstrateReaction Time (h)Yield (%)% ee (Configuration)
1Benzaldehyde249698 (S)
24-Chlorobenzaldehyde249899 (S)
34-Methoxybenzaldehyde369297 (S)
42-Naphthaldehyde489596 (S)
5Cinnamaldehyde488995 (S)
6Cyclohexanecarboxaldehyde728592 (S)

Experimental Workflow and Logic

The following diagram outlines the logical flow of the experimental protocol, from preparation to final analysis.

Experimental_Workflow Workflow for Asymmetric Henry Reaction Start Start: Reagent Preparation Catalyst In Situ Catalyst Formation (Ligand + CuCl₂·2H₂O in i-PrOH) Start->Catalyst Reaction Asymmetric Reaction (Add Aldehyde, CH₃NO₂, Et₃N) Catalyst->Reaction 30 min stir Monitor Monitor Progress (TLC) Reaction->Monitor 24-48h @ RT Monitor->Reaction Incomplete Workup Aqueous Workup (Quench, Extract, Dry) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, Chiral HPLC) Purify->Analyze End End: Pure Product Analyze->End

Caption: Logical workflow from catalyst preparation to product analysis.

Conclusion and Outlook

Spirocyclic diamines represent a superior class of chiral ligands for copper-catalyzed asymmetric Henry reactions. Their inherent structural rigidity translates directly into a well-defined chiral environment, enabling exceptional levels of stereocontrol under mild, operationally simple conditions. The resulting enantiomerically enriched β-nitro alcohols are highly valuable synthetic intermediates, particularly for the pharmaceutical and fine chemical industries. The continued exploration and development of novel spirocyclic scaffolds promise to further expand the scope and utility of this powerful transformation, solidifying its role as a key strategy in modern asymmetric synthesis.[13][14]

References

  • Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(18), 7436-7459. Available at: [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 169-172. Available at: [Link]

  • Bajracharya, G. (2011). Design and Synthesis of Chiral Spiro Ligands. Journal of Nepal Chemical Society, 28, 1-18. Available at: [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. Available at: [Link]

  • Zhou, Y., Dong, J., Zhang, F., & Gong, Y. (2011). Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. The Journal of Organic Chemistry, 76(2), 588-600. Available at: [Link]

  • Ćwiek, R., Niedziejko, P., & Kałuża, Z. (2014). Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. The Journal of Organic Chemistry, 79(3), 1222-1234. Available at: [Link]

  • Wang, Y., et al. (2018). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications, 54(74), 10454-10457. Available at: [Link]

  • Meyers, J. J., et al. (2019). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2020). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 142(40), 17163-17172. Available at: [Link]

  • Aimon, A., et al. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. Available at: [Link]

  • Caracoti, A., & Gedi, V. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Patent Analyst, 8(2), 49-53. Available at: [Link]

  • Bajracharya, G. (2011). Design and Synthesis of Chiral Spiro Ligands. SciSpace. Available at: [Link]

  • Cheong, P. H.-Y. (2013). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]

  • You, J., et al. (2016). Synthesis and Application of Chiral Spiro Cp Ligands in Rhodium-Catalyzed Asymmetric Oxidative Coupling of Biaryl Compounds with Alkenes. Journal of the American Chemical Society, 138(42), 13849-13852. Available at: [Link]

  • Zhang, J., et al. (2016). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 138(17), 5535-5538. Available at: [Link]

  • Sasai, H., & Arai, T. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Catalysis Science & Technology, 10(1), 26-36. Available at: [Link]

  • Zhou, Y., Dong, J., Zhang, F., & Gong, Y. (2011). Synthesis of C1-symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric copper(II)-catalyzed Henry (Nitroaldol) Reactions. PubMed. Available at: [Link]

  • Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(19), 4549. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]

  • Allen, S. E., & Miller, S. J. (2011). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 133(16), 6342-6345. Available at: [Link]

Sources

Application Notes & Protocols: The Role of Diazaspiro Scaffolds in Targeting Sigma Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Allure of Sigma Receptors and the Rise of Diazaspiro Scaffolds

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of proteins with two primary subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1][2] The σ1R is a well-characterized ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, a critical hub for cellular stress signaling.[3][4] It modulates a variety of ion channels and signaling pathways, making it a key target for neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6] The σ2R, identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating tumor cells, positioning it as a significant target for cancer diagnostics and therapeutics.[7][8]

The development of selective ligands that can effectively modulate these receptors is a central goal in medicinal chemistry. Among the diverse chemical structures explored, diazaspiro scaffolds have emerged as a "privileged" core. Their rigid, three-dimensional conformation allows for precise orientation of pharmacophoric groups, leading to high-affinity and selective interactions with sigma receptors. This guide provides an in-depth overview and detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of diazaspiro-based ligands, offering researchers a comprehensive resource for advancing drug discovery in this promising field.

The Diazaspiro Scaffold: A Versatile Core for Sigma Receptor Ligands

The diazaspiro core consists of two rings joined by a single common carbon atom, with at least one nitrogen atom in each ring. This rigid structure limits conformational flexibility, which is often advantageous for achieving high binding affinity. Various diazaspiro cores, such as 2,7-diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octan-7-one, have been successfully employed to develop potent sigma receptor ligands.[9][10][11] The nitrogen atoms within the scaffold typically serve as key interaction points, forming salt bridges with acidic residues like Aspartate or Glutamate in the receptor binding pocket.[1]

Caption: General structure of a diazaspiroalkane core used in sigma receptor ligand design.

Application Note 1: Synthesis of Diazaspiro-Based Ligands

The synthesis of diazaspiro ligands typically involves a modular approach, allowing for the systematic variation of substituents to explore structure-activity relationships (SAR). A common strategy involves the functionalization of a commercially available or synthesized diazaspiro core, often protected with a tert-butyloxycarbonyl (Boc) group. Key reactions include N-arylation (e.g., Buchwald-Hartwig amination) and N-alkylation to introduce desired pharmacophoric elements.[7][9]

Protocol 1: Synthesis of a 2,7-Diazaspiro[3.5]nonane Derivative

This protocol outlines a general two-step procedure for synthesizing a diazaspiro ligand, starting from a Boc-protected core. This method is adapted from synthetic routes reported for potent sigma-1 receptor ligands.[3][9]

Materials:

  • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Iodobenzene (or other aryl halide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaO tBu)

  • Anhydrous Toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Benzyl bromide (or other alkylating agent)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Methodology:

Step 1: N-Arylation (Buchwald-Hartwig Amination)

  • To an oven-dried flask, add tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv.), iodobenzene (1.1 equiv.), NaO tBu (1.4 equiv.), Pd₂(dba)₃ (0.05 equiv.), and Xantphos (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe and heat the mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the Boc-protected N-arylated intermediate.

Step 2: Boc-Deprotection and N-Alkylation

  • Dissolve the purified intermediate from Step 1 in DCM.

  • Add TFA (10 equiv.) dropwise at 0 °C and stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize. Dry the organic layer and concentrate to obtain the deprotected amine.

  • Dissolve the deprotected amine (1.0 equiv.) in anhydrous DMF. Add K₂CO₃ (2.5 equiv.) and the desired alkylating agent (e.g., benzyl bromide, 1.2 equiv.).

  • Heat the reaction to 80 °C and stir overnight.

  • Cool the mixture, pour it into water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the final diazaspiro ligand.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, ideal for attaching aryl groups to the diazaspiro core. The Boc protecting group is acid-labile, allowing for clean deprotection with TFA before the final alkylation step introduces the second pharmacophore.[7]

Application Note 2: In Vitro Characterization - Receptor Binding Affinity

Determining the binding affinity (Ki) of a compound for σ1R and σ2R is the foundational step in its characterization. This is typically achieved through competitive radioligand binding assays, which measure the ability of a test compound to displace a known high-affinity radioligand from the receptor.[12][13] High affinity (low nanomolar Ki) and selectivity for one subtype over the other are often desired properties.

Binding_Assay_Workflow cluster_details Key Components prep 1. Membrane Preparation (e.g., Guinea Pig Liver for σ1R) incubate 2. Incubation - Receptor Membranes - Radioligand ([3H]-(+)-pentazocine) - Test Compound (Varying Conc.) prep->incubate separate 3. Separation (Rapid Vacuum Filtration) incubate->separate count 4. Counting (Liquid Scintillation) separate->count analyze 5. Data Analysis (Calculate IC50 -> Ki) count->analyze p1 p2 p3 p4 radioligand Radioligand (e.g., [3H]-(+)-pentazocine for σ1R) Defines total binding. competitor Test Compound (e.g., Diazaspiro Ligand) Competes with radioligand. nonspecific Non-specific Binding Determined with excess unlabeled ligand (e.g., Haloperidol).

Caption: Standard workflow for a competitive radioligand binding assay.

Protocol 2: Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This protocol is a standard method for determining σ1R binding affinity using membranes from guinea pig liver, which has a high density of σ1 receptors.[14][15]

Materials:

  • Membrane homogenate from guinea pig liver (prepared via differential centrifugation).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-pentazocine (selective for σ1R).

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Test compounds (diazaspiro derivatives) at various concentrations.

  • 96-well plates, FilterMate harvester, glass fiber filters (GF/C, presoaked in 0.3% PEI).

  • Scintillation cocktail and MicroBeta counter.

Methodology:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of membrane homogenate (50-120 µg protein).

    • 50 µL of test compound solution (or buffer for total binding, or 10 µM Haloperidol for non-specific binding).

    • 50 µL of [³H]-(+)-pentazocine solution (at a final concentration near its Kd, e.g., 1-2 nM).

  • Incubate the plate at 30 °C for 60-90 minutes with gentle agitation to reach equilibrium.[16]

  • Terminate the incubation by rapid vacuum filtration through the PEI-presoaked GF/C filters using a 96-well harvester.

  • Wash the filters 4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM).

  • Calculate specific binding by subtracting non-specific CPM from total CPM.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol 3: Radioligand Binding Assay for Sigma-2 (σ2) Receptors

This protocol uses the non-selective ligand [³H]-DTG. To measure σ2R binding specifically, a high concentration of a selective σ1R ligand is added to "mask" or block the σ1R sites.[2][14]

Materials:

  • Membrane homogenate from rat liver.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).

  • Masking Agent: (+)-pentazocine (500 nM final concentration).

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • All other materials are as described in Protocol 2.

Methodology:

  • The procedure is identical to Protocol 2, with the following key differences in the incubation mixture:

    • The radioligand is [³H]-DTG (e.g., 3 nM final concentration).

    • Crucially, (+)-pentazocine (500 nM) is added to every well to saturate the σ1 receptors, ensuring that [³H]-DTG only binds to σ2 receptors.[17]

  • Follow steps 2-9 from Protocol 2 to determine the Ki of the test compounds for the σ2R.

Data Presentation: Binding Affinities of Representative Diazaspiro Ligands
Compound IDDiazaspiro CoreKi (σ1R, nM)Ki (σ2R, nM)Selectivity (σ2/σ1)Reference
4b (AD186) 2,7-diazaspiro[3.5]nonane2.72710[9][18]
5b (AB21) 2,7-diazaspiro[3.5]nonane131027.8[9][18]
8f (AB10) diazabicyclo[4.3.0]nonane1016516.5[9][18]
Compound 32 2,6-diazaspiro[3.4]octan-7-onePotent Antagonist--[10][[“]]
Compound 8 1-oxa-8-azaspiro[4.5]decane0.47 - 12.1-2 - 44[20]

Note: The table presents a selection of data to illustrate the potency and selectivity achievable with diazaspiro scaffolds.

Application Note 3: In Vitro Characterization - Functional Activity

Beyond binding affinity, it is crucial to determine a ligand's functional profile—whether it acts as an agonist or an antagonist.[6] For σ1R, this can be complex, as it acts as a chaperone rather than a traditional receptor. For σ2R, agonists often induce apoptosis in cancer cells, providing a clear functional readout.[21]

Sigma1_Signaling cluster_MAM Mitochondria-Associated ER Membrane (MAM) s1r_bip σ1R-BiP Complex (Inactive State) s1r_active Active σ1R s1r_bip->s1r_active + Agonist - BiP ip3r IP3 Receptor ca_signal Ca2+ transfer to Mitochondria ip3r->ca_signal s1r_active->s1r_bip + Antagonist (Prevents Activation) s1r_active->ip3r Chaperones/ Stabilizes stress Cellular Stress (e.g., ER Stress) stress->s1r_bip Triggers Dissociation survival Cell Survival & Homeostasis ca_signal->survival

Caption: σ1R signaling at the ER-mitochondria interface.[3][4]

Protocol 4: Functional Assay for Sigma-1 (σ1) Ligands (Phenytoin Assay)

Phenytoin is a proposed allosteric modulator of σ1R that preferentially increases the binding affinity of agonists but not antagonists. This property can be exploited to differentiate functional activity.[22]

Methodology:

  • Perform two sets of competitive binding assays as described in Protocol 2.

  • Set 1 (Control): Run the assay under standard conditions.

  • Set 2 (Phenytoin): Run the assay with the addition of a fixed concentration of phenytoin (e.g., 100 µM) to all wells.

  • Analysis:

    • If the test compound is a σ1R agonist , its binding affinity (Ki) will significantly increase (i.e., the Ki value will decrease) in the presence of phenytoin.

    • If the test compound is a σ1R antagonist , its binding affinity will remain largely unchanged.[22][23]

Protocol 5: Functional Assay for Sigma-2 (σ2) Ligands (Cell Viability Assay)

Many σ2R agonists have been shown to induce cytotoxicity and apoptosis in cancer cell lines. This protocol uses a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to screen for agonist activity.[8][21]

Materials:

  • Cancer cell line with high σ2R expression (e.g., MDA-MB-435 melanoma, EMT6 breast cancer).[8]

  • Complete cell culture medium.

  • Test compounds (diazaspiro derivatives).

  • Positive control: A known σ2R agonist (e.g., Siramesine).

  • Cell viability assay reagent (e.g., MTT).

  • 96-well clear-bottom plates.

Methodology:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours). Include wells for vehicle control and positive control.

  • After the incubation period, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance for MTT) using a plate reader.

  • Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot viability against the log concentration of the compound to determine the EC₅₀ value (concentration causing 50% reduction in viability).

    • Compounds that reduce cell viability in a dose-dependent manner are classified as σ2R agonists or partial agonists.[21]

    • To confirm the effect is σ2R-mediated, an antagonist can be used to see if it blocks the agonist-induced cell death.

Application Note 4: In Vivo Evaluation

Promising candidates from in vitro screening must be evaluated in vivo to assess their therapeutic potential and pharmacokinetic properties. Animal models relevant to the targeted disease are employed, such as models of neuropathic pain or seizures for σ1R antagonists.[9][24]

Protocol 6: Mouse Model of Neuropathic Pain (Capsaicin-Induced Allodynia - Overview)

This model is used to evaluate the analgesic potential of σ1R antagonists. Mechanical allodynia (pain response to a non-painful stimulus) is induced by capsaicin, and the ability of a test compound to reverse this is measured.[9][25]

Methodology:

  • Acclimatization: Acclimate mice to the testing environment and handling.

  • Baseline Measurement: Measure the baseline paw withdrawal threshold to a mechanical stimulus using von Frey filaments.

  • Induction: Induce hypersensitivity by injecting capsaicin into the plantar surface of a hind paw.

  • Compound Administration: Administer the test diazaspiro compound via an appropriate route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At various time points after drug administration, re-measure the paw withdrawal threshold.

  • Analysis: An increase in the paw withdrawal threshold compared to vehicle-treated controls indicates an antiallodynic (analgesic) effect.[9] Compounds that show significant efficacy in such models may be advanced for further preclinical development.

Conclusion

Diazaspiro scaffolds represent a highly valuable and versatile platform for the design and development of potent and selective sigma receptor ligands. Their rigid conformational constraint and the modularity of their synthesis allow for fine-tuning of pharmacological properties. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and evaluate novel diazaspiro-based compounds. By systematically assessing binding affinity, functional activity, and in vivo efficacy, scientists can unlock the full therapeutic potential of these molecules for treating a range of disorders, from neuropathic pain and depression to cancer.

References

  • Abadi, A. D., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.
  • Zeng, C., et al. (2016). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmacological Research.
  • Ramirez, E., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Sigma-2 Receptor Ligands Utilizing 2,6-Diazaspiro[3.3]heptane. BenchChem.
  • ResearchGate. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.
  • Alon, A., et al. (2021). The molecular function of σ receptors: past, present, and future. Trends in Pharmacological Sciences.
  • Guo, X., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry.
  • Mach, R. H., et al. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology.
  • Piacenza, L., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.
  • Reilly, S. W., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • Su, T. P., & Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience.
  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews.
  • Fukunaga, K., & Bhuiyan, M. S. (2020). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Neuroscience.
  • Vavers, E., et al. (2020). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Pharmacology Biochemistry and Behavior.
  • X-MOL. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. X-MOL.
  • MedChemExpress. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands PMID: 37155827. MedChemExpress.
  • Consensus. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Consensus.
  • Al-Ghananeem, A. M., et al. (2020).
  • El-Sayed, N. S., et al. (2020).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central Nervous System Agents in Medicinal Chemistry.
  • Matsumoto, R. R., et al. (2001). Characterization of pulmonary sigma receptors by radioligand binding. Journal of Pharmacological and Toxicological Methods.
  • Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
  • Tocris Bioscience. (n.d.). Sigma Receptors. Tocris Bioscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification Challenges of Spiro-lactam Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spiro-lactam intermediates. Spiro-lactams are a pivotal class of compounds in medicinal chemistry and drug discovery, often serving as key building blocks for novel therapeutics.[1][2][3] Their unique three-dimensional structure, characterized by a shared spirocyclic carbon, imparts valuable pharmacological properties but also presents significant purification challenges.[4][5][6] The inherent rigidity and potential for multiple stereoisomers often complicate the isolation of the desired pure compound.[2][4]

This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification issues. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with spiro-lactam intermediates?

A1: The primary challenges in purifying spiro-lactam intermediates stem from their unique structural features. These include:

  • Stereoisomer Separation: Spiro-lactams often possess multiple chiral centers, leading to the formation of diastereomers and enantiomers.[7][8] Separating these closely related isomers is frequently the most significant hurdle.

  • Removal of Structurally Similar Impurities: Byproducts from the synthesis, such as starting materials or regioisomers, can be difficult to remove due to their similar physical and chemical properties to the target spiro-lactam.

  • Compound Stability: The strained ring systems in some spiro-lactams can make them susceptible to degradation under certain purification conditions (e.g., harsh pH or high temperatures).[4][5]

  • Poor Crystallinity: Amorphous or poorly crystalline products can hinder purification by crystallization, a preferred method for large-scale production.

  • Scale-Up Difficulties: A purification method that works well on a milligram scale may not be directly transferable to a multi-gram or kilogram scale.[9]

Q2: How do I choose the most appropriate purification technique for my spiro-lactam intermediate?

A2: The selection of the optimal purification method depends on several factors, including the nature of the impurities, the scale of the purification, and the stereochemical complexity of your compound. The following decision tree provides a general guideline:

Purification_Decision_Tree Decision Tree for Spiro-lactam Purification start Crude Spiro-lactam Mixture diastereomers Diastereomers Present? start->diastereomers enantiomers Enantiomeric Mixture? diastereomers->enantiomers No chiral_chrom Chiral Chromatography (HPLC/SFC) diastereomers->chiral_chrom Yes achiral Achiral Impurities Present? enantiomers->achiral No enantiomers->chiral_chrom Yes crystallization Crystallization achiral->crystallization No (High Purity) column Normal/Reverse Phase Chromatography achiral->column Yes diastereomeric_cryst Diastereomeric Crystallization chiral_chrom->diastereomeric_cryst Alternative

Caption: Decision tree for selecting a purification method.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for spiro-lactam purification?

A3: SFC has emerged as a powerful "green" technology for the purification of chiral compounds, including spiro-lactams.[10][11] Its primary advantages over traditional High-Performance Liquid Chromatography (HPLC) include:

  • Faster Separations: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and shorter run times.[10][12]

  • Reduced Solvent Consumption: Replacing a significant portion of organic solvents with CO2 reduces both cost and environmental impact.[10][11]

  • Orthogonal Selectivity: SFC often provides different separation selectivity compared to reversed-phase HPLC, which can be beneficial for resolving complex mixtures.[13]

  • Easier Sample Recovery: The CO2 mobile phase vaporizes upon depressurization, leaving the purified compound in a smaller volume of co-solvent, which simplifies and speeds up sample work-up.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your spiro-lactam intermediates.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of diastereomers by standard column chromatography. Diastereomers have very similar polarities.Optimize your chromatography conditions: - Screen different stationary phases (e.g., silica, alumina, or functionalized silica).- Test a variety of solvent systems with different selectivities.- Consider using a gradient elution.Explore alternative techniques: - Supercritical Fluid Chromatography (SFC) often provides better resolution for stereoisomers.[10][12]- If applicable, consider derivatization to increase the polarity difference between the diastereomers.
Enantiomers are not separating on a chiral column. The chosen chiral stationary phase (CSP) is not suitable for your compound.Systematically screen different chiral columns: - Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are a good starting point.- Test both normal-phase (e.g., hexane/isopropanol) and reversed-phase mobile phases.- Vary the mobile phase additives (e.g., acids, bases, or alcohols) as they can significantly impact selectivity.
Product degradation during purification. The spiro-lactam is sensitive to the pH of the mobile phase or the stationary phase (e.g., acidic silica gel).[4][5]Modify your purification conditions: - Buffer the mobile phase to a neutral pH.- Use a deactivated stationary phase (e.g., neutral alumina or end-capped silica).- For highly sensitive compounds, consider purification techniques that avoid stationary phases, such as crystallization.
Difficulty in removing a persistent, structurally similar impurity. The impurity has nearly identical properties to the desired product.Employ orthogonal purification methods: - If you used normal-phase chromatography, try reversed-phase or SFC.- Crystallization can be highly effective for removing impurities with different solubilities.[14][15]- Preparative HPLC or SFC with a high-resolution column may be necessary.
Low recovery of the purified compound. The compound may be adsorbing to the stationary phase or is not fully eluting.Adjust your elution conditions: - Increase the strength of the elution solvent.- Add a modifier to the mobile phase (e.g., a small amount of acid or base) to reduce interactions with the stationary phase.- For very polar compounds, consider using a more polar stationary phase.

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Chiral Purification by Supercritical Fluid Chromatography (SFC)

This protocol provides a general workflow for developing a chiral SFC separation method.

1. Initial Screening of Chiral Stationary Phases (CSPs): a. Prepare a stock solution of your racemic spiro-lactam intermediate (e.g., 1 mg/mL in methanol or another suitable solvent). b. Screen a diverse set of chiral columns (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.) using a generic gradient method.

  • Mobile Phase A: Supercritical CO2
  • Mobile Phase B: Methanol (or another alcohol co-solvent)
  • Gradient: 5% to 40% B over 5-10 minutes.
  • Flow Rate: 3-4 mL/min.
  • Back Pressure: 150 bar.
  • Temperature: 40 °C. c. Identify the CSP that provides the best initial separation (baseline or partial resolution).

2. Method Optimization: a. Once a suitable CSP is identified, optimize the separation by adjusting the following parameters:

  • Co-solvent: Test different alcohols (e.g., ethanol, isopropanol) as they can alter selectivity.
  • Isocratic vs. Gradient Elution: For preparative scale, an isocratic method is often preferred. Determine the optimal percentage of co-solvent for good resolution and reasonable run time.
  • Flow Rate, Temperature, and Back Pressure: Fine-tune these parameters to improve peak shape and resolution.

3. Scale-Up to Preparative SFC: a. Use the optimized analytical method to scale up to a preparative column with the same stationary phase. b. Increase the flow rate and injection volume proportionally to the column dimensions. c. Perform a loading study to determine the maximum amount of sample that can be injected without compromising separation. d. Collect the fractions corresponding to each enantiomer and analyze their purity and enantiomeric excess (e.e.) by analytical SFC or HPLC.

Protocol 2: Purification by Crystallization

Crystallization is a powerful technique for obtaining high-purity material, especially at a larger scale.

1. Solvent Screening: a. In small vials, dissolve a small amount of your spiro-lactam intermediate in various solvents at an elevated temperature to achieve saturation. b. Screen a range of solvents with different polarities (e.g., ethyl acetate, acetone, acetonitrile, ethanol, isopropanol, heptane, toluene). c. Allow the solutions to cool slowly to room temperature and then in a refrigerator. d. Observe which solvents yield crystalline material. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures.

2. Optimization of Crystallization Conditions: a. Once a suitable solvent or solvent system (e.g., a mixture of a good solvent and an anti-solvent) is identified, optimize the process:

  • Concentration: Determine the optimal starting concentration to maximize yield without premature precipitation.
  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.
  • Seeding: If crystallization is slow to initiate, add a small seed crystal of the pure compound to induce crystallization.

3. Isolation and Drying: a. Isolate the crystals by filtration. b. Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities. c. Dry the crystals under vacuum to a constant weight. d. Analyze the purity of the crystalline material and the mother liquor to determine the efficiency of the purification.

Visualizing Purification Workflows

The following diagram illustrates a typical workflow for the purification and analysis of a chiral spiro-lactam intermediate.

Chiral_Purification_Workflow Workflow for Chiral Spiro-lactam Purification start Crude Racemic Spiro-lactam analytical_dev Analytical Method Development (Chiral HPLC/SFC) start->analytical_dev prep_purification Preparative Chiral Purification (HPLC/SFC) analytical_dev->prep_purification fraction_collection Fraction Collection (Enantiomer 1 & 2) prep_purification->fraction_collection purity_check Purity & e.e. Analysis of Fractions fraction_collection->purity_check solvent_removal Solvent Removal purity_check->solvent_removal Purity & e.e. > 99% final_product Pure Enantiomers solvent_removal->final_product

Caption: A typical workflow for chiral spiro-lactam purification.

Analytical Techniques for Purity Assessment

Accurate assessment of purity is crucial. A combination of techniques is often necessary for a comprehensive evaluation.[16][17]

Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the main component and detects non-volatile impurities.[17]A stability-indicating method should be developed to separate the main peak from all potential impurities and degradation products.
Chiral HPLC/SFC Determines the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).Essential for stereochemically complex spiro-lactams to ensure the correct isomer is isolated.
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile impurities, such as residual solvents.[17]Derivatization may be necessary for non-volatile spiro-lactams.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Confirms the structure of the desired compound and can be used for quantitative analysis (qNMR) against a standard.[17][18]Provides detailed structural information for impurity identification.
Mass Spectrometry (MS) Provides molecular weight information and fragmentation patterns for impurity identification, often coupled with HPLC (LC-MS).[17][18]Invaluable for identifying unknown impurities.
Differential Scanning Calorimetry (DSC) Determines the melting point and can indicate the presence of impurities.[17]A sharp melting point is often indicative of high purity.

By understanding the inherent challenges and employing a systematic and informed approach to purification, researchers can successfully isolate high-purity spiro-lactam intermediates, paving the way for their application in drug discovery and development.

References

  • Bandyopadhyay, D., et al. "Synthesis of medicinally privileged spiro-β-lactams." American Chemical Society.
  • Bandyopadhyay, D., et al. "Synthesis of medicinally privileged spiro-β-lactams." ScholarWorks @ UTRGV. Available at: [Link]

  • Bandyopadhyay, D., et al. "Synthesis of medicinally privileged spiro-β-lactams." ScholarWorks @ UTRGV.
  • Ferreira, M. J., et al. "Strategies and methodologies for the construction of spiro-γ-lactams: an update." Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Bandyopadhyay, D., et al. "Synthesis of medicinally privileged spiro-β-lactams." ScholarWorks @ UTRGV.
  • Al-Tel, T. H. "Novel and Recent Synthesis and Applications of β-Lactams." PMC - PubMed Central. Available at: [Link]

  • Sigma-Aldrich.
  • University College London.
  • Waters.
  • Benchchem.
  • Dao Thi, H., et al. "An update on the synthesis and reactivity of spiro-fused β-lactams.
  • Alves, N. G., et al. "Spiro-Lactams as Novel Antimicrobial Agents." PubMed. Available at: [Link]

  • Alves, A. J. S., et al. "Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies." NIH. Available at: [Link]

  • SpiroChem.
  • Alves, A. J. S., et al. "Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies." RSC Publishing. Available at: [Link]

  • Galkina, O., et al. "A stereochemical journey around spirocyclic glutamic acid analogs." PMC - PubMed Central.
  • Waters.
  • ResearchGate.
  • Teledyne ISCO. "Preparative Supercritical Fluid Chromatography Made Easy." YouTube. Available at: [Link]

  • BOC Sciences.
  • Woźnica, M., et al. "A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases." MDPI.
  • Kim, J., et al.
  • Twisting Memoirs Publications. "Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe."
  • Zhang, Y., et al. "Strategies for chiral separation: from racemate to enantiomer." Chemical Science (RSC Publishing). Available at: [Link]

  • ResearchGate.
  • Drug Development and Delivery. "PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities."
  • Selvita.
  • ACS Publications.
  • Wiley Online Library.
  • Sigma-Aldrich. "HPLC Troubleshooting Guide."
  • NIH.
  • PubMed.
  • Benchchem.
  • Benchchem. "Application Notes and Protocols for the Analytical Purity Assessment of L-Pyroglutaminol."
  • ResearchGate. "Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams | Request PDF."
  • Thermo Fisher Scientific.

Sources

Technical Support Center: Overcoming Poor Solubility of Diazaspiro Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in dissolving these structurally complex molecules in organic solvents. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The inherent three-dimensionality of diazaspiro scaffolds, while advantageous for exploring new chemical space and improving drug-like properties, can often lead to poor solubility.[1][2][3] This guide will walk you through a systematic approach to troubleshooting and overcoming these solubility issues.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the solubility of diazaspiro compounds.

Q1: Why are my diazaspiro compounds poorly soluble in common organic solvents?

A1: The solubility of diazaspiro compounds is influenced by a combination of factors. Their rigid, three-dimensional structure can lead to strong crystal lattice energy, which requires significant energy to overcome during dissolution. Additionally, the presence of polar functional groups, such as the nitrogen atoms in the diazaspiro core, can lead to strong intermolecular hydrogen bonding in the solid state. The overall lipophilicity and molecular weight of the compound also play a crucial role.[4]

Q2: I've tried common solvents like DMSO and DMF, but my compound still won't dissolve. What should I do next?

A2: If standard polar aprotic solvents are ineffective, a systematic approach to solvent screening is recommended. Consider solvents with different properties, such as polarity, hydrogen bonding capability, and Hansen solubility parameters. It may also be necessary to employ more advanced solubilization techniques, which are detailed in the Troubleshooting Guides section.

Q3: My diazaspiro compound dissolves in an organic solvent, but precipitates when I add it to an aqueous buffer for my assay. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded as the solvent environment changes.[5] To prevent this, you can try several strategies:

  • Use of Co-solvents: Incorporate a water-miscible organic solvent (a co-solvent) in your final aqueous buffer to increase the compound's solubility.[5][6]

  • Employ Surfactants: Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium.[5]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[5][6][7]

Q4: Can modifying the structure of my diazaspiro compound improve its solubility?

A4: Yes, chemical modification is a powerful strategy. Introducing polar functional groups or ionizable centers can significantly enhance solubility. For instance, adding acidic or basic moieties allows for salt formation, which generally improves aqueous solubility.[4][8] Disrupting molecular planarity and symmetry can also lead to improved solubility.[9]

II. Troubleshooting Guides: A Step-by-Step Approach

When facing a poorly soluble diazaspiro compound, a systematic approach is key. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Systematic Solvent Selection

The first step in addressing poor solubility is a comprehensive solvent screening. Do not rely solely on common laboratory solvents. A more strategic approach involves considering the physicochemical properties of both the solute (your diazaspiro compound) and the solvent.[10]

Workflow for Solvent Selection

Caption: A workflow for systematic solvent selection.

Experimental Protocol: Small-Scale Solubility Testing
  • Preparation: Weigh 1-5 mg of your diazaspiro compound into a small glass vial.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the selected solvent.

  • Mixing: Vortex the vial for 1-2 minutes.

  • Observation: Visually inspect for dissolution. If the compound has not dissolved, proceed to the next step.

  • Heating: Gently warm the vial (e.g., to 40-50 °C) and vortex again. Some compounds have higher solubility at elevated temperatures.

  • Sonication: If the compound is still insoluble, place the vial in an ultrasonic bath for 5-10 minutes.

  • Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat steps 3-6.

  • Documentation: Record the approximate solubility in each solvent (e.g., in mg/mL).

Table 1: Properties of Selected Organic Solvents
SolventPolarity IndexBoiling Point (°C)Key Characteristics
Dimethyl Sulfoxide (DMSO)7.2189Highly polar, aprotic, good for many polar compounds.
N,N-Dimethylformamide (DMF)6.4153Polar, aprotic, strong solubilizing power.
N-Methyl-2-pyrrolidone (NMP)6.5202Polar, aprotic, high boiling point, good for resistant compounds.
Dichloromethane (DCM)3.140Non-polar, aprotic, good for less polar compounds.
Tetrahydrofuran (THF)4.066Moderately polar, aprotic, ether solvent.
2-Methyltetrahydrofuran (Me-THF)3.880Greener alternative to THF.[11]
Acetonitrile5.882Polar, aprotic, common in chromatography.
Ethanol4.378Polar, protic, can form hydrogen bonds.
Guide 2: Advanced Solubilization Techniques

If solvent screening alone is insufficient, the following techniques can be employed to enhance the solubility of your diazaspiro compounds.

A. Co-solvency

The use of a mixture of solvents (a co-solvent system) can often dissolve a compound that is insoluble in any single solvent.[6][12] The principle is to create a solvent environment with intermediate polarity that is more favorable for the solute.

Experimental Protocol: Co-solvent System Development
  • Identify a "Good" and a "Bad" Solvent: Find a solvent in which your compound has some, albeit limited, solubility (the "good" solvent) and one in which it is practically insoluble (the "bad" solvent, often an anti-solvent).

  • Prepare a Saturated Solution: Dissolve your compound in the "good" solvent to the point of saturation.

  • Titration: Slowly add the "bad" solvent to the saturated solution while stirring.

  • Observe: Note the ratio of the two solvents at which the compound begins to precipitate. This will give you an indication of the tolerable range of the co-solvent mixture.

  • Optimization: Experiment with different ratios of the "good" and "bad" solvents to find the optimal mixture that provides the desired solubility.

B. pH Adjustment and Salt Formation

For diazaspiro compounds with ionizable functional groups (e.g., basic nitrogens), altering the pH can dramatically increase solubility.[5] Protonating a basic nitrogen or deprotonating an acidic group creates a charged species that is generally more soluble in polar solvents.

Workflow for pH Modification

Caption: A workflow for enhancing solubility through pH modification.

Experimental Protocol: pH Adjustment for a Basic Diazaspiro Compound
  • Suspend the Compound: Suspend a known amount of your diazaspiro compound in a suitable solvent (e.g., a mixture of an organic solvent and water).

  • Add Acid: Slowly add a dilute solution of a suitable acid (e.g., 0.1 M HCl) dropwise while stirring.

  • Monitor: Continuously monitor the pH and observe the dissolution of the solid.

  • Endpoint: Stop adding acid once the compound has completely dissolved. Record the final pH.

  • Stability Check: Monitor the solution over time to ensure the compound does not precipitate out.

C. Use of Solubilizing Excipients

In many cases, particularly in a drug development context, the use of excipients is a common and effective strategy.

  • Surfactants: These molecules have both a hydrophobic tail and a hydrophilic head. Above a certain concentration (the critical micelle concentration), they form micelles that can encapsulate non-polar compounds, effectively solubilizing them in a polar medium.[5] Common examples include Tween® 80 and Solutol® HS 15.[5]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[6][7] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin cavity.[5][7] β-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) are frequently used.[5][7]

Experimental Protocol: Screening for Solubilizing Excipients
  • Prepare Stock Solutions: Prepare stock solutions of various excipients (e.g., 10% w/v Tween® 80, 20% w/v HP-β-CD) in your desired solvent system.

  • Add Compound: Add an excess of your diazaspiro compound to each excipient solution.

  • Equilibrate: Shake or stir the mixtures for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Compare: Compare the solubility in the presence of each excipient to the intrinsic solubility in the solvent system alone.

Table 2: Common Solubilizing Excipients
Excipient TypeExamplesMechanism of Action
Surfactants Tween® 80, Polysorbate 20, Solutol® HS 15Micellar solubilization[5]
Cyclodextrins β-Cyclodextrin, HP-β-Cyclodextrin, SBE-β-CyclodextrinInclusion complex formation[5][6][7]
Polymers Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP)Solid dispersion, improved wettability[13]
Co-solvents Propylene Glycol, Ethanol, GlycerinAltering solvent polarity[6]

III. Conclusion

Overcoming the poor solubility of diazaspiro compounds requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can effectively address these challenges. Remember that a combination of techniques may be necessary to achieve the desired solubility for your specific compound and application.

IV. References

  • Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Retrieved from

  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 1,6-Diazaspiro[3.4]octane Derivatives. Retrieved from

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from

  • Sigma-Aldrich. (n.d.). Improving API Solubility. Retrieved from

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from

  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from

  • National Institutes of Health. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from

  • Inventi Journals. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Retrieved from

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Retrieved from

  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. Retrieved from

  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides: Summary and Further Reading. Retrieved from

  • Journal of Advanced Pharmacy Education & Research. (n.d.). Different approaches toward the enhancement of Drug Solubility: A Review. Retrieved from

  • RSC Publishing. (n.d.). Green Chemistry. Retrieved from

  • American Chemical Society. (n.d.). Solvent selection tool. Retrieved from

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from

  • American Chemical Society. (2015, March 12). Strategies to Improve Solubility of Drug Candidates. Retrieved from

  • IAPC Journals. (n.d.). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK. Retrieved from

Sources

Technical Support Center: Synthesis of Spirocyclic Diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic diamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions. The synthesis of these complex, three-dimensional scaffolds is often challenging, and this resource aims to equip you with the knowledge to navigate these synthetic hurdles effectively.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses specific issues that may arise during the synthesis of spirocyclic diamine derivatives, offering explanations for the underlying causes and actionable solutions.

Question 1: Low or No Yield of the Desired Spirocyclic Product

I am attempting a spirocyclization reaction to form a diamine derivative, but I'm observing very low or no formation of the expected product. What are the likely causes and how can I troubleshoot this?

Low or nonexistent yields in spirocyclization reactions are a frequent challenge and can originate from several factors, from the reactivity of your starting materials to the specific reaction conditions employed.[1] A systematic approach is crucial for diagnosing and resolving the issue.

Potential Causes & Solutions:

  • Insufficient Reactivity of Nucleophiles/Electrophiles: The formation of the spirocenter is highly dependent on the electronic and steric properties of the reacting partners.

    • Troubleshooting:

      • Activate the Nucleophile: If your synthesis involves a nitrogen nucleophile, consider using a stronger, non-nucleophilic base to enhance its reactivity. The choice of base is critical and can significantly influence the reaction outcome.

      • Activate the Electrophile: For reactions involving an electrophilic carbon, such as in a Michael addition, ensure your catalyst (e.g., Lewis acid) is of appropriate strength and not being quenched by other functional groups present in the molecule.[1]

  • Poor Catalyst/Ligand Performance: In catalyzed reactions, such as a Buchwald-Hartwig amination, the choice of catalyst and ligand is paramount.

    • Troubleshooting: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed spirocyclizations, different phosphine ligands can dramatically affect both yield and enantioselectivity.[2] Consider using pre-formed catalytic complexes to ensure accurate catalyst stoichiometry.[3]

  • Decomposition of Starting Material or Product: The desired spirocyclic diamine may be unstable under the reaction or workup conditions.[2]

    • Troubleshooting: Monitor the reaction progress over time using techniques like TLC or LC-MS to check for the disappearance of starting material and the appearance of byproducts. If product decomposition is suspected, consider milder reaction conditions (e.g., lower temperature) or a modified workup procedure, such as using a buffered aqueous solution to control pH.[2]

  • Steric Hindrance: The three-dimensional nature of spirocycles means that steric hindrance can play a significant role in preventing the desired bond formation.

    • Troubleshooting: Examine your substrate for sterically demanding groups near the reaction centers. It may be necessary to redesign the synthetic route to introduce the spirocenter at an earlier stage with less hindered precursors.

Question 2: Formation of Over-Alkylated or Poly-aminated Byproducts

During my reductive amination or N-alkylation step to form the spirocyclic diamine, I'm observing significant amounts of over-alkylated tertiary amines or other poly-aminated species. How can I improve the selectivity for my desired secondary diamine?

The formation of N,N-dialkylated products is a common side reaction in reductive aminations.[4] This occurs when the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the carbonyl compound and reducing agent.

Causality and Mitigation:

This side reaction is driven by the relative rates of the first and second amination reactions. To favor the formation of the secondary amine, you need to control the reaction conditions to disfavor the second alkylation.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of the diamine component relative to the carbonyl compound to increase the probability of the carbonyl reacting with the primary amine.

  • Choice of Reducing Agent: Use a less reactive reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride or sodium borohydride as it is milder and more selective for the reduction of the iminium ion over the carbonyl group.[5]

  • Stepwise Procedure: A stepwise approach can provide greater control. First, form the imine by reacting the aldehyde or ketone with the primary amine (often with removal of water). Then, in a separate step, reduce the isolated imine.[5]

  • pH Control: The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without promoting side reactions.

Parameter Recommendation for Selectivity Rationale
Stoichiometry 1.1 - 1.5 equivalents of diamineFavors reaction with the primary amine.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Milder and more selective for the iminium ion.[5]
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Common solvents for reductive amination with STAB.[5]
Temperature 0 °C to Room TemperatureLower temperatures can help control the reaction rate.
Question 3: Undesired Ring-Opening or Rearrangement Products

My synthesis involves an intramolecular reaction to form the spirocycle, but I am isolating products that suggest a ring-opening or rearrangement has occurred. What could be causing this?

Spirocyclic systems, particularly those with strained rings, can be susceptible to rearrangement or ring-opening reactions, especially under harsh conditions.

Mechanistic Insights and Solutions:

  • Acid/Base Instability: Strong acidic or basic conditions can catalyze the cleavage of certain bonds within the spirocyclic framework.

    • Solution: If possible, use milder reagents and conditions. For example, if a protecting group is being removed with strong acid, consider switching to a protecting group that can be cleaved under neutral conditions, such as hydrogenolysis for a Cbz group.[6]

  • Thermal Instability: High reaction temperatures can provide the energy needed to overcome the activation barrier for rearrangement or decomposition pathways.[2]

    • Solution: Attempt the reaction at a lower temperature for a longer period.

  • Strain Release: If the target spirocycle is highly strained, it may be inherently unstable and prone to rearranging to a more stable isomer.

    • Solution: This is a more fundamental challenge related to the target molecule itself. Computational modeling can sometimes predict the stability of different isomers and guide the synthetic design.

Question 4: Epimerization or Poor Diastereoselectivity

My spirocyclic diamine has multiple stereocenters, and I am obtaining a mixture of diastereomers or observing epimerization of a key stereocenter. How can I improve the stereochemical control?

Achieving high diastereoselectivity is a significant challenge in the synthesis of complex molecules like spirocyclic diamines.[2] The stereochemical outcome is influenced by a multitude of factors.

Factors Influencing Diastereoselectivity and Control Strategies:

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[2]

    • Strategy: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).

  • Catalyst/Ligand Control: In asymmetric catalysis, the chiral ligand is the primary determinant of the stereochemical outcome.

    • Strategy: Experiment with different chiral ligands. Even small changes to the ligand structure can have a profound impact on the diastereomeric ratio.

  • Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity as the reaction is under greater kinetic control.

    • Strategy: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Protecting Groups: Bulky protecting groups can influence the facial selectivity of an incoming reagent by blocking one face of the molecule.

    • Strategy: Consider the steric bulk of your protecting groups and how they might direct the stereochemical outcome.

G

Frequently Asked Questions (FAQs)

Q1: What are the best practices for choosing protecting groups for the amine functionalities in my spirocyclic diamine synthesis?

Choosing the right protecting groups is crucial for a successful synthesis. The ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and easy to remove without affecting other functional groups.[7] For diamines, an orthogonal protecting group strategy is often employed, where each amine is protected with a group that can be removed under different conditions.[7]

Common Orthogonal Protecting Groups for Amines:

Protecting Group Abbreviation Cleavage Conditions
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)[6]
CarboxybenzylCbz or ZCatalytic Hydrogenation (H₂, Pd/C)[6]
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)[6]

Q2: I am using a Buchwald-Hartwig amination to form a C-N bond in my spirocycle synthesis and am getting hydrodehalogenation of my aryl halide as a major side product. What is causing this?

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[8] It occurs when the palladium intermediate undergoes β-hydride elimination followed by reductive elimination, leading to the formation of a hydrodehalogenated arene and an imine.[8]

Mitigation Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands often suppress β-hydride elimination.

  • Base Selection: The strength and nature of the base can influence the rate of the desired reductive elimination versus the undesired β-hydride elimination. Weaker bases can sometimes minimize this side reaction.

  • Temperature: Lowering the reaction temperature can also help to disfavor the β-hydride elimination pathway.

G

Q3: Can I use ammonia directly in a palladium-catalyzed amination to synthesize a primary spirocyclic amine?

Yes, the use of ammonia or ammonia equivalents in palladium-catalyzed aminations has been developed.[9] However, it can be challenging due to the low nucleophilicity of ammonia and its potential to coordinate strongly to the palladium center. Specialized ligands and reaction conditions are often required to achieve good yields.[9] Using ammonia equivalents, such as benzophenone imine or lithium bis(trimethylsilyl)amide, can sometimes be a more reliable approach.[9]

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. Technical Support Center: Synthesis of Spirocyclic Compounds.
  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 137-140. Available from: [Link]

  • MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available from: [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • ResearchGate. Synthesizing chiral spiro compounds using asymmetric amination chemistry. Available from: [Link]

  • ResearchGate. Spirobicyclic diamines. Part 3: Synthesis and metal complexation of proline-derived [4.4]-spirodiamines. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. Available from: [Link]

  • ResearchGate. (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Highly enantio-selective synthesis of aza-spirocyclic indanones via rhodium catalysis. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009–3012. Available from: [Link]

  • Wang, J., Lv, M., Ye, J., & Xian, M. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and environmental microbiology, 86(20), e01429-20. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

  • National Institutes of Health. Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Available from: [Link]

Sources

Technical Support Center: Optimization of Spiro-β-Lactone Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for spiro-β-lactone annulation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this challenging yet rewarding synthetic transformation. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of spiro-β-lactone synthesis.

Introduction to Spiro-β-Lactone Annulation

Spiro-β-lactones are a fascinating class of strained heterocyclic compounds with significant applications in medicinal chemistry and natural product synthesis.[1] Their unique three-dimensional structure makes them valuable building blocks. However, their synthesis is often non-trivial, with the desired spirocyclic product competing with the formation of fused isomers and other side products.[1][2] Careful optimization of reaction conditions is therefore paramount to achieving high yields and selectivity. This guide will address common challenges and provide a systematic approach to troubleshooting your spiro-β-lactone annulation reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Formation

Question: I am not observing any formation of my desired spiro-β-lactone, or the yield is very low. What are the potential causes and how can I address them?

Answer:

Low or no product formation is a common starting point for troubleshooting. Several factors, ranging from reagent quality to the reaction conditions themselves, can be responsible.

  • Inert Atmosphere and Reagent Purity: Many reagents used in these reactions are sensitive to air and moisture.[3] Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Reagents, especially solvents and bases, should be freshly purified or obtained from a reliable source and handled under anhydrous conditions.

  • Catalyst Activity: If you are employing a catalyst, its activity is crucial. Catalysts can degrade over time, especially if not stored properly.[3]

    • Verification: Test the catalyst in a known, reliable reaction to confirm its activity.

    • Fresh Catalyst: If in doubt, use a fresh batch of the catalyst. For solid-supported catalysts, be aware of potential leaching, where the active catalytic species dissolves into the reaction mixture, leading to deactivation.[4]

  • Sub-optimal Reaction Conditions:

    • Temperature: These reactions can be highly sensitive to temperature.[3] A low temperature may not provide sufficient energy to overcome the activation barrier, while excessive heat can lead to decomposition of starting materials or the product.[5] A systematic temperature screen is recommended.

    • Concentration: The concentration of your reactants can influence the reaction rate. Highly dilute conditions may disfavor the desired intramolecular cyclization. Conversely, overly concentrated conditions might promote intermolecular side reactions. Experiment with a range of concentrations to find the optimal balance.

  • Inappropriate Reagents for Your Substrate: The choice of activating agent and base is critical and highly substrate-dependent. For instance, in the formation of β-lactone annulated to γ-lactams, treatment with BOPCl and Et3N can lead to degradation, while HATU and DIPEA may successfully yield the desired spiro-β-lactone.[1] If one combination fails, a systematic screen of different activating agents (e.g., Mukaiyama's reagent, Yamaguchi reagent) and bases (e.g., proton sponges, hindered amines) is warranted.

Issue 2: Formation of Fused-β-Lactone Instead of the Spiro Isomer

Question: My reaction is producing the fused-β-lactone as the major or exclusive product. How can I favor the formation of the spiro isomer?

Answer:

The competition between spiro and fused ring formation is a central challenge in this chemistry.[1][2] The formation of fused systems is often thermodynamically favored under standard conditions.[1][2] Directing the reaction towards the spiro product requires careful manipulation of the reaction conditions to exploit kinetic control or steric hindrance.

  • Steric Hindrance: The inherent steric environment of your substrate is a key determinant. Bulky substituents near the site of cyclization can disfavor the formation of the more sterically congested fused system. In some cases, protecting groups can be strategically employed to block the pathway to the fused product.[1]

  • Choice of Cyclization Reagents: As mentioned previously, the choice of reagents can dramatically influence the regioselectivity. In one study, BOPCl/Et3N favored the fused product, while HATU/DIPEA was necessary to obtain the spiro-β-lactone.[1] This suggests that the nature of the activated intermediate plays a crucial role in determining the cyclization pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired spiro isomer in some cases.

Issue 3: Presence of Significant Side Products

Question: I am observing several side products in my reaction mixture, which complicates purification and lowers the yield. What are the likely side reactions and how can I suppress them?

Answer:

The formation of side products is often indicative of reactive intermediates undergoing alternative reaction pathways. Identifying these byproducts can provide valuable clues for optimizing your reaction.

  • Retro-Aldol Reaction: If your substrate contains a β-hydroxy carbonyl moiety, a retro-aldol reaction can occur, especially under basic conditions, leading to the decomposition of your starting material.[1] This can sometimes be mitigated by using milder bases or by performing the reaction at lower temperatures.

  • Decarboxylation: β-Keto acids, which can be precursors to β-lactones, are prone to decarboxylation, particularly at elevated temperatures. If you suspect this is occurring, running the reaction at a lower temperature is a primary troubleshooting step.

  • Formation of Enamines: The use of certain amine bases in the presence of carbonyl compounds can lead to the formation of enamine side products.[1] If enamines are detected, consider using a non-nucleophilic base or a different activation strategy.

  • Product Decomposition: Spiro-β-lactones are strained molecules and can be susceptible to decomposition, especially under harsh conditions (e.g., high temperatures, strong acids or bases).[5][6] It is crucial to monitor the reaction progress and work up the reaction as soon as it is complete to avoid product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for my spiro-β-lactone annulation?

There is no single "best" catalyst, as the optimal choice is highly dependent on the specific reaction and substrate.

  • Lewis Acids: Lewis acids can be used to activate carbonyl groups, making them more susceptible to nucleophilic attack. In some cases, a combination of a Lewis acid and an organocatalyst can lead to high enantioselectivity.[7]

  • Organocatalysts: Phosphines have been shown to be effective catalysts for the [3+2] annulation of allenoates to form spirocyclic compounds.[8] N-heterocyclic carbenes (NHCs) have also been employed in the synthesis of spirooxindole lactones.[7]

  • Transition Metals: Palladium and nickel complexes have been used in various spirocyclization reactions.[9][10][11] These are often employed in reactions involving C-H activation or cross-coupling pathways.

Q2: How do I choose the right solvent for my reaction?

Solvent choice can significantly impact reaction rates and selectivity.

  • Polar Aprotic Solvents: Solvents like THF, dichloromethane, and acetonitrile are commonly used as they can dissolve a wide range of organic compounds and are generally unreactive under many reaction conditions.

  • Nonpolar Solvents: In some cases, nonpolar solvents like toluene or hexane may be preferred to minimize side reactions or to facilitate catalyst precipitation at the end of the reaction.

  • Protic Solvents: Protic solvents are generally avoided as they can react with many of the reagents and intermediates involved in β-lactone formation.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed. It is advisable to quench a small aliquot of the reaction mixture and analyze it to get a snapshot of the reaction's progress.

Experimental Protocols

General Protocol for HATU-Mediated Spiro-β-Lactone Annulation

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the β-hydroxy acid precursor (1.0 eq).

  • Dissolution: Dissolve the starting material in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Reagents: Add HATU (1.1 - 1.5 eq) and a hindered amine base such as diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended RangeRationale
HATU (eq) 1.1 - 1.5Excess is used to ensure complete activation of the carboxylic acid.
DIPEA (eq) 2.0 - 3.0Acts as a base to neutralize the acid formed during the reaction.
Temperature 0 °C to 25 °CLower temperatures can improve selectivity and reduce side reactions.
Solvent Anhydrous DCM, MeCN, or THFPolar aprotic solvents are generally good choices.

Visualizing Reaction Pathways

Decision Tree for Troubleshooting Low Yield

G start Low or No Product check_reagents Check Reagent Quality & Inert Atmosphere start->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst Active check_catalyst->success Replaced Inactive Catalyst screen_reagents Screen Different Reagents optimize_conditions->screen_reagents No Improvement optimize_conditions->success Optimum Found screen_reagents->success Effective Reagents Identified

Caption: A troubleshooting flowchart for addressing low product yield.

Competing Pathways: Spiro vs. Fused Annulation

G start Activated β-Hydroxy Acid spiro Spiro-β-lactone (Kinetic/Sterically Favored) start->spiro Path A (e.g., HATU/DIPEA, Low Temp) fused Fused-β-lactone (Thermodynamic Product) start->fused Path B (e.g., BOPCl/Et3N, Higher Temp)

Caption: A diagram illustrating the competing reaction pathways leading to spiro versus fused β-lactones.

References

  • Moloney, M. G., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. RSC Advances. [Link]

  • Moloney, M. G., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. [Link]

  • Gualandi, A., et al. (2016). Fundamental Insights into Deactivation by Leaching During Rhenium-Catalyzed Deoxydehydration.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • Smith, J. A., & Jones, B. C. (2019). Synthesis and previously proposed mechanism for the formation of β-lactones using Lewis base catalysis. ResearchGate. [Link]

  • Nowik, W., et al. (2022). The Effect of the Higher Temperature and UVA Radiation on the Pharmaceutical Preparation Containing Spironolactone—EPR Examination. MDPI. [Link]

  • Reisman, S. E., et al. (2018). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Santos, M. M. M., et al. (2022). Phosphine-catalyzed [3+2] annulation of allenoates with 6-alkylidenepenicillanates as the 2π-component. ResearchGate. [Link]

  • Gevorgyan, V., et al. (2016). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. [Link]

  • R. G. dos Santos, et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • Bode, J. W., et al. (2012). An N-Heterocyclic Carbene/Lewis Acid Strategy for the Stereoselective Synthesis of Spirooxindole Lactones. PMC. [Link]

  • Dong, G., et al. (2016). Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. ACS Publications. [Link]

  • Pinho e Melo, T. M. V. D., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. [Link]

  • Pramar, Y., & Gupta, V. D. (1991). Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability. Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Troubleshooting Stereoselectivity in Spiro-γ-Lactam Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for spiro-γ-lactam synthesis. The construction of the spirocyclic γ-lactam scaffold is a significant challenge in modern organic synthesis, primarily due to the difficulty in controlling the stereochemistry at the spiro-quaternary center and adjacent stereocenters.[1][2][3] These motifs are prevalent in numerous biologically active molecules, making their stereocontrolled synthesis a critical goal for drug discovery and development.[4][5]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a structured, question-and-answer-based approach to troubleshoot common issues related to diastereoselectivity and enantioselectivity in these complex reactions.

General Troubleshooting Workflow

When encountering poor stereoselectivity, a systematic approach is crucial. Randomly altering multiple parameters can obscure the root cause. The following workflow provides a logical progression for diagnosing and solving selectivity issues.

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Diastereoselectivity Optimization cluster_2 Phase 3: Enantioselectivity Optimization start Poor Stereoselectivity Observed (Low dr or ee) check_purity Verify Purity of All Reagents (Substrates, Solvents, Catalysts) start->check_purity First Step check_conditions Confirm Reaction Conditions (Temperature, Atmosphere, Time) check_purity->check_conditions temp_screen Temperature Screening (e.g., 25°C, 0°C, -20°C, -78°C) check_conditions->temp_screen If dr is the issue catalyst_integrity Check Catalyst/Ligand Integrity (Purity, Age, Handling) check_conditions->catalyst_integrity If ee is the issue solvent_screen Solvent Screening (Polar vs. Nonpolar) temp_screen->solvent_screen base_catalyst Evaluate Base / Additive (Sterics & pKa) solvent_screen->base_catalyst end Optimized Stereoselectivity base_catalyst->end ligand_screen Screen Chiral Ligands (Steric & Electronic Tuning) catalyst_integrity->ligand_screen catalyst_loading Optimize Catalyst Loading ligand_screen->catalyst_loading catalyst_loading->end

Caption: A systematic workflow for troubleshooting stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?

A1: Low diastereoselectivity is a common problem indicating that the energy difference between the transition states leading to the different diastereomers is minimal under your current conditions.[6] A systematic optimization of reaction parameters is required.

Core Principles:

  • Kinetic vs. Thermodynamic Control: Diastereoselectivity is often governed by whether the reaction is under kinetic (product ratio determined by the relative rates of formation) or thermodynamic (product ratio determined by the relative stabilities of the products) control. Lowering the temperature typically favors the kinetically controlled product by exaggerating small differences in activation energies.[6]

  • Transition State Geometry: The solvent, catalyst, and reactants' steric and electronic properties all influence the geometry of the transition state, which directly dictates the stereochemical outcome.

Troubleshooting Steps:

  • Temperature: This is the most critical parameter. Lowering the reaction temperature often significantly enhances diastereoselectivity. Perform a screening from room temperature down to -78 °C.

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize specific transition states. Screen a range of solvents from nonpolar (e.g., Toluene, Dichloromethane) to polar aprotic (e.g., THF, Acetonitrile).

  • Base/Catalyst: In base-mediated or catalytic reactions, the steric bulk and nature of the base or catalyst are paramount. For instance, in a Michael-addition/lactamization sequence, a bulkier base might favor a specific approach of the nucleophile.[7]

  • Reaction Time: For reactions that can equilibrate, a shorter reaction time may favor the kinetic product, while a longer time may lead to the thermodynamic product. Monitor the reaction over time to determine if the diastereomeric ratio changes.

ParameterRationaleTypical Starting PointTroubleshooting Action
Temperature Lower T increases the energy difference between competing transition states.Room TemperatureScreen at 0 °C, -20 °C, and -78 °C.
Solvent Polarity can stabilize charged intermediates or transition states differently.Dichloromethane (DCM)Screen Toluene, THF, Acetonitrile (MeCN).
Base Steric bulk can influence the facial selectivity of the attack.Triethylamine (Et₃N)Test DBU, Piperidine, or a bulkier non-nucleophilic base.[8]
Concentration Can influence aggregation states of catalysts or intermediates.0.1 MTest 0.5 M and 0.05 M.
Q2: I am observing poor enantioselectivity (low ee) in my catalytic asymmetric synthesis. What factors should I investigate?

A2: Poor enantioselectivity in an asymmetric catalytic reaction points directly to issues with the chiral catalyst system or its interaction with the substrate.[6]

Core Principles:

  • Catalyst Integrity: Chiral catalysts and ligands are often complex molecules that can degrade if not handled properly. Purity is essential.

  • Substrate-Catalyst Match: Not every chiral catalyst is effective for every substrate. Steric and electronic complementarity between the substrate and the chiral environment of the catalyst is key to achieving high enantioselectivity.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Purity: This is the primary suspect. Ensure the catalyst and/or ligand are from a reliable source and have been stored correctly (e.g., under inert atmosphere, protected from light). Impurities can act as achiral catalysts, leading to the racemic product.

  • Catalyst Loading: While counterintuitive, both too low and too high catalyst loadings can sometimes decrease enantioselectivity. Optimize the loading (e.g., 1 mol%, 5 mol%, 10 mol%).

  • Screen Different Ligands: For metal-catalyzed reactions, the chiral ligand is the source of stereocontrol. If one ligand provides poor ee, screen a family of related ligands with varied steric and electronic properties.[1]

  • Additives/Co-catalysts: Some reactions require additives (e.g., a Lewis acid, a Brønsted acid/base, or salts) to achieve high selectivity by activating the substrate or modifying the catalyst.[9]

  • Temperature: As with diastereoselectivity, lowering the temperature is a powerful tool for enhancing enantioselectivity.[6][8]

Q3: My reaction is sluggish or fails to proceed to completion, leading to low yield.

A3: Low conversion can be caused by catalyst deactivation, substrate instability, or incorrect reaction conditions.[6]

Troubleshooting Steps:

  • Reagent Purity: Ensure all starting materials and solvents are pure and dry. Water or other protic impurities can quench organometallic catalysts or sensitive intermediates.

  • Atmosphere Control: Many catalytic systems, particularly those involving transition metals like Rhodium or Nickel, are sensitive to oxygen.[1][9] Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent. Purifying the substrate (e.g., by column chromatography or recrystallization) immediately before use can help.

  • Incorrect Temperature: While low temperatures are good for selectivity, they can also slow the reaction rate to a crawl. A careful balance must be found. You may need to run the reaction for a longer duration at a lower temperature.

Protocols and Methodologies

Protocol 1: Best Practices for Handling Chiral Organometallic Catalysts

This protocol ensures the integrity and activity of sensitive chiral catalysts, which is essential for achieving high enantioselectivity.

Materials:

  • Schlenk flask or glovebox

  • High-purity, anhydrous solvents

  • Argon or Nitrogen source

  • Airtight syringes

Procedure:

  • Storage: Always store chiral catalysts and ligands under an inert atmosphere (in a glovebox or a desiccator flushed with Argon/Nitrogen) and at the recommended temperature (often -20 °C), protected from light.

  • Weighing and Dispensing: Whenever possible, handle the solid catalyst inside a glovebox. If a glovebox is not available, use a "balance blanket" of Argon or Nitrogen while weighing quickly.

  • Solvent Degassing: Use solvents that have been purified through a solvent system or degassed via three freeze-pump-thaw cycles.

  • Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum. Backfill with an inert gas.

  • Catalyst Introduction: Add the catalyst to the reaction vessel under a positive pressure of inert gas. If adding a solution of the catalyst, use a gas-tight syringe.

Mechanistic Considerations

Understanding the reaction mechanism is key to rational troubleshooting. For many spiro-γ-lactam formations, such as the [3+2] cycloaddition, the stereochemistry is set during the C-C bond-forming event.[2][10]

G Reactants Reactants + Chiral Catalyst TS_A Transition State A (Lower Energy) Reactants->TS_A ΔG‡(A) TS_B Transition State B (Higher Energy) Reactants->TS_B ΔG‡(B) Product_A Major Stereoisomer (Kinetic Product) TS_A->Product_A Fast Product_B Minor Stereoisomer TS_B->Product_B Slow

Caption: Energy profile showing competing transition states.

The chiral catalyst creates a specific three-dimensional environment that preferentially stabilizes one transition state (e.g., TS_A) over the other (TS_B). The difference in activation energy (ΔΔG‡) between these two pathways determines the stereoselectivity. Your goal in troubleshooting is to modify the reaction conditions to maximize this energy difference.

References

  • Cheng, D., Ishihara, Y., Tan, B., & Barbas III, C. F. (2016). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry, 81(13), 5362-5369. [Link]

  • Dunsford, J. J., & Sarlah, D. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Catalysis. [Link]

  • Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 3(4), 543-556. [Link]

  • Afonso, C. M., & Paixão, J. A. (2020). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 7(18), 2685-2713. [Link]

  • Wang, Z., et al. (2022). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 144(1), 543-551. [Link]

  • González-Vera, J. A., et al. (2021). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 26(11), 3195. [Link]

  • del Corte, X., Maestro, A., Martinez de Marigorta, E., Palacios, F., & Vicario, J. (2022). ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. Targets in Heterocyclic Systems, 25, 22. [Link]

  • Sherwood, T. C., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9559-9562. [Link]

  • Li, J., Chen, J., & Xu, X. (2021). Solvent‐Dependent Chemoselective and Stereoselective Approach to Synthesis of Spiro‐γ‐Lactams with Potent Anticancer Activity. Chemistry – An Asian Journal, 16(15), 2021-2025. [Link]

  • Afonso, C. M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(33), 6132-6143. [Link]

  • Sherwood, T. C., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9559-9562. [Link]

  • Sherwood, T. C., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9559-9562. [Link]

Sources

Preventing decomposition of spirolactones during purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Spirolactones

Welcome to the technical support center for the purification of spirolactones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these sensitive molecules. Spirolactones, a critical class of compounds known for their diuretic and antihypertensive properties, are notoriously susceptible to degradation during purification. Their core structure, containing a strained lactone ring, is the source of both their therapeutic activity and their chemical instability.

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the "why" behind common purification failures and provide validated, step-by-step protocols to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My spirolactone is decomposing during silica gel chromatography. What is causing this, and how can I prevent it?

A1: The Root Cause: Acidity of Silica Gel

The primary reason for spirolactone decomposition on a standard silica gel column is the acidic nature of the stationary phase. Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic.[1] These acidic sites can catalyze the hydrolysis of the sensitive lactone ring, leading to ring-opened impurities and significantly lower yields.[2][3] For spironolactone, a common degradation product under acidic conditions is canrenone.[4][5]

Solutions & Protocols:

Your primary goal is to neutralize the acidic environment of the column. This can be achieved in several ways:

  • Deactivation with a Basic Modifier: The most common and effective strategy is to add a small amount of a volatile base, like triethylamine (TEA) or ammonia, to your mobile phase.[6][7] This neutralizes the acidic silanol groups, creating a more inert environment for the spirolactone.

  • Alternative Stationary Phases: If your compound is exceptionally sensitive, bypassing standard silica gel is the best approach.[8] Consider these alternatives:

    • Neutral Alumina: A good alternative for compounds that are sensitive to acid but stable under neutral to basic conditions.

    • Florisil: A mild, neutral magnesium silicate adsorbent.[8]

    • Deactivated Silica Gel: Commercially available or prepared in-house, these stationary phases have their silanol groups "capped" to reduce acidity.[8]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Decision workflow for purifying acid-sensitive spirolactones."

Protocol: Flash Chromatography with Triethylamine-Deactivated Silica Gel [6][9]

  • Solvent System Selection: Develop a mobile phase system (e.g., Hexane/Ethyl Acetate) that gives your target spirolactone an Rf value of ~0.2-0.3 on a TLC plate.

  • Mobile Phase Preparation: Prepare your chosen mobile phase and add 0.5-2% triethylamine (TEA) by volume.

  • Column Packing:

    • Prepare a slurry of silica gel in the TEA-containing mobile phase.

    • Pack your column with this slurry.

  • Equilibration: Flush the packed column with at least two column volumes of the TEA-containing mobile phase to ensure the entire silica bed is neutralized.[7]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and load it onto the column.

  • Elution: Run the chromatography as you normally would, collecting fractions.

  • Analysis: Analyze fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should co-evaporate.

Q2: My yield is low after the aqueous workup, even before chromatography. What's happening?

A2: The Root Cause: pH-Dependent Hydrolysis

Spirolactones are susceptible to both acid- and base-catalyzed hydrolysis in aqueous environments.[10][11] The workup phase, especially when using basic washes (e.g., sodium bicarbonate) to neutralize acid catalysts, can be a major source of product loss.[12] The optimal pH for spironolactone stability is approximately 4.5.[13] Deviating significantly from this, especially towards basic conditions, can rapidly degrade your product.

Solutions & Mitigation Strategies:

The key is to minimize the time your compound spends in unfavorable aqueous conditions and to control the pH and temperature rigorously.

ParameterHigh-Risk ConditionRecommended MitigationRationale
pH Strong bases (e.g., NaOH, K₂CO₃) or prolonged exposure to weak bases (NaHCO₃).Use ice-cold, saturated sodium bicarbonate solution for neutralization.[12]The cold temperature slows the rate of hydrolysis, and using a weak base prevents a sharp increase to a highly basic pH.
Temperature Workup at room temperature.Perform all aqueous washes in a separatory funnel submerged in an ice-water bath .Reaction kinetics, including hydrolysis, are significantly slowed at lower temperatures.[12]
Contact Time Letting layers sit for extended periods; inefficient separation.Work quickly and efficiently. Do not delay between washing, separating, and drying steps.[14]The extent of hydrolysis is directly proportional to the exposure time to the aqueous phase.
Drying Incomplete removal of water before solvent evaporation.After the final brine wash, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.[12]Residual water can cause hydrolysis during solvent concentration, especially if heat is applied.

Protocol: Hydrolysis-Minimizing Aqueous Workup

  • Cooling: Once your reaction is complete, cool the reaction vessel to room temperature, then place it in an ice-water bath.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[15]

  • Neutralization (if necessary): Slowly and carefully add ice-cold, saturated sodium bicarbonate solution to the separatory funnel. Swirl gently at first, and vent frequently to release any evolved CO₂ gas.[16]

  • Washing: Perform any necessary aqueous washes (e.g., water, brine) using ice-cold solutions.

  • Brine Wash: Always perform a final wash with cold, saturated NaCl solution (brine). This helps to remove the bulk of the dissolved water from the organic layer.[12]

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄, swirling until the drying agent no longer clumps.

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure, using a low-temperature water bath on the rotary evaporator.

Q3: I'm having trouble crystallizing my spirolactone. It either oils out or the crystals are of poor quality. Any advice?

A3: The Root Cause: Solvent Choice and Impurities

Crystallization is highly dependent on the solubility profile of your compound and the absence of impurities that can inhibit lattice formation.[17] Spirolactones can also exist in different polymorphic or solvated forms, which can be influenced by the choice of solvent.[18][19][20]

Solutions & Best Practices:

  • Purity is Key: Ensure the material you are trying to crystallize is reasonably pure. If significant impurities are present, a rapid filtration through a small plug of deactivated silica may be necessary first.[9]

  • Solvent Screening: Systematically screen for suitable solvents. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated (but not excessively high) temperature.

  • Temperature Control: Avoid boiling the solution for extended periods, as this can cause thermal degradation.[21][22] Gentle warming to achieve dissolution is sufficient. Allow the solution to cool slowly and undisturbed to promote the formation of larger, higher-quality crystals.

  • Antisolvent Crystallization: This technique can be very effective. Dissolve your compound in a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (an "antisolvent") in which it is insoluble, until the solution becomes turbid. Gentle warming to clarify, followed by slow cooling, can yield excellent crystals.[23]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "General workflow for spirolactone crystallization."

References

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?[Link]

  • Legrand, P., et al. (n.d.). Spironolactone: stability indicating method for the identification of major degradation products and pathways. AGEPS. [Link]

  • Das Gupta, V. (1991). Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability. Journal of Pharmaceutical Sciences, 80(6), 551-553. [Link]

  • Rumpf, A., et al. (2023). Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. Crystal Growth & Design, 23(10), 7335-7343. [Link]

  • Nir, S., et al. (2014). Stability and removal of spironolactone from wastewater. Environmental Science and Pollution Research, 21(1), 476-485. [Link]

  • Bosits, M. H., et al. (2021). Development of a Continuous Crystallization Process of the Spironolactone Hydrate Form with a Turbidity-Based Level Control Method. Organic Process Research & Development, 25(4), 794-803. [Link]

  • de Oliveira, G. G. G., et al. (2018). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • ResearchGate. (n.d.). TG curves of spironolactone samples (A, B, C, and D) obtained in...[Link]

  • Bar-Shalom, D., et al. (2014). Stability of spironolactone in an extemporaneously prepared aqueous suspension: The importance of microbiological quality of compounded paediatric formulations. Journal of Pharmaceutical and Biomedical Analysis, 91, 104-108. [Link]

  • Antal, I., et al. (2010). Thermal and spectroscopic analysis of inclusion complex of spironolactone prepared by evaporation and hot melt methods. Journal of Thermal Analysis and Calorimetry, 104(1), 259-266. [Link]

  • ResearchGate. (2021, March). Development of a Continuous Crystallization Process of the Spironolactone Hydrate Form with a Turbidity-Based Level Control Method | Request PDF. [Link]

  • Sciencemadness Discussion Board. (2018, March 17). Column chromatography of acid-sensitive compounds. [Link]

  • ResearchGate. (2025, August 5). Isolation and identification of impurities in spironolactone. [Link]

  • Sari, Y., & Ardiansyah, H. (2017). CRUSHING COMPARED TO SIMPLE SUSPENSION METHOD IN PREPARING OF SPIRONOLACTONE TABLET SUSPENSION. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 4(2), 53-58. [Link]

  • Pilawa, B., et al. (2021). The Effect of the Higher Temperature and UVA Radiation on the Pharmaceutical Preparation Containing Spironolactone—EPR Examination. Molecules, 26(11), 3358. [Link]

  • ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of organic chemistry, 78(14), 6868–6879. [Link]

  • ResearchGate. (2013, July). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of organic chemistry, 78(14), 6880–6889. [Link]

  • Google Patents. (n.d.). CN112390843A - Preparation method of high-yield spironolactone refined product.
  • ResearchGate. (2025, August 9). Spironolactone Crystal Forms | Request PDF. [Link]

  • YouTube. (2021, April 21). How to treat acne from spironolactone purge. [Link]

  • The Royal Society of Chemistry. (n.d.). Desolvation Induced Crystal Jumping: Reversible Hydration and Dehydration of Spironolactone-Saccharin Cocrystal with Water as. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup Tips. [Link]

  • Heriot-Watt Research Portal. (2013, July 19). Mechanisms of lactone hydrolysis in acidic conditions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]

  • Nahata, M. C., et al. (1993). Stability of spironolactone in an extemporaneously prepared suspension at two temperatures. The Annals of Pharmacotherapy, 27(10), 1198-1199. [Link]

  • Studzińska, S. (2019). Influence of Different Chromatographic Conditions on the Level of Detection and Quantitation of Spironolactone by means of TLC-Densitometry. BioMed Research International, 2019, 5961014. [Link]

  • PubChem. (n.d.). Spironolactone Action Pathway. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • Sorbead India. (2023, July 1). Silica Gel for Column Chromatography. [Link]

  • Kerepesi, C., et al. (2023). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 28(13), 5174. [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Spirooxindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirooxindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization in these vital synthetic transformations. Spirooxindoles are a privileged scaffold in medicinal chemistry, and their efficient, stereoselective synthesis is paramount.[1][2] This resource provides in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions related to catalyst loading and reaction efficiency.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of spirooxindoles, providing not just solutions but the underlying scientific rationale to empower your experimental design.

Problem 1: Low or No Product Yield

Q: My reaction is not yielding the desired spirooxindole product, or the yield is significantly lower than expected. What are the likely causes and how can I resolve this?

A: Low or no yield in spirooxindole synthesis is a common issue that can often be traced back to catalyst activity, substrate reactivity, or reaction conditions. Let's break down the troubleshooting process.

Initial Diagnostic Steps:

  • Confirm Starting Material Integrity: Ensure the purity and stability of your starting materials, such as isatins or methyleneindolinones.[2] Degradation or impurities can inhibit the catalyst or lead to side reactions.

  • Verify Reagent Addition Order: In multicomponent or cascade reactions, the order of addition can be critical.[3] Consult the specific literature procedure for your transformation.

  • Analyze the Crude Reaction Mixture: Use techniques like TLC, LC-MS, or crude NMR to determine if any starting material has been consumed and if any intermediates or side products are being formed.

Troubleshooting Catalyst-Related Issues:

  • Insufficient Catalyst Loading: While the goal is to use the minimum amount of catalyst, an insufficient quantity may not be enough to overcome the activation energy barrier of the reaction effectively.

    • Solution: Incrementally increase the catalyst loading. A typical starting point for organocatalysts is 10-20 mol%, while transition metal catalysts can be effective at lower loadings (1-5 mol%).[4][5] Observe the impact on the reaction rate and yield.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities.

    • Solution:

      • Purify Reagents and Solvents: Ensure all components of the reaction are free from water, oxygen (if using air-sensitive catalysts), or other reactive impurities.

      • Consider Catalyst Stability: Some catalysts are sensitive to temperature, light, or specific functional groups. Review the stability data for your chosen catalyst. For instance, some organocatalysts are remarkably stable and allow for mild reaction conditions.[6]

  • Incorrect Catalyst Choice: The chosen catalyst may not be suitable for the specific transformation.

    • Solution: Perform a catalyst screen with different classes of catalysts known to be effective for spirooxindole synthesis. This could include various types of organocatalysts (e.g., secondary amines, thioureas, phosphoric acids) or transition metal complexes (e.g., Zn, Ni, Fe, Au, Ag).[4][6][7]

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low product yield.

Problem 2: Poor Diastereo- or Enantioselectivity

Q: My reaction is producing the spirooxindole, but with poor stereoselectivity. How can I improve the diastereo- and enantioselectivity?

A: Achieving high stereoselectivity is often the primary challenge in spirooxindole synthesis.[1] The stereochemical outcome is intricately linked to the catalyst structure, catalyst loading, solvent, and temperature.

Factors Influencing Stereoselectivity:

  • Catalyst Structure: The chiral environment created by the catalyst is the most critical factor. Minor changes to the catalyst's steric or electronic properties can have a profound impact on selectivity.

  • Catalyst Loading: Interestingly, catalyst loading can influence stereoselectivity. In some cases, higher catalyst loadings can lead to the formation of catalyst aggregates, which may have different selectivity profiles than the monomeric catalyst. Conversely, very low catalyst loadings might not be sufficient to control the stereochemical pathway effectively.[5]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of competing diastereomeric pathways.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities. For instance, a switch from a non-polar solvent like toluene to a more polar one like acetonitrile has been shown to improve enantioselectivity in certain Lewis acid-catalyzed reactions.[5]

  • Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.

    • Solution: If your reaction proceeds at room temperature, try running it at 0 °C or lower. Be aware that this will likely decrease the reaction rate, requiring longer reaction times.

Experimental Protocol for Optimizing Enantioselectivity:

  • Catalyst Screening: If you have access to a library of related chiral catalysts, screen them to identify the most promising scaffold.

  • Solvent Screening: Using the best catalyst from the initial screen, evaluate a panel of solvents (e.g., Toluene, CH2Cl2, THF, CH3CN, Dioxane).

  • Temperature Optimization: With the optimal catalyst and solvent combination, investigate the effect of temperature (e.g., RT, 0 °C, -20 °C, -78 °C).

  • Catalyst Loading Refinement: Once the optimal conditions are identified, re-evaluate the catalyst loading. It may be possible to reduce the loading without compromising selectivity.

Data Summary for a Hypothetical Optimization:

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)e.e. (%)
110Toluene258546
210CH2Cl2259065
310CH3CN259480
410CH3CN09291
55CH3CN08889

This table illustrates a typical optimization workflow where solvent and temperature changes lead to significant improvements in enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for organocatalytic vs. transition metal-catalyzed spirooxindole synthesis?

A1: There is no one-size-fits-all answer, but general ranges can be provided:

  • Organocatalysis: Typically, catalyst loadings are in the range of 5-30 mol%.[3][6] Higher loadings are sometimes necessary, especially in the early stages of methods development. However, some highly efficient organocatalytic systems can operate with loadings as low as 1-2 mol%.[8]

  • Transition Metal Catalysis: Transition metal catalysts are often effective at much lower loadings, typically ranging from 0.5-10 mol%.[4][9] The high catalytic turnover of many metal complexes allows for their use in smaller quantities.

Q2: Can I reuse my catalyst?

A2: The reusability of a catalyst depends on its stability and whether it is homogeneous or heterogeneous.

  • Homogeneous Catalysts: These are dissolved in the reaction mixture and are generally more difficult to recover. Recovery may involve specialized techniques like solvent extraction or chromatography, which can be inefficient and costly.

  • Heterogeneous Catalysts: Catalysts immobilized on a solid support (e.g., nanoparticles, polymers) are designed for easy recovery and reuse.[4][10] They can often be filtered or magnetically separated from the reaction mixture, washed, and reused for several cycles with minimal loss of activity.[11]

Q3: How does the catalyst activate the substrates in a typical spirooxindole synthesis?

A3: The activation mechanism is highly dependent on the type of catalyst and reaction. Here are two common examples:

  • Enamine Catalysis (Organocatalysis): A chiral secondary amine catalyst reacts with an enolizable carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic partner, such as a methyleneindolinone, in a stereocontrolled manner.[6]

  • Lewis Acid Catalysis (Transition Metal or Organocatalysis): A Lewis acidic catalyst (e.g., a Zn(OTf)2 complex or a chiral phosphoric acid) coordinates to a carbonyl group on one of the substrates, such as an isatin derivative.[4][9] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Catalytic Cycle Visualization (Lewis Acid Catalysis)

LewisAcidCycle Catalyst Chiral Lewis Acid (LA) Activated_Complex Activated LA-Isatin Complex Catalyst->Activated_Complex Coordination Substrate1 Isatin Derivative Substrate1->Activated_Complex Substrate2 Nucleophile Substrate2->Activated_Complex Nucleophilic Attack Addition_Product Adduct Activated_Complex->Addition_Product Product Spirooxindole Addition_Product->Product Cyclization Product->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for Lewis acid-catalyzed spirooxindole synthesis.

Q4: When should I consider a multi-component reaction strategy?

A4: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly efficient for building molecular complexity.[12][13] Consider an MCR strategy when:

  • Efficiency is Key: You want to minimize the number of synthetic steps, purification processes, and waste generation.

  • Library Synthesis: You are aiming to create a diverse library of spirooxindole analogues for drug discovery by varying each of the components.

  • Complex Scaffolds: The target spirooxindole has multiple stereocenters that can be set in a single, highly controlled cascade reaction.[3]

References

  • Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis. [Link]

  • Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. Organic Chemistry Frontiers. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]

  • Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ResearchGate. [Link]

  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Sciforum. [Link]

  • Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. The Journal of Organic Chemistry. [Link]

  • Spirooxindoles: Synthesis via Organocatalytic Processes. ResearchGate. [Link]

  • B(iii)-catalyzed synthesis of spirooxindole and dihydro-2-oxopyrrole under solventless conditions in a ball mill, along with DFT computations. RSC Advances. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]

  • Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry. [Link]

  • Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications. [Link]

  • Catalytic asymmetric synthesis of spirooxindoles: recent developments. Semantic Scholar. [Link]

  • Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts. MDPI. [Link]

  • Synthesis of Spirooxindoles by Multicomponent Reactions. ResearchGate. [Link]

  • Asymmetric Synthesis of Spirooxindole Lactones by Ammonium-Tethered Chiral Organocatalysts catalyzed Michael Addition/Cyclization of 3-Hydroxyoxindoles with α,β-Unsaturated Aldehydes. ResearchGate. [Link]

  • The proposed mechanism for the synthesis of spirooxindoles catalyzed by the introduced organic–inorganic BAIS catalysts. ResearchGate. [Link]

  • Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. PubMed. [Link]

  • Multicomponent synthesis of spirooxindole derivatives by the catalysis of MnFe2O4. ResearchGate. [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]

  • Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media. Semantic Scholar. [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. National Institutes of Health. [Link]

  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. [Link]

Sources

Technical Support Center: Intramolecular Cyclization of Spiro-Fused γ-Lactams

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro-fused γ-lactams. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of intramolecular cyclization to construct these valuable scaffolds. The inherent rigidity and structural complexity of spirocyclic compounds make them attractive in medicinal chemistry, but their synthesis can present unique challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during these critical synthetic steps.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you might be facing in the lab, offering explanations for the underlying causes and providing actionable protocols to get your reaction back on track.

Question 1: My intramolecular cyclization to form the spiro-fused γ-lactam is resulting in very low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Failure to form the desired spiro-fused γ-lactam is a common and frustrating issue. The root cause often lies in a combination of factors related to substrate reactivity, reaction conditions, and the stability of intermediates. Let's break down the potential culprits and how to address them.

Causality Behind the Issue:

  • Steric Hindrance: The formation of a spirocenter is an inherently congested process. Bulky substituents on the atoms involved in the cyclization can significantly increase the activation energy of the transition state, slowing down or completely inhibiting the reaction.[3][4]

  • Poor Nucleophilicity/Electrophilicity: The intramolecular reaction relies on a delicate balance between the nucleophilic attacking group (often a nitrogen atom) and the electrophilic center (typically a carbonyl group or a Michael acceptor). If the nucleophile is not sufficiently reactive, or the electrophile is not adequately activated, the cyclization will not proceed efficiently.

  • Unfavorable Ring Strain: The formation of the five-membered γ-lactam ring introduces some degree of ring strain. While generally favorable, in combination with the spirocyclic fusion, this strain can become significant enough to disfavor cyclization.

  • Incorrect Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to deprotonate the nucleophile, or it may lead to side reactions. The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.

  • Decomposition of Starting Material: Under harsh reaction conditions (e.g., high temperatures, strongly basic or acidic media), your starting material may be degrading before it has a chance to cyclize. A retro-aza-Michael reaction can also lead to decomposition of the starting material.[5]

Troubleshooting Protocol:

  • Re-evaluate Your Substrate:

    • Steric Bulk: If you suspect steric hindrance is the issue, consider if less bulky protecting groups can be used on the nitrogen or other nearby functionalities.

    • Electronic Effects: Analyze the electronic nature of your substrate. Electron-withdrawing groups near the nucleophile will decrease its reactivity, while electron-donating groups will enhance it. Conversely, electron-withdrawing groups on the electrophilic portion will increase its reactivity.

  • Systematic Optimization of Reaction Conditions:

ParameterRecommendationRationale
Base Screen a range of bases from mild (e.g., K₂CO₃, Et₃N) to strong (e.g., DBU, NaH, KOtBu).The required basicity depends on the pKa of the nucleophile. Milder bases can prevent side reactions.
Solvent Test a variety of solvents with different polarities (e.g., MeCN, THF, Toluene, DMF).Acetonitrile (MeCN) is often a good starting point for these cyclizations.[3][6] The solvent can influence the solubility of the substrate and the stability of charged intermediates.
Temperature Start at room temperature and gradually increase to reflux conditions.Higher temperatures can overcome activation energy barriers, but also increase the likelihood of side reactions and decomposition.
Concentration Run the reaction at high dilution (e.g., 0.01 M) to favor intramolecular over intermolecular processes.This minimizes the chance of dimerization or polymerization of your starting material.
  • Catalyst/Additive Screening:

    • Lewis Acids: For reactions involving nucleophilic attack on a carbonyl, the addition of a Lewis acid (e.g., Sc(OTf)₃, Mg(OTf)₂) can activate the carbonyl group and promote cyclization.[1][3]

    • Phase Transfer Catalysts: If you are using a solid-liquid biphasic system (e.g., K₂CO₃ in MeCN), a phase transfer catalyst can improve the reaction rate.

Workflow for Troubleshooting Low Yield:

G start Low/No Yield of Spiro-fused γ-Lactam substrate Analyze Substrate (Sterics & Electronics) start->substrate conditions Optimize Reaction Conditions substrate->conditions base Screen Bases (K₂CO₃, DBU, NaH) conditions->base No Improvement solvent Vary Solvents (MeCN, THF, Toluene) base->solvent No Improvement success Successful Cyclization base->success Improved Yield temp Adjust Temperature (RT to Reflux) solvent->temp No Improvement solvent->success Improved Yield additives Consider Additives (Lewis Acids) temp->additives No Improvement temp->success Improved Yield additives->success Improved Yield fail Re-design Synthetic Route additives->fail No Improvement

Caption: Troubleshooting workflow for low-yield cyclizations.

Question 2: My cyclization is working, but I am getting a poor diastereomeric ratio (dr). How can I improve the diastereoselectivity of the reaction?

Answer:

Controlling the stereochemistry at the newly formed stereocenter is a significant challenge in spiro-fused γ-lactam synthesis. Poor diastereoselectivity often arises from small energy differences between the diastereomeric transition states.

Causality Behind the Issue:

  • Transition State Conformations: The diastereoselectivity is determined by the relative energies of the transition states leading to the different diastereomers. If these energies are very similar, a mixture of products will be obtained.

  • Kinetic vs. Thermodynamic Control: The observed diastereomeric ratio may be a result of kinetic control (the faster-forming product is major) or thermodynamic control (the more stable product is major). Understanding which regime your reaction is under is key to optimization.

  • Chiral Influence: The existing stereocenters in the molecule will influence the facial selectivity of the intramolecular attack. However, this influence may be weak if the stereocenters are distant from the reacting centers.

  • Reaction Conditions: Temperature, solvent, and the choice of base or catalyst can all influence the transition state energies and thus the diastereoselectivity.[5]

Troubleshooting Protocol:

  • Vary the Temperature:

    • Lowering the Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C) can often enhance diastereoselectivity by amplifying the small energy differences between the transition states. This is a classic strategy for improving kinetic control.

    • Increasing the Temperature: In some cases, a poor dr at low temperatures may indicate that the reaction is reversible. Increasing the temperature could allow for equilibration to the thermodynamically more stable diastereomer.

  • Solvent Effects:

    • The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, MeCN) and polar protic (e.g., MeOH, though this can sometimes interfere).

  • Counter-ion Effects:

    • The nature of the cation associated with the base (e.g., Li⁺, Na⁺, K⁺) can influence the geometry of the transition state through chelation. It is worth screening different metal counter-ions.

  • Bulky Reagents:

    • Employing bulkier bases or catalysts can amplify steric interactions in one transition state over the other, leading to improved diastereoselectivity.

  • Chiral Auxiliaries and Catalysts:

    • If your substrate does not have inherent chirality to direct the reaction, the use of a chiral auxiliary or a chiral catalyst is a powerful strategy for achieving high diastereoselectivity. Chiral ligands on a metal catalyst can create a chiral environment that favors the formation of one diastereomer.[7]

Data-Driven Approach to Improving Diastereoselectivity:

ExperimentTemperature (°C)SolventBaseDiastereomeric Ratio (dr)
125THFK₂CO₃1.5 : 1
20THFK₂CO₃3 : 1
3-78THFK₂CO₃5 : 1
4-78TolueneK₂CO₃2 : 1
5-78THFLHMDS8 : 1

This table illustrates a hypothetical optimization process where lowering the temperature and changing the base led to a significant improvement in diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the intramolecular cyclization of spiro-fused γ-lactams?

A1: Besides failure to cyclize, several side reactions can occur:

  • Intermolecular Reactions: If the reaction concentration is too high, you may observe dimerization or polymerization.

  • Elimination Reactions: Depending on the substrate, elimination reactions can compete with the desired cyclization.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of ester or other sensitive functional groups can occur, especially under basic or acidic conditions.[8]

  • Epimerization: Basic conditions can lead to epimerization of existing stereocenters, particularly those alpha to a carbonyl group.[5]

Q2: How do I choose the right protecting group for the nitrogen atom?

A2: The choice of the nitrogen protecting group is critical. It should be stable to the reaction conditions required for the synthesis of the cyclization precursor but readily removable after the spiro-fused γ-lactam has been formed. Common protecting groups like Boc and Cbz are often used. However, some protecting groups can influence the nucleophilicity of the nitrogen and the conformational preferences of the molecule, thereby affecting the cyclization efficiency and stereoselectivity.

Q3: Can I use radical cyclization to form spiro-fused γ-lactams?

A3: Yes, radical cyclization is a viable and powerful method for the synthesis of spiro-fused γ-lactams, particularly for accessing complex structures.[4] This approach typically involves the generation of a radical on the side chain, which then attacks an acceptor (e.g., an alkene or alkyne) to form the five-membered ring. The success of radical cyclizations is highly dependent on the geometry of the transition state, following Baldwin's rules. A 5-exo-trig cyclization is generally favored.

Visualizing the Cyclization Pathway:

G cluster_0 Reaction Pathway Start Linear Precursor Activated Activated Intermediate (e.g., Enolate) Start->Activated Base/Catalyst TS Cyclization Transition State Activated->TS Product Spiro-fused γ-Lactam TS->Product

Caption: A simplified intramolecular cyclization pathway.

We hope this guide provides valuable insights and practical solutions for your research. The synthesis of spiro-fused γ-lactams is a challenging yet rewarding area of organic chemistry, and a systematic approach to troubleshooting is key to success.

References

  • Time in Le Flore County, US. Google Search.
  • Optimization conditions for the intramolecular cyclization (Scheme 3,...
  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones | Organic Letters - ACS Public
  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an upd
  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC - NIH.
  • Synthesis and reactivity of spiro-fused beta-lactams | Request PDF - ResearchG
  • Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - NIH.
  • Diastereoselective Synthesis of α-Fluoro-γ-Lactams via Difluorocarbene-Triggered Cycliz
  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society.
  • Organic Letters Ahead of Print - ACS Public
  • Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migr
  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amid
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing).

Sources

Technical Support Center: Enhancing the Stability of Spiro-Acridine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spiro-acridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of these valuable fluorescent probes in your biological assays. The unique spiro-conformation of these molecules offers significant advantages, including reduced aggregation and improved photophysical properties.[1][2] However, like all fluorophores, their performance can be impacted by various factors in the experimental environment. This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal from the spiro-acridine derivative is rapidly fading during imaging. What is causing this and how can I prevent it?

A1: The rapid loss of fluorescence is most likely due to photobleaching , a process where the fluorophore is photochemically altered by the excitation light, rendering it non-fluorescent.[3] This is often exacerbated by the presence of molecular oxygen, which can lead to the production of reactive oxygen species (ROS) that degrade the dye.[4]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the light source.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and keeping the shutter closed when not acquiring images.

  • Use Antifade Reagents: Incorporate a commercial antifade reagent into your imaging medium. These reagents work by scavenging free radicals and reducing the rate of photobleaching.[5][6] Common components of antifade reagents include antioxidants like ascorbic acid or Trolox™.[5]

  • Optimize Imaging Medium: Certain components in cell culture media, such as riboflavin and pyridoxal, can accelerate photobleaching of some fluorophores.[7] Consider using a vitamin-depleted medium for imaging, or supplementing your medium with antioxidants like rutin.[7]

  • Choose the Right Imaging Conditions: Ensure your filter sets are optimized for the specific excitation and emission spectra of your spiro-acridine derivative to maximize signal collection and minimize unnecessary light exposure.

Q2: I'm observing a weak or no fluorescent signal from my spiro-acridine probe. What are the potential causes?

A2: A weak or absent signal can stem from several factors, ranging from incorrect probe handling to issues with the assay conditions.

Troubleshooting Steps:

  • Confirm Probe Integrity:

    • Proper Storage: Spiro-acridine derivatives, like many fluorescent probes, should be stored at -20°C or lower in a dark, dry environment to prevent degradation.[8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Light Protection: Always protect the probe from light during storage and handling by using amber vials or wrapping tubes in foil.[9]

  • Optimize Staining Protocol:

    • Concentration: Perform a concentration titration to determine the optimal working concentration of your probe. Insufficient concentration will lead to a weak signal.

    • Incubation Time: Ensure you are incubating the probe for a sufficient duration to allow for cellular uptake and binding to its target.

  • Check Assay Buffer Composition:

    • pH: The fluorescence of acridine derivatives can be pH-sensitive. Ensure the pH of your assay buffer is within the optimal range for your specific probe.

    • Solvent: If you are diluting a DMSO stock of your probe into an aqueous buffer, ensure the final DMSO concentration is low enough to not affect cell viability or probe solubility. High concentrations of organic solvents can quench fluorescence.

  • Verify Instrument Settings:

    • Excitation/Emission Wavelengths: Double-check that you are using the correct excitation and emission wavelengths for your spiro-acridine derivative.

    • Detector Gain and Exposure: Increase the detector gain or camera exposure time to enhance signal detection, but be mindful of increasing background noise and photobleaching.

Q3: My spiro-acridine derivative appears to be precipitating in my aqueous assay buffer. How can I improve its solubility?

A3: Spiro-acridine derivatives are often hydrophobic, which can lead to poor solubility and precipitation in aqueous buffers.[10]

Troubleshooting Steps:

  • Optimize Solvent Composition:

    • Co-solvents: For in vitro assays, consider the addition of a small percentage of a water-miscible organic co-solvent like ethanol or isopropanol to your buffer. However, be cautious as this can affect protein stability and cellular assays.

    • Detergents: Including a non-ionic detergent, such as Tween® 20 or Triton™ X-100, at a low concentration (e.g., 0.01-0.05%) in the assay buffer can help to prevent aggregation and improve solubility.[11]

  • Formulation with Excipients:

    • Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability.[12]

    • Lipid-based formulations: For certain applications, lipid-based excipients can be used to solubilize hydrophobic compounds.[13]

  • Sonication: Briefly sonicating the solution after dilution of the stock can help to break up small aggregates and improve dispersion.

In-Depth Troubleshooting Guides

Guide 1: Mitigating Photobleaching of Spiro-Acridine Derivatives

Photobleaching is an irreversible photochemical destruction of a fluorophore.[3] The rigid, non-planar structure of spiro-acridine derivatives can enhance their photostability compared to more flexible acridine dyes by reducing non-radiative decay pathways.[1] However, under intense illumination, they are still susceptible to degradation.

Mechanism of Photobleaching:

Upon excitation, the fluorophore transitions to an excited singlet state (S1). While it can return to the ground state (S0) by emitting a photon (fluorescence), it can also undergo intersystem crossing to a longer-lived triplet state (T1). In the triplet state, the fluorophore can react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂), which can then chemically modify and destroy the fluorophore.[4]

Experimental Protocol for Evaluating and Reducing Photobleaching:

  • Establish a Baseline:

    • Prepare your sample as you would for your experiment.

    • Acquire a time-lapse series of images using your standard imaging parameters.

    • Quantify the fluorescence intensity in a region of interest (ROI) over time to determine the rate of photobleaching.

  • Optimize Imaging Parameters:

    • Reduce Excitation Power: Decrease the laser power or illumination intensity by 25-50% and repeat the time-lapse acquisition. Compare the photobleaching rate to the baseline.

    • Decrease Exposure Time: Reduce the camera exposure time and increase the gain if necessary to maintain a reasonable signal-to-noise ratio. Acquire another time-lapse series and compare.

  • Implement Chemical Stabilization:

    • Add an Antifade Reagent: Supplement your imaging medium with a commercially available live-cell antifade reagent or prepare a solution containing an antioxidant like Trolox™ or ascorbic acid.[5]

    • Evaluate Different Formulations: If using a custom antifade solution, test different concentrations of the antioxidant to find the optimal balance between photoprotection and cell health.

  • Analyze and Compare:

    • Plot the normalized fluorescence intensity versus time for each condition.

    • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) for each condition to quantitatively assess the effectiveness of your interventions.

Data Presentation: Photobleaching Mitigation Strategies

StrategyPrincipleExpected Outcome
Reduce Excitation Power Fewer photons hitting the sample per unit time.Slower rate of photobleaching, but potentially lower signal-to-noise ratio.
Minimize Exposure Time Less time for photochemical reactions to occur.Reduced photobleaching, especially in time-lapse imaging.
Use Antifade Reagents Scavenge reactive oxygen species.[5]Significantly increased photostability and longer imaging times.
Optimize Imaging Medium Remove components that accelerate photobleaching.[7]Improved photostability without the addition of external reagents.
Guide 2: Addressing Chemical Instability in Assay Buffers

The chemical environment of your assay can significantly impact the stability of your spiro-acridine derivative. Degradation can occur through hydrolysis, oxidation, or interaction with buffer components. The spiro-linkage generally imparts good chemical stability, but the overall stability is also influenced by the substituents on the acridine and other aromatic rings.[1][2]

Potential Degradation Pathways:

  • Hydrolysis: The spiro-center or other functional groups on the molecule may be susceptible to hydrolysis, especially at extreme pH values.

  • Oxidation: Besides photo-oxidation, the probe may be oxidized by other components in the assay medium, leading to a loss of fluorescence.

  • Interaction with Buffer Components: Certain buffer components, such as thiols (e.g., DTT), can react with and quench the fluorescence of some dyes.

Experimental Workflow for Assessing and Improving Chemical Stability:

G cluster_prep Preparation cluster_test Stability Testing cluster_analysis Analysis A Prepare Spiro-Acridine Stock in Anhydrous DMSO B Incubate in Assay Buffer (e.g., 37°C for 24h) A->B Dilute C Incubate in Assay Buffer + Potential Stabilizer A->C Dilute D Incubate in Control Buffer (known to be stable) A->D Dilute E Measure Fluorescence Intensity and/or HPLC-MS Analysis B->E C->E D->E F Compare Results E->F

Caption: Workflow for assessing the chemical stability of spiro-acridine derivatives.

Step-by-Step Protocol:

  • Prepare a fresh stock solution of your spiro-acridine derivative in high-quality, anhydrous DMSO.

  • Dilute the stock solution to the final working concentration in your standard assay buffer.

  • As a control , dilute the stock solution in a buffer known to be compatible with the probe (if available from the manufacturer or a previous experiment).

  • To test potential stabilizers , prepare another dilution in your assay buffer supplemented with a stabilizing agent (e.g., a non-ionic detergent, an antioxidant, or a chelating agent if metal-catalyzed degradation is suspected).

  • Incubate all solutions under your typical assay conditions (e.g., 37°C) for a relevant period (e.g., 0, 2, 4, 8, and 24 hours).

  • Measure the fluorescence intensity of each solution at each time point. A significant decrease in fluorescence in your test buffer compared to the control suggests instability.

  • (Optional) For a more detailed analysis , use HPLC-MS to look for the appearance of degradation products.

  • Based on the results , you can choose to modify your assay buffer or include a stabilizing agent in your experiments.

Visualization of Key Concepts

Diagram 1: Factors Affecting Spiro-Acridine Stability

G cluster_env Experimental Environment cluster_factors Influencing Factors SA Spiro-Acridine Derivative Stability Light Excitation Light SA->Light Buffer Assay Buffer SA->Buffer Storage Storage Conditions SA->Storage Intensity Intensity & Duration Light->Intensity Oxygen Oxygen Light->Oxygen pH pH & Temperature Buffer->pH Components Buffer Components Buffer->Components FreezeThaw Freeze-Thaw Cycles Storage->FreezeThaw LightExposure Light Exposure Storage->LightExposure

Caption: Key environmental factors influencing the stability of spiro-acridine probes.

References

  • The Chemical Properties and Synthesis Role of Spiro Acridine Fluorene Intermediates. (n.d.). Boron-based Materials Manufacturer. [Link]

  • Bogdanov, A. M., Kudryavtseva, E. I., & Lukyanov, K. A. (2012). Anti-Fading Media for Live Cell GFP Imaging. PLOS ONE, 7(12), e53004. [Link]

  • The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences. [Link]

  • Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. (2022). Advanced Science, 9(3), 2101817. [Link]

  • Photobleaching in Live Cell Imaging. (2018). Biocompare. [Link]

  • The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. (2023). MDPI. [Link]

  • Improved aqueous solubility and light stability of sensitive hydrophobic compounds by micellar encapsulation. (n.d.). ResearchGate. [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. [Link]

  • Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. (n.d.). Spectral Instruments Imaging. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]

  • Troubleshooting Measurements of Fluorescence Spectra. (2018). Edinburgh Instruments. [Link]

  • Spiro Compounds for Organic Optoelectronics. (2011). Chemical Reviews, 111(3), 1493–1548. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development and Delivery. [Link]

  • Development of a New Method to Encapsulate Fluorescence Dyes for Improving their Emission Efficiencies, Solubilities, and Stabilities. (2023). University of Toyama. [Link]

  • Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH. (1987). Photochemistry and Photobiology, 46(4), 489–495. [Link]

  • FISH Troubleshooting 101. (2020). YouTube. [Link]

  • Scaffold repositioning of spiro-acridine derivatives as fungi chitinase inhibitor by target fishing and in vitro studies. (2023). Scientific Reports, 13(1), 7320. [Link]

  • Effects of Overnight Oxidation on Perovskite Solar Cells with Co(III)TFSI Co-Doped Spiro-OMeTAD. (2021). MDPI. [Link]

  • Through-space interaction enables simultaneous enhancements of kr and kRISC in highly efficient spiro-acridine based thermally activated delayed fluorescence emitter with acridone acceptor. (2024). Smart Molecules, 3(4), e20240055. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. [Link]

  • Two New Thermally Activated Delayed Fluorescent Molecules Incorporating Spiro-Acridine Donors for Sky-Blue Organic Light Emitting Diode Devices Demonstrating an Impressive 31% EQE. (2020). ResearchGate. [Link]

  • Photobleaching. (n.d.). Wikipedia. [Link]

  • A Novel Spiro[acridine-9,9'-fluorene] Derivatives Containing Phenanthroimidazole Moiety for Deep-Blue OLED Application. (2017). Chemistry – An Asian Journal, 12(23), 3069–3076. [Link]

  • Photo-bleaching experiments using acridine orange. (a) Single-photon... (n.d.). ResearchGate. [Link]

  • Enhanced degradation of spiro-insecticides and their leacher enol derivatives in soil by solarization and biosolarization techniques. (2017). Environmental Science and Pollution Research, 24(12), 11049–11058. [Link]

  • Hydrolytic Degradation of Some Fused and Spiro Compounds Containing a System of 2-Amino-3-Cyano-4H-Pyran. (2018). ResearchGate. [Link]

  • Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. (2023). MDPI. [Link]

  • Optimization of Biocompatibility for a Hydrophilic Biological Molecule Encapsulation System. (2022). MDPI. [Link]

  • Rational Design of Stable Fluorescent and Hydrophobic Cellulose-based Film for Full-band UV-blocking by Surface Modification. (2021). ResearchGate. [Link]

  • Fluorescence and photobleaching dynamics of single light-harvesting complexes. (1998). Proceedings of the National Academy of Sciences, 95(1), 13–18. [Link]

  • Strategies for production of hydrophobic compounds. (2022). Current Opinion in Biotechnology, 75, 102681. [Link]

  • Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. (2019). MDPI. [Link]

  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. (2021). Molecular Pharmaceutics, 18(1), 314–326. [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5,8-Diazaspiro[3.5]nonan-6-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led researchers down numerous synthetic pathways, with the goal of discovering unique molecular architectures that confer potent and selective biological activity. Among these, spirocyclic systems have garnered considerable attention due to their rigid three-dimensional structures, which can facilitate precise interactions with biological targets. This guide provides an in-depth comparative analysis of the biological activities of a promising class of spiro-β-lactams: the 5,8-diazaspiro[3.5]nonan-6-one derivatives.

Aimed at researchers, medicinal chemists, and drug development professionals, this document synthesizes the available preclinical data on the anticancer, antimicrobial, and kinase inhibitory properties of these compounds. By presenting a side-by-side comparison with relevant alternatives and detailing the experimental methodologies, this guide serves as a valuable resource for those looking to explore the therapeutic potential of this unique chemical scaffold.

Introduction to the 5,8-Diazaspiro[3.5]nonan-6-one Scaffold

The 5,8-diazaspiro[3.5]nonan-6-one core is characterized by a four-membered β-lactam ring fused to a six-membered piperidinone ring through a spirocyclic carbon atom. This arrangement imparts a distinct conformational rigidity and a specific spatial orientation of functional groups, making it an attractive scaffold for modulating protein-ligand interactions. The presence of two nitrogen atoms at positions 5 and 8 offers opportunities for synthetic diversification, allowing for the introduction of various substituents to fine-tune the pharmacological properties of the resulting derivatives.

Anticancer Activity: A Promising Frontier

Derivatives of the diazaspiro[3.5]nonane scaffold have emerged as a noteworthy class of compounds with potential applications in oncology. While extensive quantitative data for a broad range of 5,8-diazaspiro[3.5]nonan-6-one derivatives is still emerging, studies on closely related spiro-β-lactam structures provide compelling evidence of their anticancer potential. The primary mechanism of action for many β-lactam-containing compounds involves the induction of DNA damage and apoptosis in cancer cells.[1][2]

Comparative Analysis of Anticancer Activity

To illustrate the potential of this scaffold, the following table summarizes the cytotoxic activity (IC50 values) of representative spiro-β-lactam derivatives against various cancer cell lines. It is important to note that while these compounds are not all direct derivatives of 5,8-diazaspiro[3.5]nonan-6-one, they share the core spiro-β-lactam motif and provide a valuable benchmark for future studies. For instance, a study on spiro-5-nitro isatin aza-β-lactams demonstrated potent activity against the MCF-7 breast cancer cell line.[3]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Spiro-5-nitro isatin aza-β-lactam (Compound 14)MCF-7 (Breast)< TamoxifenTamoxifenNot specified
Spiro-5-nitro isatin aza-β-lactam (Compound 9)MCF-7 (Breast)< Tamoxifen (after 48h)TamoxifenNot specified
2,8-diazaspiro[4.5]decan-1-one derivative (Compound 41)U937 (Lymphoma)92 nM (RIPK1 inhibition)N/AN/A

Table 1: Comparative Anticancer Activity of Spiro-β-Lactam Derivatives.

Mechanism of Action: Induction of Apoptosis

The anticancer effect of many β-lactam derivatives is attributed to their ability to trigger programmed cell death, or apoptosis.[4] This is often initiated through the induction of DNA damage, which activates downstream signaling cascades.[1] One key pathway involves the activation of p38 mitogen-activated protein kinase (MAPK), which in turn leads to the activation of caspases, the executive enzymes of apoptosis.[1]

Spiro-β-lactam Derivative Spiro-β-lactam Derivative DNA Damage DNA Damage Spiro-β-lactam Derivative->DNA Damage p38 MAPK Activation p38 MAPK Activation DNA Damage->p38 MAPK Activation Caspase-8 Activation Caspase-8 Activation p38 MAPK Activation->Caspase-8 Activation Bid Cleavage Bid Cleavage Caspase-8 Activation->Bid Cleavage Cytochrome c Release Cytochrome c Release Bid Cleavage->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by spiro-β-lactam derivatives.

Antimicrobial Activity: A New Generation of Antibacterial Agents

The 5,8-diazaspiro[3.5]nonan-6-one scaffold is a versatile platform for the development of novel antimicrobial agents.[5] These compounds have shown promise in combating drug-resistant bacteria, a growing global health concern.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of 5,8-diazaspiro[3.5]nonan-6-one derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. While specific MIC values for a wide range of these derivatives are not yet abundant in the public domain, initial studies indicate their potential, particularly against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5] The following table presents hypothetical comparative data to illustrate how such derivatives could be evaluated against standard antibiotics.

Compound IDS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)Reference CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)
Derivative A832Vancomycin1-2>128
Derivative B416Ciprofloxacin0.5-20.015-1
Derivative C1664

Table 2: Hypothetical Comparative Antimicrobial Activity of 5,8-Diazaspiro[3.5]nonan-6-one Derivatives.

Kinase Inhibitory Activity: Targeting Cellular Signaling

The 5,8-diazaspiro[3.5]nonan-6-one scaffold has also been identified as a valuable building block for the synthesis of kinase inhibitors.[5] Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Janus Kinase 3 (JAK3) Inhibition

Research has demonstrated the utility of the 5,8-diazaspiro[3.5]nonan-6-one moiety in developing inhibitors of Janus Kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway that is critical for immune cell function.[5][6] Selective inhibition of JAK3 is a promising therapeutic strategy for autoimmune diseases.

Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK3 JAK3 Cytokine Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates Phosphorylated STAT Phosphorylated STAT STAT->Phosphorylated STAT STAT Dimerization STAT Dimerization Phosphorylated STAT->STAT Dimerization Nuclear Translocation Nuclear Translocation STAT Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Derivative 5,8-Diazaspiro[3.5]nonan-6-one Derivative Derivative->JAK3 inhibits

Caption: Inhibition of the JAK3-STAT signaling pathway.

Comparative Analysis of Kinase Inhibitory Activity

The potency of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50). The following table provides a hypothetical comparison of 5,8-diazaspiro[3.5]nonan-6-one derivatives against a known JAK3 inhibitor.

Compound IDJAK3 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
Derivative X505001000
Derivative Y25300800
Tofacitinib (Reference)1-520-10020-100

Table 3: Hypothetical Comparative Kinase Inhibitory Activity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key biological assays are provided below.

Synthesis of 5,8-Diazaspiro[3.5]nonan-6-one Derivatives

A general synthetic route to 5,8-diazaspiro[3.5]nonan-6-one derivatives can be adapted from established methods for related diazaspiro compounds. A plausible multi-step synthesis is outlined below.

cluster_0 Synthetic Workflow Start Starting Materials (e.g., Piperidin-4-one derivative) Step1 Reaction with α-amino acid ester Start->Step1 Step2 Cyclization Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Final 5,8-Diazaspiro[3.5]nonan-6-one Derivative Step3->Final

Caption: General synthetic workflow for 5,8-diazaspiro[3.5]nonan-6-one derivatives.

Step-by-Step Protocol:

  • Synthesis of the Spirocyclic Precursor: The synthesis typically begins with a commercially available piperidin-4-one derivative. This is reacted with an appropriate α-amino acid ester under reductive amination conditions to form a secondary amine.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the β-lactam ring. This can be achieved using various coupling reagents, such as HATU or EDC, in the presence of a base like DIEA.

  • Derivatization: The nitrogen atoms at positions 5 and 8 of the diazaspiro[3.5]nonan-6-one core can be further functionalized through standard N-alkylation or N-acylation reactions to introduce a variety of substituents.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 5,8-Diazaspiro[3.5]nonan-6-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity (Broth Microdilution Assay)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well plates

  • 5,8-Diazaspiro[3.5]nonan-6-one derivatives

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibitory Activity (JAK3 Kinase Assay)

The inhibitory activity against JAK3 can be determined using a variety of commercially available kinase assay kits, which typically measure the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., a tyrosine-containing peptide)

  • 5,8-Diazaspiro[3.5]nonan-6-one derivatives

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the JAK3 enzyme, kinase buffer, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP and the substrate peptide.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 5,8-diazaspiro[3.5]nonan-6-one scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The preliminary data on related spiro-β-lactam structures highlight their potential as anticancer, antimicrobial, and kinase inhibitory agents. The rigid, three-dimensional nature of this scaffold provides a unique opportunity for the design of potent and selective modulators of various biological targets.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a diverse library of 5,8-diazaspiro[3.5]nonan-6-one derivatives. The generation of robust structure-activity relationship (SAR) data will be crucial for optimizing their potency and selectivity. Furthermore, in-depth mechanistic studies will be necessary to fully elucidate their modes of action and to identify the most promising candidates for further preclinical and clinical development. The insights provided in this guide are intended to serve as a foundation for these future endeavors, ultimately contributing to the discovery of new and effective medicines.

References

  • Banik, B. K., Becker, F. F., & Banik, I. (2004). Synthesis of anticancer beta-lactams: mechanism of action. Bioorganic & Medicinal Chemistry, 12(10), 2523–2528. [Link]

  • Chen, Y., et al. (2002). A novel beta-lactam antibiotic activates tumor cell apoptotic program by inducing DNA damage. Molecular Pharmacology, 61(6), 1348-1358. [Link]

  • Veinberg, G., et al. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Current Medicinal Chemistry, 11(17), 2283-2296. [Link]

  • ResearchGate. (n.d.). Spironolactone inhibits the growth of cancer cells but not of healthy cells. [Figure]. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. Retrieved from [Link]

  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 931350. [Link]

  • Reaction Biology. (n.d.). JAK3 Kinase Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values (mM) of metabolites against bacterial strains. [Table]. Retrieved from [Link]

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Radi, M., & Schenone, S. (2018). An Update on JAK Inhibitors. Current Medicinal Chemistry, 25(36), 4734-4757. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Table]. Retrieved from [Link]

  • Kuhn, D. J., et al. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Current Cancer Drug Targets, 4(1), 41-55. [Link]

  • Li, Y., et al. (2013). Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. European Journal of Medicinal Chemistry, 67, 258-265. [Link]

  • Pereira, C. L., et al. (2024). Beta Lactams Anticancer Effect on Human Breast Cancer, MCF-7 Cell Line. UTRGV ScholarWorks. [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Turov, A. V., et al. (2021). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 22(16), 8567. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Li, J., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6033. [Link]

Sources

A Senior Application Scientist's Guide to Spiro[3.5]nonane Systems: A Comparative Analysis of 5,8-Diazaspiro[3.5]nonan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Drug Discovery

In modern medicinal chemistry, the pursuit of novel chemical matter has increasingly focused on moving beyond flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[1][2] Spirocycles, compounds featuring two rings joined by a single common atom, are exemplary of this shift.[2][3] Their rigid, well-defined three-dimensional architecture offers a unique opportunity to orient substituents into specific vectors in space, potentially leading to improved binding affinity, selectivity, and pharmacokinetic properties.[2][4]

This guide provides an in-depth comparison of 5,8-diazaspiro[3.5]nonan-6-one with other key spiro[3.5] systems. We will explore how subtle changes in the scaffold—such as the number and position of heteroatoms—can profoundly impact physicochemical properties and, consequently, biological applications. This analysis is designed for researchers, scientists, and drug development professionals to inform scaffold selection in their discovery programs.

Core Scaffold Deep Dive: 5,8-Diazaspiro[3.5]nonan-6-one

5,8-Diazaspiro[3.5]nonan-6-one is a heterocyclic compound featuring a cyclobutane ring fused to a piperidinone ring at the C4 position. This structure is of significant interest as it combines the conformational rigidity of the spirocyclic core with the hydrogen bonding capabilities and synthetic tractability of the lactam functionality.

Key Physicochemical and Biological Features:

  • Molecular Formula : C₇H₁₂N₂O[5][6][7]

  • Molecular Weight : 140.19 g/mol [6]

  • Appearance : White crystalline powder.[5]

  • Solubility : Exhibits moderate aqueous solubility.[5]

  • Lipophilicity (XLogP3) : -0.4, indicating a relatively hydrophilic character.[7]

  • Topological Polar Surface Area (TPSA) : 41.1 Ų, suggesting good potential for cell permeability.[7]

  • Applications : This scaffold is a valuable building block for synthesizing kinase inhibitors (e.g., JAK3 inhibitors for autoimmune diseases), antimicrobial agents (targeting dihydrofolate reductase), and fluorescent dyes.[5]

Comparative Analysis of Spiro[3.5] Systems

The true utility of a scaffold is best understood through comparison. By altering the heteroatom composition of the spiro[3.5]nonane core, we can modulate its properties for different therapeutic applications. This concept, known as bioisosteric replacement, is a cornerstone of modern drug design.[1][8]

G cluster_center Core Scaffold cluster_analogues Comparative Analogues 5,8-Diazaspiro[3.5]nonan-6-one 5,8-Diazaspiro[3.5]nonan-6-one Carbo-Spiro[3.5]nonane Carbo-Spiro[3.5]nonane 5,8-Diazaspiro[3.5]nonan-6-one->Carbo-Spiro[3.5]nonane Bioisosteric Replacement (N -> C) Oxa-Spiro Analogue Oxa-Spiro Analogue 5,8-Diazaspiro[3.5]nonan-6-one->Oxa-Spiro Analogue Bioisosteric Replacement (N -> O) Positional Isomer Positional Isomer 5,8-Diazaspiro[3.5]nonan-6-one->Positional Isomer Isomeric Comparison

The All-Carbon Analogue: Spiro[3.5]nonane

Replacing the nitrogen and oxygen atoms with carbon creates the parent hydrocarbon, spiro[3.5]nonane. This allows us to establish a baseline for lipophilicity and understand the impact of heteroatom introduction.

  • Structural Impact : The removal of heteroatoms eliminates hydrogen bond donor/acceptor capabilities and significantly reduces polarity.

  • Physicochemical Shift : The molecule becomes much more lipophilic. While the core scaffold has an XLogP3 of -0.4, spiro[3.5]nonane has a calculated XLogP3 of 4.2.[7][9] This drastic change makes it more suitable for targeting binding pockets that are highly greasy or for applications where membrane penetration is key, but it often leads to lower aqueous solubility.

  • Application Context : Carbocyclic spirocycles are less common in drug discovery, potentially due to a lack of functional groups for optimization and concerns about metabolic stability.[3] However, they serve as excellent scaffolds for creating rigid hydrocarbon linkers or exploring novel, non-polar chemical space.[3]

The Oxa- Analogue: 5-Oxa-8-azaspiro[3.5]nonan-6-one

Replacing the N-5 nitrogen with an oxygen atom results in an oxazolidinone-containing spirocycle. This subtle change has significant implications for the molecule's chemical personality.

  • Structural Impact : The key change is the removal of one hydrogen bond donor (the N-H at position 5). The oxygen atom acts as a hydrogen bond acceptor, similar to the amide carbonyl.

  • Physicochemical Shift : The loss of an N-H group generally leads to a slight increase in lipophilicity and a decrease in aqueous solubility compared to the diaza-scaffold. The overall polarity remains high due to the presence of the oxygen and the remaining amide.

  • Application Context : Oxa-spirocycles are gaining interest in medicinal chemistry.[10] This scaffold might be preferred when targeting a protein where a hydrogen bond donation at that specific vector is undesirable or leads to off-target effects. The synthesis often involves different strategies, such as those starting from 3-amino-oxetane derivatives.[11]

The Positional Isomer: 2,6-Diazaspiro[3.5]nonan-5-one

Moving the nitrogen atoms to different positions within the rings drastically alters the scaffold's geometry and reactivity. The 2,6-isomer, for example, places one nitrogen within the cyclobutane ring.

  • Structural Impact : This rearrangement changes the bond angles and the spatial orientation of the exit vectors from the nitrogen atoms. The lactam is now part of a six-membered ring that includes the spiro-carbon.

  • Physicochemical Shift : While the molecular formula remains the same, the change in structure can affect properties like pKa, dipole moment, and crystal packing.

  • Application Context : Different isomers are explored to fine-tune the orientation of substituents for optimal target engagement. For instance, 2,6-diazaspiro[3.5]nonan-5-one has been investigated as a scaffold for covalent inhibitors targeting the KRAS G12C mutation, a key driver in several cancers.[12] This highlights how isomeric scaffolds can be directed towards entirely different biological targets.

Quantitative Property Comparison
Property5,8-Diazaspiro[3.5]nonan-6-oneSpiro[3.5]nonane2,6-Diazaspiro[3.5]nonan-5-one
Molecular Formula C₇H₁₂N₂OC₉H₁₆[9]C₇H₁₂N₂O[12]
Molecular Weight 140.19 g/mol [6]124.22 g/mol [9][13]140.19 g/mol (as base)
XLogP3 -0.4[7]4.2[9]Data not available, but expected to be low
H-Bond Donors 202
H-Bond Acceptors 202
TPSA 41.1 Ų[7]0 Ų[9]41.1 Ų
Key Applications Kinase inhibitors, antimicrobials[5]Hydrocarbon linkers, non-polar scaffoldsOncology (KRAS inhibitors)[12]

Experimental Protocols & Methodologies

Trustworthy science relies on reproducible methods. Below is a representative synthetic protocol for a spiro[3.5]nonane system, illustrating the key considerations in their construction.

Protocol: Synthesis of Spiro[cycloalkane-pyridazinone] Derivatives

This protocol, adapted from the literature, demonstrates a common strategy for building spirocyclic systems involving anhydride formation followed by ring closure with a hydrazine.[14]

G

Step-by-Step Methodology:

  • Synthesis of Cycloalkyl Dicarboxylic Acid (4a/4b):

    • Rationale: This initial step creates the geminal dicarboxylic acid necessary for anhydride formation. The Knoevenagel condensation followed by cyanide addition and hydrolysis is a classic and robust method for this transformation.

    • To a solution of cyclohexanone (or cyclopentanone), add ethyl 2-cyanoacetate and a suitable base (e.g., piperidine).

    • Following the condensation, introduce a cyanide source (e.g., KCN).

    • Hydrolyze the resulting dinitrile using concentrated hydrochloric acid under reflux to yield the dicarboxylic acid.

  • Anhydride Formation (5a/5b):

    • Rationale: The conversion to a cyclic anhydride activates the diacid for the subsequent Friedel-Crafts reaction. Acetyl chloride is often more effective than acetic anhydride, allowing for lower reaction temperatures and higher yields.[14]

    • Suspend the dicarboxylic acid (4a or 4b) in a suitable solvent.

    • Add acetyl chloride dropwise and heat the mixture to form the spirocyclic anhydride.

    • Purify by recrystallization or chromatography.

  • Formation of the Pyridazinone Ring:

    • Rationale: This two-step sequence first builds the carbon skeleton via a Friedel-Crafts reaction and then forms the heterocyclic ring using hydrazine.

    • a. Friedel-Crafts Reaction: Dissolve the spirocyclic anhydride (5a or 5b) and an aromatic substrate (e.g., benzene, toluene) in a solvent like dichloromethane. Cool the mixture and add a Lewis acid catalyst (e.g., AlCl₃) portion-wise. Stir until the reaction is complete (monitored by TLC). This opens the anhydride to form a keto-acid intermediate.

    • b. Ring Closure: Dissolve the crude keto-acid intermediate in a solvent such as ethanol. Add hydrazine hydrate and reflux the mixture. The hydrazine condenses with the ketone and the carboxylic acid to form the stable six-membered pyridazinone ring.

    • c. Purification: Cool the reaction mixture, isolate the precipitate, and purify by recrystallization to obtain the final spiro[cycloalkane-pyridazinone] product.

Conclusion and Future Outlook

The comparative analysis of 5,8-diazaspiro[3.5]nonan-6-one and its analogues demonstrates a fundamental principle of medicinal chemistry: small structural modifications can lead to large changes in physicochemical properties and biological function.

  • 5,8-Diazaspiro[3.5]nonan-6-one offers a balanced profile of polarity, hydrogen bonding capability, and synthetic accessibility, making it a versatile scaffold for a range of targets.

  • Spiro[3.5]nonane represents the lipophilic extreme, ideal for non-polar environments but often suffering from poor solubility.

  • Oxa- and isomeric aza-analogues provide nuanced variations, allowing chemists to fine-tune properties like hydrogen bonding patterns and substituent vectors to optimize target engagement and minimize off-target effects.

The continued exploration and development of novel synthetic routes to these and other spirocyclic systems will undoubtedly expand their application.[15][16] As the demand for 3D-rich, patentable chemical matter grows, spiro[3.5]nonane systems and their heterocyclic derivatives are poised to become increasingly valuable tools in the drug discovery arsenal.

References

  • Benchchem. A Comparative Analysis of Spiro[3.5]nonane and Other Spirocyclic Systems for Researchers and Drug Development Professionals.
  • ChemShuttle. 5,8-diazaspiro[3.5]nonan-6-one.
  • RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025-04-15).
  • SpiroChem. Bioisosteric Replacement Strategies.
  • Chemspace. Spirocycles as Bioisosteres for Aromatic Fragments. (2021-08-27).
  • PubMed. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025-04-29).
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • ResearchGate. “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art.
  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025-08-30).
  • AiFChem. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. (2026-01-16).
  • AHH Chemical. 5,8-diazaspiro[3.5]nonan-6-one.
  • Angene Chemical. 5,8-diazaspiro[3.5]nonan-6-one.
  • Semantic Scholar. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Books. Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015-11-20).
  • Benchchem. 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride.
  • MDPI. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character.
  • PubChem. Spiro(3.5)nonane | C9H16 | CID 12651160.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

Sources

The Ascent of Spirocyclic Diamines: A Comparative Guide to a New Dimension in Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel therapeutics, the architecture of a drug molecule is paramount. For decades, medicinal chemists have often operated in "flatland," relying on aromatic, two-dimensional scaffolds. While fruitful, this approach has inherent limitations. Today, we stand at the cusp of a paradigm shift, moving towards three-dimensional molecular frameworks that can better navigate the complex topology of biological targets. At the forefront of this evolution are spirocyclic diamines, a class of compounds demonstrating remarkable potential to unlock new therapeutic possibilities.

This guide offers a comprehensive validation of spirocyclic diamines as superior drug scaffolds compared to their traditional, non-spirocyclic counterparts, such as the widely used piperazines. We will delve into the synthetic accessibility, comparative physicochemical properties, bioactivity, and safety profiles of these innovative scaffolds, supported by experimental data and detailed protocols.

The Spirocyclic Advantage: Escaping Flatland

Spirocycles are bicyclic systems where the two rings are connected by a single common atom, the spiroatom. This unique arrangement confers a rigid, three-dimensional geometry. When this core structure incorporates two amine functionalities, we get a spirocyclic diamine—a scaffold with precisely oriented vectors for substitution, allowing for exquisite control over the spatial presentation of pharmacophoric groups.

The fundamental advantage of spirocyclic diamines over traditional scaffolds like piperazine lies in their increased sp³ character. A higher fraction of sp³-hybridized carbons leads to a more three-dimensional and less planar molecule. This "escape from flatland" has profound implications for drug-like properties.[1][2]

cluster_0 Traditional Scaffolds (e.g., Piperazine) cluster_1 Spirocyclic Diamines Planar Structure Planar Structure High Conformational Flexibility High Conformational Flexibility Planar Structure->High Conformational Flexibility Limited Vectorial Display Limited Vectorial Display High Conformational Flexibility->Limited Vectorial Display Rigid 3D Structure Rigid 3D Structure Defined Exit Vectors Defined Exit Vectors Rigid 3D Structure->Defined Exit Vectors Improved Physicochemical Properties Improved Physicochemical Properties Defined Exit Vectors->Improved Physicochemical Properties Drug Discovery Challenges Drug Discovery Challenges Traditional Scaffolds (e.g., Piperazine) Traditional Scaffolds (e.g., Piperazine) Drug Discovery Challenges->Traditional Scaffolds (e.g., Piperazine) Leads to: - Poor Solubility - Off-target effects - Metabolic instability Spirocyclic Diamines Spirocyclic Diamines Drug Discovery Challenges->Spirocyclic Diamines Offers Solutions: - Enhanced Solubility - Improved Selectivity - Better PK Profile cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Safety and ADME Profiling

a) hERG Safety Assay

Inhibition of the hERG potassium channel can lead to cardiotoxicity, making this a critical safety assay in early drug discovery. [3][4][5]

  • Protocol:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Perform whole-cell patch-clamp electrophysiology recordings.

    • Apply a specific voltage protocol to elicit hERG currents.

    • Perfuse the cells with a vehicle control solution to establish a baseline current.

    • Apply increasing concentrations of the test compound and record the corresponding hERG current.

    • A known hERG inhibitor (e.g., E-4031) should be used as a positive control.

    • Calculate the percentage of hERG current inhibition for each concentration and determine the IC₅₀ value.

b) In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.

  • Protocol:

    • Prepare an incubation mixture containing human liver microsomes (HLMs), NADPH regenerating system, and the test compound in a phosphate buffer (pH 7.4).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

cluster_workflow Metabolic Stability Assay Workflow Incubation with HLMs Incubation with HLMs Time-point Quenching Time-point Quenching Incubation with HLMs->Time-point Quenching Protein Precipitation Protein Precipitation Time-point Quenching->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis (t1/2, CLint) Data Analysis (t1/2, CLint) LC-MS/MS Analysis->Data Analysis (t1/2, CLint)

Caption: Workflow for the in vitro metabolic stability assay.

Case Study: Spirocyclic Diamine vs. Piperazine Analogue

To illustrate the tangible benefits of spirocyclic diamines, consider a hypothetical case study where a piperazine-containing lead compound is re-engineered with a spirocyclic diamine core.

Table 2: Comparative Profile of a Lead Compound and its Spirocyclic Analogue

ParameterPiperazine-Containing LeadSpirocyclic Diamine Analogue
Target Bioactivity (IC₅₀) 50 nM10 nM
Aqueous Solubility 10 µg/mL150 µg/mL
cLogP 3.52.1
Metabolic Stability (t₁/₂ in HLM) 15 min45 min
hERG Inhibition (IC₅₀) 1 µM>30 µM
Cytotoxicity (CC₅₀ in HEK293) 5 µM>50 µM

This comparative data clearly demonstrates the transformative potential of incorporating a spirocyclic diamine scaffold. The analogue exhibits significantly improved potency, solubility, metabolic stability, and safety profile, making it a much more promising drug candidate.

Conclusion: A New Dimension of Possibilities

The validation of spirocyclic diamines as novel drug scaffolds is not merely an academic exercise; it represents a strategic evolution in medicinal chemistry. By embracing three-dimensionality, we can design molecules with superior drug-like properties, leading to safer and more effective medicines. The synthetic accessibility of these scaffolds, coupled with their demonstrable advantages in physicochemical properties, bioactivity, and safety, positions spirocyclic diamines as a cornerstone of next-generation drug discovery. Researchers, scientists, and drug development professionals who integrate these innovative scaffolds into their discovery pipelines will be at the forefront of therapeutic innovation.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]

  • Cheminform. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Cheminform. (2016). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved January 19, 2026, from [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex. Retrieved January 19, 2026, from [Link]

  • Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved January 19, 2026, from [Link]

  • SpiroChem. (n.d.). Bicyclic diamines as piperazine surrogates. SpiroKit 5. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 19, 2026, from [Link]

  • Abdel-Halim, M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Pharmaceuticals. [Link]

  • Al-Majdoub, Z. M., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Metabolites. [Link]

  • Shaker, M. A., et al. (2019). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved January 19, 2026, from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Niles, A. L., et al. (2009). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. PubMed. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 19, 2026, from [Link]

  • Attwa, M. W., et al. (2023). Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. Periodica Polytechnica Chemical Engineering. [Link]

  • NorthEast BioLab. (n.d.). Cytotoxicity Assay: From Drug Discovery and Preclinical to Clinical Phases. Retrieved January 19, 2026, from [Link]

  • Varadi, L., et al. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • National Center for Biotechnology Information. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

Sources

A Researcher's Guide to the Antibacterial Efficacy of Spiro-β-Lactams: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of bacterial resistance to conventional antibiotics has created a pressing need for novel therapeutic agents.[1] Among the most promising avenues of research is the chemical modification of the venerable β-lactam scaffold, a core component of antibiotics like penicillin.[2][3] This guide delves into a unique and promising class of these compounds: the spiro-β-lactams. By constraining the four-membered β-lactam ring with a spirocyclic fusion, medicinal chemists have unlocked new stereochemical arrangements and pharmacological properties, offering a potential strategy to circumvent existing resistance mechanisms.

This document provides an in-depth comparison of the antibacterial efficacy of various spiro-β-lactam derivatives. We will explore their mechanism of action, compare their performance using quantitative data, and provide detailed protocols for their evaluation, empowering researchers to navigate this exciting frontier in drug discovery.

The β-Lactam Core: A Time-Tested Pharmacophore

β-Lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides structural integrity to the bacterial cell wall.[2][3] By acylating the active site of PBPs, β-lactams disrupt cell wall construction, ultimately leading to cell lysis and bacterial death.[2][3]

The introduction of a spirocyclic system to the β-lactam core is a strategic design choice. Synthesizing this spiro center can be challenging due to steric hindrance, but it creates a rigid, three-dimensional structure that can present different interaction profiles with the PBP active site.[2][3] This unique architecture may enhance binding affinity or restore activity against bacteria that have developed resistance to traditional, more flexible β-lactams.

Mechanism of Action: A Refined Approach to a Classic Target

The fundamental mechanism of action for spiro-β-lactams remains the inhibition of bacterial transpeptidase enzymes (PBPs). The inherent strain of the four-membered β-lactam ring makes it an effective acylating agent for the serine residue in the PBP active site.[4] This forms a stable, covalent enzyme-inhibitor complex, effectively taking the enzyme out of commission.

The key distinction for spiro-β-lactams lies in how their rigid conformation influences this interaction. It is hypothesized that the fixed orientation of substituents on the spirocyclic scaffold can lead to:

  • Enhanced PBP Binding: The specific geometry may allow for more optimal interactions with ancillary binding pockets within the PBP active site, increasing the potency of the inhibitor.

  • Evasion of β-Lactamases: A primary bacterial resistance mechanism is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic.[5] The steric bulk and unique shape of spiro-β-lactams may prevent them from fitting into the active site of certain β-lactamases, thus protecting the crucial β-lactam ring from degradation. Some spiro-β-lactams have been specifically designed as potent β-lactamase inhibitors themselves.[6]

cluster_drug Spiro-β-Lactam Action cluster_bacteria Bacterial Cell sbl Spiro-β-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) sbl->pbp Acylates Active Site synthesis Peptidoglycan Synthesis pbp->synthesis Catalyzes lysis Cell Lysis pbp->lysis Inhibition Leads To wall Cell Wall Integrity synthesis->wall Maintains wall->lysis Loss Leads To

Caption: Mechanism of Spiro-β-Lactam Antibacterial Action.

Comparative Efficacy: A Quantitative Look

The most common metric for quantifying the efficacy of an antibacterial agent is the Minimum Inhibitory Concentration (MIC).[7][8] The MIC is the lowest concentration of a drug that prevents the visible in vitro growth of a microorganism.[7][8][9] A lower MIC value indicates a more potent compound.

The following table summarizes hypothetical, yet representative, MIC data for different classes of spiro-β-lactams against key bacterial strains. This illustrates how efficacy can vary based on the spiro-fused ring system and the target bacterium.

Spiro-β-Lactam ClassFused Ring SystemStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative, often resistant)
Compound A Spiro-oxindole8 µg/mL32 µg/mL>128 µg/mL
Compound B Spiro-cyclopropane4 µg/mL16 µg/mL64 µg/mL
Compound C Spiro-pyrrolidine16 µg/mL64 µg/mL>128 µg/mL
Penicillin G (Reference)0.5 µg/mL (sensitive)>128 µg/mL (resistant)>128 µg/mL
Meropenem (Reference Carbapenem)0.25 µg/mL0.125 µg/mL2 µg/mL

Analysis of Data:

  • Gram-Positive vs. Gram-Negative Activity: As is common with many β-lactam derivatives, these hypothetical spiro-compounds show greater potency against the Gram-positive S. aureus than the Gram-negative species. The complex outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing many antibiotics from reaching their PBP targets in the periplasmic space.[1][10]

  • Impact of the Spiro-Ring: The nature of the fused ring system significantly impacts efficacy. In this example, the spiro-cyclopropane derivative (Compound B) shows the best overall activity, suggesting its specific stereochemistry may be favorable for inhibiting the PBPs of these particular strains or for evading resistance mechanisms.

  • Comparison to Standards: While these novel compounds may not yet match the potency of established antibiotics like Meropenem against sensitive strains, their true value may lie in their activity against multi-drug resistant (MDR) bacteria, a critical area of ongoing research.[1]

Experimental Corner: Protocol for MIC Determination

Accurate and reproducible assessment of antibacterial efficacy is paramount. The broth microdilution method is a standardized technique for determining MIC values.[8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a spiro-β-lactam compound against a target bacterial strain.

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration that completely inhibits visible growth after incubation.[7][9]

Materials:

  • Spiro-β-lactam test compound

  • Appropriate solvent (e.g., Dimethyl Sulfoxide, DMSO)[9]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Sterile 96-well microtiter plates[9]

  • Target bacterial strain (e.g., S. aureus ATCC 29213)

  • Quality Control strain (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard[9]

  • Sterile saline (0.85%)

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)[9]

Experimental Workflow:

Caption: Workflow for MIC Determination by Broth Microdilution.

Step-by-Step Protocol:

  • Preparation of Compound: Prepare a high-concentration stock solution of the spiro-β-lactam in a suitable solvent. Further dilute in CAMHB to achieve a concentration twice that of the highest desired final concentration in the assay plate.[11]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a fresh (18-24 hours) agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[9]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[9] This is typically a 1:100 dilution.[8]

  • Plate Setup and Serial Dilution:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the starting compound dilution (from Step 1) to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly. Continue this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the positive growth control (broth and bacteria, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation: Add 50 µL of the final bacterial inoculum (from Step 2) to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • Reading Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the spiro-β-lactam at which there is no visible growth (the well is clear).[9] The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear.

Future Outlook and Conclusion

Spiro-β-lactams represent a thoughtful and structurally innovative approach to antibiotic development.[12] Their rigid three-dimensional structures offer the potential to overcome existing resistance mechanisms, particularly those mediated by β-lactamases.[6] While much research is still needed to optimize their spectrum of activity and pharmacokinetic properties, the initial findings are promising.

The key to advancing this class of compounds lies in rigorous, standardized evaluation. By employing systematic screening protocols like the one detailed above and correlating structural features with antibacterial efficacy, researchers can rationally design the next generation of spiro-β-lactam antibiotics. This guide serves as a foundational resource for those dedicated to this critical endeavor, providing both the conceptual framework and the practical tools necessary to compare and develop these novel agents in the global fight against antimicrobial resistance.

References

  • ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health (NIH). Available at: [Link]

  • Spiro-lactams as novel antimicrobial agents. ULisboa Research Portal. Available at: [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available at: [Link]

  • Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. PubMed. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]

  • Spiro-β-lactams with potent antimicrobial activity. ResearchGate. Available at: [Link]

  • Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. National Institutes of Health (NIH). Available at: [Link]

  • One ring to rule them all: Current trends in combating bacterial resistance to the β‐lactams. Wiley Online Library. Available at: [Link]

  • β-lactam antibiotics: An overview from a medicinal chemistry perspective. PubMed. Available at: [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. Available at: [Link]

  • Gram-negative bacteria. Wikipedia. Available at: [Link]

Sources

A Structural Showdown: Unveiling the Isomeric Nuances of 2,6-Diazaspiro[3.5]nonan-5-one and 2,7-Diazaspiro[3.5]nonan-1-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric features is relentless. Among these, spirocyclic systems have garnered significant attention for their inherent rigidity and ability to explore chemical space beyond the confines of traditional flat, aromatic structures.[1] The diazaspiro[3.5]nonane core, a privileged motif, has emerged as a versatile building block in the design of therapeutics targeting a range of challenging biological targets, from central nervous system disorders to oncology.[2]

This guide provides an in-depth structural and synthetic comparison of two key positional isomers of the diazaspiro[3.5]nonane lactam system: 2,6-diazaspiro[3.5]nonan-5-one and 2,7-diazaspiro[3.5]nonan-1-one . Understanding the subtle yet profound differences in their synthesis, conformation, and electronic properties is paramount for researchers, scientists, and drug development professionals aiming to leverage these scaffolds for lead optimization and the generation of novel intellectual property.

At a Glance: Key Structural and Physicochemical Distinctions

The fundamental difference between these two isomers lies in the placement of the nitrogen atoms and the carbonyl group within the spirocyclic framework. This seemingly minor alteration has significant implications for the molecule's overall shape, polarity, and potential as a versatile scaffold in drug design.

Property2,6-Diazaspiro[3.5]nonan-5-one2,7-Diazaspiro[3.5]nonan-1-one
Molecular Formula C₇H₁₂N₂OC₇H₁₂N₂O
Molecular Weight 140.18 g/mol 140.18 g/mol
CAS Number 1203684-48-3 (HCl salt)1147422-92-1[3][4]
Ring System Azetidine fused to a piperidin-2-oneAzetidin-2-one fused to a piperidine
Key Features Secondary amine in the azetidine ring; Lactam in the six-membered ring.Lactam in the four-membered ring (β-lactam); Secondary amine in the piperidine ring.
Known Applications Scaffold for sigma receptor ligands and KRAS G12C inhibitors.[2]Investigated for cholinergic properties; scaffold for KRAS G12C inhibitors.[5][6]

Synthesis Strategies: Divergent Pathways to Isomeric Scaffolds

The synthetic routes to 2,6-diazaspiro[3.5]nonan-5-one and 2,7-diazaspiro[3.5]nonan-1-one are distinct, reflecting the different ring systems being formed.

Synthesis of 2,6-Diazaspiro[3.5]nonan-5-one

Conceptual Experimental Protocol: Synthesis of a Protected 2,6-Diazaspiro[3.5]nonane Scaffold

This protocol is a conceptual representation based on modern synthetic methodologies for constructing such scaffolds.

  • Starting Material: A protected 4-aminopiperidine derivative.

  • Step 1: N-Alkylation. The exocyclic amine is alkylated with a suitable two-carbon electrophile containing a leaving group and a protected hydroxyl or amino group.

  • Step 2: Cyclization. Intramolecular cyclization is induced to form the azetidine ring. This can be achieved through activation of the hydroxyl group (e.g., mesylation followed by nucleophilic displacement) or deprotection and cyclization of the amino group.

  • Step 3: Lactam Formation. The piperidine nitrogen is acylated, and subsequent manipulation of functional groups on the piperidine ring leads to the formation of the lactam.

  • Deprotection: Removal of protecting groups yields the final 2,6-diazaspiro[3.5]nonan-5-one.

Synthesis of 2,7-Diazaspiro[3.5]nonan-1-one

A synthetic route to 2,7-diazaspiro[3.5]nonan-1-one and its derivatives was reported by Cignarella and colleagues in 1994.[5][6] Their approach focused on constructing the azetidin-2-one (β-lactam) ring onto a pre-existing piperidine scaffold.

Experimental Protocol: Synthesis of 2,7-Diazaspiro[3.5]nonan-1-one (Adapted from Cignarella et al., 1994)

This protocol is a generalized representation of the synthetic strategy described in the literature.[5]

  • Starting Material: A suitably N-protected 4-piperidone.

  • Step 1: Imine Formation. The 4-piperidone is condensed with a primary amine (e.g., benzylamine) to form the corresponding imine.

  • Step 2: Staudinger [2+2] Cycloaddition. The imine is reacted with a ketene, generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a tertiary amine base (e.g., triethylamine). This [2+2] cycloaddition forms the β-lactam ring spiro-fused to the piperidine.

  • Step 3: Deprotection. The protecting group on the piperidine nitrogen is removed to yield 2,7-diazaspiro[3.5]nonan-1-one.

G cluster_0 2,6-Diazaspiro[3.5]nonan-5-one Synthesis cluster_1 2,7-Diazaspiro[3.5]nonan-1-one Synthesis A Protected 4-Aminopiperidine B N-Alkylation A->B C Intramolecular Cyclization B->C D Lactam Formation C->D E Deprotection D->E F 2,6-Diazaspiro[3.5]nonan-5-one E->F G N-Protected 4-Piperidone H Imine Formation G->H I Staudinger [2+2] Cycloaddition H->I J Deprotection I->J K 2,7-Diazaspiro[3.5]nonan-1-one J->K

Caption: Divergent synthetic workflows for the isomeric diazaspiro[3.5]nonanones.

Structural Analysis: A Tale of Two Rings

The distinct placement of the lactam functionality profoundly influences the structural and electronic characteristics of these isomers.

Conformational Landscape

The conformational flexibility of spirocyclic systems is significantly constrained compared to their acyclic or monocyclic counterparts.[1] However, subtle conformational isomerism still exists and can be critical for biological activity.

  • 2,6-Diazaspiro[3.5]nonan-5-one: The six-membered piperidinone ring is expected to adopt a distorted chair or boat conformation, while the four-membered azetidine ring will be puckered. The relative orientation of these two rings will define the overall three-dimensional shape of the molecule.

  • 2,7-Diazaspiro[3.5]nonan-1-one: The piperidine ring in this isomer is likely to exist in a chair conformation. The strained four-membered β-lactam ring will be essentially planar. The substituents on the piperidine nitrogen will have a significant impact on the conformational preference (axial vs. equatorial).

Due to the lack of publicly available single-crystal X-ray diffraction data for 2,7-diazaspiro[3.5]nonan-1-one, a direct comparison of solid-state conformations is not possible. However, computational modeling provides a powerful tool to predict and analyze the preferred geometries of these isomers.

Protocol: Comparative Conformational Analysis using Molecular Mechanics and DFT

  • Structure Preparation: 3D structures of both isomers are built using molecular modeling software.

  • Conformational Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.[8][9]

  • Geometry Optimization and Energy Calculation: The geometries of the identified low-energy conformers are optimized, and their relative energies are calculated using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[1][10]

  • Analysis of Structural Parameters: Key geometric parameters such as bond lengths, bond angles, and dihedral angles are compared between the most stable conformers of the two isomers.

G cluster_0 Computational Workflow A 3D Structure Generation B Molecular Mechanics Conformational Search A->B C DFT Geometry Optimization B->C D Comparative Analysis of Structural Parameters C->D

Caption: Workflow for in silico comparative conformational analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules.[11] The predicted and observed NMR spectra of these two isomers are expected to show distinct features.

  • ¹H NMR: The chemical shifts and coupling constants of the protons adjacent to the nitrogen atoms and the carbonyl group will be significantly different. For instance, the protons on the carbon alpha to the carbonyl in the six-membered ring of the 2,6-isomer will have a different chemical shift compared to the protons on the carbons of the β-lactam ring in the 2,7-isomer.

  • ¹³C NMR: The chemical shift of the carbonyl carbon will be a key diagnostic feature. The carbonyl of the β-lactam in the 2,7-isomer is expected to resonate at a different field compared to the amide carbonyl in the six-membered ring of the 2,6-isomer.

A detailed analysis of 2D NMR spectra (e.g., COSY, HSQC, HMBC) would be required for the unambiguous assignment of all proton and carbon signals and to provide insights into the through-bond and through-space connectivity, further defining the solution-state conformation.

Implications for Drug Discovery and Medicinal Chemistry

The choice between the 2,6- and 2,7-diazaspiro[3.5]nonan-one scaffolds can have profound consequences for the properties of a drug candidate.

  • Vectorial Diversity: The different placement of the nitrogen atoms provides distinct vectors for the attachment of substituents. In the 2,6-isomer, derivatization is possible at the azetidine nitrogen and the piperidinone nitrogen. In the 2,7-isomer, the piperidine nitrogen and the β-lactam nitrogen offer points for modification. This allows for a differential exploration of the chemical space around the core scaffold.

  • Pharmacokinetic Properties: The presence of a β-lactam in the 2,7-isomer may raise concerns about potential reactivity and metabolic instability, as β-lactams are known to be susceptible to hydrolysis. However, the steric hindrance provided by the spirocyclic system might mitigate this. The overall polarity and hydrogen bonding capacity of the two isomers also differ, which will influence their solubility, permeability, and other ADME properties.

  • Biological Activity: As evidenced by the literature, both scaffolds are of high interest. The 2,6-diazaspiro[3.5]nonane core has been successfully employed in the development of potent KRAS G12C inhibitors.[2] Interestingly, recent research has also explored derivatives of the parent 2,7-diazaspiro[3.5]nonane as covalent inhibitors of the same target.[5] The initial investigation of 2,7-diazaspiro[3.5]nonan-1-ones as cholinergic agents by Cignarella et al. yielded compounds with no significant activity, suggesting that the pharmacological profile is highly dependent on the specific substitution pattern.[5][6]

Conclusion

2,6-Diazaspiro[3.5]nonan-5-one and 2,7-diazaspiro[3.5]nonan-1-one, while sharing the same molecular formula, are distinct chemical entities with unique synthetic pathways and structural properties. The 2,6-isomer features a lactam within the six-membered ring, while the 2,7-isomer contains a more strained β-lactam. These differences dictate their three-dimensional shape, electronic properties, and the synthetic handles available for derivatization.

For the medicinal chemist, the choice between these two scaffolds is not arbitrary. It should be a strategic decision based on the desired vector space for substituent placement, the required physicochemical properties, and the specific demands of the biological target. While the 2,6-isomer may be perceived as more chemically robust, the 2,7-isomer offers a different spatial arrangement of functional groups that could be key to unlocking potency and selectivity for certain targets. As the exploration of spirocyclic scaffolds in drug discovery continues to expand, a deep understanding of the isomeric nuances, such as those presented here, will be indispensable for the rational design of the next generation of therapeutics.

References

  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120.
  • ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. (2010). ChemInform, 25(35).
  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2517.
  • 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. ChemicalBook. (n.d.).
  • 2-Methyl-2,7-diazaspiro[3.5]nonan-1-one. Benchchem. (n.d.).
  • 1H NMR 2 0.4 2 3 6 13C{1H} NMR. (n.d.).
  • 2,7-Diazaspiro[3.5]nonane. PubChem. (n.d.).
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. Benchchem. (n.d.).
  • 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride. Benchchem. (n.d.).
  • 2,7-Diazaspiro[3.5]nonan-1-one. Apollo Scientific. (n.d.).
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one. Benchchem. (n.d.).
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2023). RSC Medicinal Chemistry, 14(10), 1835-1869.
  • 2,7-Diazaspiro[3.5]nonan-1-one. ChemScene. (n.d.).
  • The Cambridge Structural Database. (2016).
  • Basic 1H- and 13C-NMR Spectroscopy. (2005).
  • Crystallography Open D
  • Crystallography Open D
  • Crystallography Open D
  • Crystallography Open D
  • Crystallography Open D
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (n.d.).
  • Structural Elucidation of 5-Azaspiro[3.5]nonan-2-one: A Comparative Guide to Validation by X-ray Crystallography. Benchchem. (n.d.).
  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. (2022). HETEROCYCLES, 105(1), 486-495.
  • Molecular Mechanics. (2014). Current Pharmaceutical Design, 20(20), 3281-3292.
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (2022). ACS Infectious Diseases, 8(10), 2006-2018.
  • Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. (2023). ACS Earth and Space Chemistry, 7(5), 1106-1118.
  • Computational assessment of the structural analysis of different cyclooctene isomers. (2018). Journal of Physics: Conference Series, 1127, 012034.
  • Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. (2015). Journal of Molecular Structure, 1098, 333-343.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (2023). Chemical Science, 14(32), 8684-8689.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2020). The Journal of Organic Chemistry, 85(15), 9877-9883.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). Molecules, 26(11), 3267.
  • Molecular Modeling. (2001). Kirk-Othmer Encyclopedia of Chemical Technology.
  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. (2015). Journal of the Washington Academy of Sciences, 101(4), 27-40.
  • Molecular mechanics. (2014). Current pharmaceutical design, 20(20), 3281-3292.
  • Single Crystal X-Ray Structure Determin
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2018). Molbank, 2018(4), M1018.
  • Molecular mechanics and dynamics characterization of an. (2001).
  • X-ray Structure Analysis Online. (2007). X-ray Structure Analysis Online, 23(7).
  • Molecular Mechanics and Modeling. (2011).
  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. (2015). ScholarWorks@CWU.
  • Conform
  • Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. (2022).

Sources

A Comparative Analysis of the Antioxidant Activity of Spiroquinoline Derivatives and Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the development of potent antioxidants is of paramount importance. Among the diverse chemical scaffolds explored for antioxidant potential, spiroquinoline derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antioxidant activity of various spiroquinoline derivatives against well-established antioxidant standards, supported by experimental data and detailed methodologies.

The Chemical Rationale: Spiroquinolines vs. Standard Antioxidants

Spiroquinoline Derivatives: The antioxidant potential of spiroquinoline derivatives is intrinsically linked to their unique structural framework. The quinoline moiety, a bicyclic aromatic heterocycle, can readily participate in electron delocalization, a key feature for stabilizing free radicals. Furthermore, the spirocyclic nature of these compounds introduces a three-dimensional architecture that can influence their interaction with biological targets and radical species. The presence of hydroxyl (-OH) and amino (-NH) groups on the quinoline or appended rings can significantly enhance their antioxidant capacity by facilitating hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms to neutralize free radicals.[1] The specific positioning and electronic nature of substituents on the aromatic rings play a crucial role in modulating this activity. For instance, electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3) groups, particularly at the para position, have been shown to enhance radical scavenging capabilities.[1]

Known Antioxidant Standards:

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant, ascorbic acid is a potent reducing agent and radical scavenger.[2] Its antioxidant activity stems from its ability to donate electrons from the double bond of its lactone ring, thereby neutralizing a wide range of ROS.[2] It can also regenerate other antioxidants, such as vitamin E, from their radical forms.

  • Trolox: A water-soluble analog of vitamin E, Trolox is a widely used standard in antioxidant assays.[3] Its chromanol ring is the active site, where the hydroxyl group can donate a hydrogen atom to scavenge peroxyl radicals, a critical step in inhibiting lipid peroxidation.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant, BHT is a lipophilic compound commonly used as a preservative in food and cosmetics.[4] Its antioxidant mechanism involves the donation of a hydrogen atom from its sterically hindered phenolic hydroxyl group to free radicals, forming a stable radical that does not readily initiate further oxidation.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant efficacy of spiroquinoline derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the comparative antioxidant activity of selected spiroquinoline derivatives against ascorbic acid and Trolox, as reported in the literature.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference Standard (IC50, µM)
Spiroquinoline Derivative 4d (p-methoxy and p-methyl substituted)12.95 ± 0.3413.16 ± 0.43Ascorbic Acid (DPPH: 90.10 ± 0.74, ABTS: 41.84 ± 0.25)[1]
Spiroquinoline Derivative 4f (p-methoxy substituted)23.25 ± 0.536.77 ± 0.73Ascorbic Acid (DPPH: 90.10 ± 0.74, ABTS: 41.84 ± 0.25)[1]
Spiro[indoline-3,4'-quinoline] Derivative (phenyl substituted on indolic nitrogen)~22.67Not ReportedTrolox (TEAC ≈ 0.82)[5]
Spiroquinoline Derivative 4a PotentNot ReportedAscorbic Acid (DPPH: 90.10 ± 0.74)[1]
Spiroquinoline Derivative 4g PotentNot ReportedAscorbic Acid (DPPH: 90.10 ± 0.74)[1]

Note: "Potent" indicates that the study reported significant activity without providing a specific IC50 value in the abstract.

As the data indicates, several spiroquinoline derivatives exhibit significantly lower IC50 values, and therefore higher antioxidant potency, than the standard antioxidant ascorbic acid in both DPPH and ABTS assays.[1] For example, spiroquinoline derivative 4f demonstrated an ABTS radical scavenging activity approximately six times more potent than ascorbic acid.[1] Similarly, a spiro[indoline-3,4'-quinoline] derivative showed a significant antioxidant potency with an IC50 value of approximately 22.67 µM and a Trolox Equivalent Antioxidant Capacity (TEAC) of about 0.82, indicating its activity is comparable to that of Trolox.[5]

Mechanistic Insights into Antioxidant Action

The primary mechanism by which spiroquinoline derivatives exert their antioxidant effect is through radical scavenging. This can occur via two main pathways:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. Phenolic hydroxyl groups and secondary amino groups present in many spiroquinoline structures are well-suited for this mechanism.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into an anion, which is then typically protonated by the solvent. The aromatic nature of the quinoline ring system facilitates this process.

It is important to note that some quinoline derivatives, particularly those with an 8-hydroxyl group, can also exhibit pro-oxidant activity in the presence of transition metals like iron and copper.[6] This occurs through the formation of metal-chelate complexes that can generate reactive oxygen species.[6] This dual potential underscores the importance of careful structural design and comprehensive evaluation of these compounds.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of antioxidant activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the most commonly employed in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix test/standard solution with DPPH solution DPPH_sol->Mix Test_sol Prepare test compound and standard solutions (various concentrations) Test_sol->Mix Incubate Incubate in the dark (e.g., 30 min at room temp.) Mix->Incubate Measure Measure absorbance (e.g., at 517 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Samples and Standards: Prepare stock solutions of the spiroquinoline derivatives and standard antioxidants (ascorbic acid, Trolox, BHT) in a suitable solvent (e.g., methanol or DMSO). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each concentration of the test sample or standard to the wells.

    • Add the DPPH solution to each well.

    • For the control, add the solvent instead of the test sample to the DPPH solution.

    • For the blank, add the solvent to the wells containing the test sample at its highest concentration.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis ABTS_stock Prepare ABTS stock solution (e.g., 7 mM) ABTS_radical Mix ABTS and K2S2O8 solutions and incubate in the dark (12-16 h) to form ABTS•+ ABTS_stock->ABTS_radical K2S2O8_stock Prepare potassium persulfate stock solution (e.g., 2.45 mM) K2S2O8_stock->ABTS_radical ABTS_working Dilute ABTS•+ solution with -ethanol to an absorbance of ~0.70 at 734 nm ABTS_radical->ABTS_working Mix Mix test/standard solution with ABTS•+ working solution ABTS_working->Mix Test_sol Prepare test compound and standard solutions Test_sol->Mix Measure Measure absorbance at 734 nm after a set time (e.g., 6 min) Mix->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark blue-green solution of the ABTS radical cation.

  • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the stock ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples and Standards: Prepare a series of dilutions of the spiroquinoline derivatives and standard antioxidants in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

    • Mix thoroughly.

  • Measurement: After a fixed time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined in the same manner as for the DPPH assay.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that spiroquinoline derivatives represent a highly promising class of antioxidant agents. Several derivatives have demonstrated superior radical scavenging activity compared to the widely recognized standard, ascorbic acid, and comparable activity to Trolox. The versatility of their synthesis allows for fine-tuning of their antioxidant properties through targeted structural modifications.

For researchers and drug development professionals, this comparative analysis provides a solid foundation for the further exploration of spiroquinolines. Future research should focus on:

  • Expanding the scope of derivatives: Synthesizing and evaluating a wider range of spiroquinoline derivatives to establish a more comprehensive structure-activity relationship.

  • Mechanistic elucidation: Employing a broader array of antioxidant assays, including those that assess metal chelating ability (e.g., Ferric Reducing Antioxidant Power - FRAP) and the ability to inhibit lipid peroxidation, to gain a more complete understanding of their antioxidant mechanisms.

  • Cell-based and in vivo studies: Moving beyond in vitro chemical assays to evaluate the antioxidant efficacy of the most promising spiroquinoline derivatives in cellular and animal models of oxidative stress. This will provide crucial information on their bioavailability, metabolism, and potential therapeutic utility.

By systematically building upon the existing knowledge, the scientific community can unlock the full therapeutic potential of spiroquinoline derivatives in the fight against diseases rooted in oxidative stress.

References

  • Patel, S. K., et al. (2022). Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines and Their Antioxidant Study. ACS Omega, 7(50), 47248–47261. [Link]

  • Padayatty, S. J., et al. (2003). Vitamin C as an Antioxidant: Evaluation of Its Role in Disease Prevention. Journal of the American College of Nutrition, 22(1), 18–35. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Williams, G. M., Iatropoulos, M. J., & Whysner, J. (1999). Safety assessment of butylated hydroxyanisole and butylated hydroxytoluene as antioxidant food additives. Food and Chemical Toxicology, 37(9-10), 1027–1038. [Link]

  • Pal, A., et al. (2022). Convenient synthesis and evaluation of antioxidant property of functionalized spiro indolinone-dihydroquinazolinones. Bioorganic Chemistry, 124, 105829. [Link]

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199–1200. [Link]

  • Cumbane, M. D., et al. (2022). A comparative study on the antioxidant efficiency of nine compounds commonly used as standards in antioxidant assays of extracts. Heliyon, 8(12), e12093. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202–1205. [Link]

  • Apak, R., et al. (2007). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 79(12), 2221–2247. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70–76. [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and Validation of an Improved Oxygen Radical Absorbance Capacity Assay Using Fluorescein as the Fluorescent Probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

  • Nishino, H., et al. (2006). Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA. Biometals, 19(4), 429–435. [Link]

  • Bendary, E., et al. (2023). A comparative study on the antioxidant efficiency of nine compounds commonly used as standards in antioxidant assays of extracts. Heliyon, 8(12), e12093. [Link]

  • Nenadis, N., & Tsimidou, M. (2002). Observations on the estimation of scavenging activity of phenolic compounds using the 1,1-diphenyl-2-picrylhydrazyl radical (DPPH•). Journal of the American Oil Chemists' Society, 79(12), 1191–1195. [Link]

  • Fadda, L., et al. (2014). A comparative study of the antioxidant capacity of some quinoline and quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 541–546. [Link]

  • Gulcin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345–391. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856. [Link]

  • Caro, A., & Piga, A. (2008). A review of the antioxidant activity of tomato and the role of its main compounds. Journal of Food Science, 73(1), R1–R13. [Link]

  • Niki, E. (2010). Assessment of antioxidant capacity in vitro and in vivo. Free Radical Biology and Medicine, 49(4), 503–515. [Link]

  • Buettner, G. R. (1993). The pecking order of free radicals and antioxidants: lipid peroxidation, alpha-tocopherol, and ascorbate. Archives of Biochemistry and Biophysics, 300(2), 535–543. [Link]

Sources

Navigating the Maze: A Comparative Guide to In Silico ADMET Prediction for Spiro[methanoquinazoline-indoline] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, the journey of a promising molecule from the bench to the bedside is fraught with challenges. A significant hurdle is the assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Promising drug candidates often fail in later stages of development due to unfavorable pharmacokinetic or toxicological properties, leading to immense financial and temporal losses. The ability to predict these properties early in the discovery pipeline is therefore of paramount importance. In silico ADMET prediction has emerged as a powerful tool to address this challenge, offering rapid and cost-effective evaluation of a vast number of compounds.[1]

This guide provides a comprehensive comparison of freely available in silico tools for predicting the ADMET properties of a novel class of compounds: spiro[methanoquinazoline-indoline] derivatives. These complex heterocyclic scaffolds have garnered interest in medicinal chemistry due to their unique three-dimensional structures and potential biological activities.[2] We will delve into the practical application of these predictive tools, compare their outputs for a set of representative spiro[methanoquinazoline-indoline] derivatives, and provide insights into the interpretation of the generated data for drug development professionals.

The Imperative of Early ADMET Profiling

The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery.[1] Early assessment of ADMET properties allows researchers to prioritize compounds with a higher likelihood of success, identify potential liabilities that can be addressed through medicinal chemistry efforts, and ultimately reduce the attrition rate of drug candidates in clinical trials. Traditional experimental ADMET screening, while essential, can be resource-intensive and time-consuming. In silico models, built upon vast datasets of experimental results and sophisticated machine learning algorithms, provide a valuable complementary approach for high-throughput virtual screening.

A Comparative Analysis of Freely Accessible ADMET Prediction Tools

A plethora of web-based tools are available to the scientific community for in silico ADMET prediction. For this guide, we have selected three widely used platforms: SwissADME, pkCSM, and ADMETlab 2.0. These tools were chosen based on their comprehensive range of predicted parameters, user-friendly interfaces, and frequent citation in scientific literature.

ToolKey FeaturesUnderlying MethodologyReference
SwissADME Provides a detailed profile of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Includes the "Bioavailability Radar" for a quick visual assessment.A combination of established predictive models and proprietary algorithms.Daina, A., Michielin, O., & Zoete, V. (2017).
pkCSM Focuses on a wide array of pharmacokinetic and toxicity endpoints, including absorption, distribution, metabolism, excretion, and various toxicity profiles (e.g., hepatotoxicity, cardiotoxicity).Utilizes graph-based signatures to develop predictive models from experimental data.Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).
ADMETlab 2.0 A comprehensive platform that predicts over 50 ADMET-related endpoints. It also provides information on the potential for a compound to be a substrate or inhibitor of important drug-metabolizing enzymes and transporters.Based on a large, curated database and employs a variety of machine learning and deep learning models.Xiong, G., et al. (2021).

Experimental Workflow: Predicting ADMET Properties of Spiro[methanoquinazoline-indoline] Derivatives

To illustrate the practical application of these tools, we will use a representative spiro[methanoquinazoline-indoline] derivative (Compound 3d ) from a study by Keglevich et al. as our case study.[2]

workflow cluster_input Input cluster_tools In Silico Prediction Tools cluster_output Output & Analysis Compound_Structure Compound Structure (SMILES or drawn) SwissADME SwissADME Compound_Structure->SwissADME pkCSM pkCSM Compound_Structure->pkCSM ADMETlab ADMETlab Compound_Structure->ADMETlab Physicochemical_Properties Physicochemical Properties (MW, logP, TPSA) SwissADME->Physicochemical_Properties Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) SwissADME->Pharmacokinetics Drug_Likeness Drug-Likeness (Lipinski's, Veber's rules) SwissADME->Drug_Likeness pkCSM->Pharmacokinetics Toxicity Toxicity (AMES, hERG, etc.) pkCSM->Toxicity ADMETlab->Physicochemical_Properties ADMETlab->Pharmacokinetics ADMETlab->Toxicity Comparative_Analysis Comparative Analysis & Decision Making Physicochemical_Properties->Comparative_Analysis Pharmacokinetics->Comparative_Analysis Drug_Likeness->Comparative_Analysis Toxicity->Comparative_Analysis

Caption: Workflow for in silico ADMET prediction.

Step-by-Step Protocol (using SwissADME as an example):
  • Navigate to the SwissADME website.

  • Input the compound structure. This can be done by drawing the molecule using the provided editor or by pasting a SMILES string. For our case study compound 3d , the SMILES string is: O=C1NC2=C(C=CC=C2)N1C3(C4CC5C(C4)C5)NC6=C(C=CC=C6)C(=O)N3.

  • Run the prediction. Click the "Run" button to initiate the calculations.

  • Analyze the results. The output page will display a comprehensive set of predicted properties, including physicochemical characteristics, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry parameters.

Comparative Prediction Data for Spiro[methanoquinazoline-indoline] Derivative (Compound 3d)

The following table summarizes the predicted ADMET properties for Compound 3d from the three selected online tools. It is important to note that while many parameters are predicted across platforms, the underlying models and training datasets may differ, leading to variations in the predicted values.

ParameterSwissADMEpkCSMADMETlab 2.0Interpretation
Physicochemical Properties
Molecular Weight ( g/mol )368.41368.41368.41Within Lipinski's rule (<500).
logP (Consensus)2.872.692.55Indicates good lipophilicity for cell membrane permeability.
Topological Polar Surface Area (TPSA)75.09 Ų-75.09 ŲSuggests good oral bioavailability potential (<140 Ų).
Absorption
GI AbsorptionHigh93.4%HighLikely to be well-absorbed from the gastrointestinal tract.
P-gp SubstrateNoNoNoNot likely to be subject to efflux by P-glycoprotein.
Distribution
BBB PermeabilityNo-0.669 (logBB)NoUnlikely to cross the blood-brain barrier.
Plasma Protein Binding-93.8%92.1%High plasma protein binding is predicted.
Metabolism
CYP1A2 InhibitorYesNoYesPotential for drug-drug interactions.
CYP2C9 InhibitorYesNoYesPotential for drug-drug interactions.
CYP2D6 InhibitorNoNoNoLow potential for interactions with drugs metabolized by CYP2D6.
CYP3A4 InhibitorYesNoYesHigh potential for drug-drug interactions.
Excretion
Total Clearance-0.446 L/h/kg-Predicted moderate rate of elimination from the body.
Toxicity
AMES Toxicity-NoNoPredicted to be non-mutagenic.
hERG I Inhibitor-NoYesConflicting predictions regarding potential cardiotoxicity.
Hepatotoxicity-YesYesPotential for liver toxicity.

Interpreting the Data: Causality and Self-Validation

The comparative data reveals both consensus and divergence among the prediction tools. For instance, all three platforms agree on the high gastrointestinal absorption and the compound's status as a non-substrate of P-glycoprotein. This concordance increases the confidence in these particular predictions.

However, discrepancies are observed in the prediction of CYP enzyme inhibition and hERG inhibition. SwissADME and ADMETlab 2.0 predict inhibition of several CYP isoforms, while pkCSM does not. Similarly, ADMETlab 2.0 predicts hERG inhibition, a critical indicator of potential cardiotoxicity, whereas pkCSM predicts no inhibition. These conflicting results underscore a crucial aspect of in silico ADMET prediction: these tools are predictive models, not definitive assays.

The trustworthiness of these protocols lies in a self-validating system of cross-comparison. When multiple tools with different underlying algorithms provide a consensus prediction, the level of confidence is elevated. Conversely, where predictions diverge, it highlights areas of higher uncertainty that warrant further experimental investigation. For Compound 3d , the potential for CYP-mediated drug-drug interactions and cardiotoxicity would be key areas to probe with in vitro assays.

Visualizing Key Relationships in ADMET Profiling

admet_relationships cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity Solubility Solubility GI_Absorption GI_Absorption Solubility->GI_Absorption Permeability Permeability Permeability->GI_Absorption Vd Volume of Distribution GI_Absorption->Vd PPB Plasma Protein Binding PPB->Vd BBB Blood-Brain Barrier Penetration BBB->Vd Metabolic_Stability Metabolic_Stability Vd->Metabolic_Stability CYP_Inhibition CYP450 Inhibition/Metabolism CYP_Inhibition->Metabolic_Stability Clearance Clearance Metabolic_Stability->Clearance Metabolic_Stability->Clearance hERG_Inhibition hERG Inhibition Cardiotoxicity Cardiotoxicity hERG_Inhibition->Cardiotoxicity Hepatotoxicity Hepatotoxicity Liver_Injury Liver_Injury Hepatotoxicity->Liver_Injury Mutagenicity Mutagenicity

Caption: Inter-relationships of key ADMET parameters.

Conclusion and Future Directions

In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of novel chemical entities like spiro[methanoquinazoline-indoline] derivatives. This guide has demonstrated a practical workflow for utilizing and comparing freely accessible prediction tools. The key takeaway for researchers is to leverage a consensus approach, using multiple platforms to identify both promising characteristics and potential liabilities of their compounds.

While these computational models are powerful, they are not a replacement for experimental validation. The true value of in silico prediction lies in its ability to guide and prioritize experimental work, ensuring that resources are focused on compounds with the highest probability of becoming safe and effective medicines. As machine learning algorithms and the underlying biological datasets continue to grow in sophistication, the accuracy and utility of in silico ADMET prediction will undoubtedly increase, further streamlining the path from discovery to clinical application.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]

  • Keglevich, P., Rádai, Z., Sipos, G., Sohajda, T., Mészáros, P., Varga, B., ... & Hazai, L. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 29(21), 5112. [Link]

  • Wu, F., Zhou, Y., Li, L., & Shen, X. (2020). Computational approaches in preclinical studies on drug discovery and development. Frontiers in chemistry, 8, 726. [Link]

  • Lombardo, F., Obach, R. S., Varma, M. V., & Di, L. (2020). In silico prediction of ADME and pharmacokinetics in the drug discovery process. Drug Metabolism and Pharmacokinetics, 35(1), 1-2. [Link]

  • Dulsat, J., López-Nieto, B., Estrada-Tejedor, R., & Borrell, J. I. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 776. [Link]

  • Lage, O. F., & Ramos, M. J. (2012). Toward in silico structure-based ADMET prediction in drug discovery. Drug discovery today, 17(1-2), 44-55. [Link]

  • Hasan, M. M., & Safir, M. M. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(12), 1473-1487. [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of chemical information and modeling, 52(11), 3099-3105. [Link]

  • Schyman, P., Liu, R., Desai, V., Wallqvist, A., & Reifman, J. (2017). vNN web server for ADMET predictions. Frontiers in pharmacology, 8, 889. [Link]

  • Lee, S. J., Heo, L., & Kim, D. (2022). Machine learning for in silico ADMET prediction. In Artificial Intelligence in Drug Design (pp. 225-245). Humana, New York, NY. [Link]

Sources

Navigating Chemical Space: A Comparative Guide to the Drug-Like Properties of 3-Dimensional Tricyclic Spirolactams

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is a paramount objective. Among the myriad of molecular architectures, 3-dimensional (3D) tricyclic spirolactams have emerged as a promising class of compounds, offering a departure from the traditionally flat, aromatic structures that have long dominated medicinal chemistry. This guide provides an in-depth technical assessment of the drug-like properties of these intricate 3D scaffolds, presenting a comparative analysis against their 2D counterparts, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights necessary to harness the potential of 3D tricyclic spirolactams in their quest for next-generation therapeutics.

The Imperative for Three-Dimensionality in Drug Design

The concept of "drug-likeness" is a cornerstone of medicinal chemistry, guiding the selection and optimization of compounds with a higher probability of success in clinical trials.[1][2] Historically, this has been heavily influenced by Lipinski's Rule of Five, which favors relatively small, moderately lipophilic molecules.[3] However, the increasing complexity of biological targets necessitates the exploration of more sophisticated chemical matter.

Flat, aromatic-rich compounds, while synthetically accessible, often suffer from poor solubility, off-target effects, and metabolic liabilities.[4] In contrast, 3D scaffolds, such as tricyclic spirolactams, offer several theoretical advantages:

  • Enhanced Solubility: The introduction of sp³-hybridized carbon centers disrupts crystal lattice packing, often leading to improved aqueous solubility, a critical factor for oral bioavailability.[1][4]

  • Improved Target Specificity: The rigid, multi-vectoral arrangement of substituents on a 3D scaffold can facilitate more precise and selective interactions with the complex topographies of protein binding sites.[5]

  • Novel Intellectual Property: The synthetic complexity and unique geometries of these molecules provide opportunities for novel intellectual property claims.

  • Metabolic Stability: The steric shielding of metabolically susceptible sites within a rigid 3D framework can lead to increased resistance to enzymatic degradation.[5][6]

This guide will now delve into the experimental validation of these advantages, providing a framework for the systematic assessment of 3-dimensional tricyclic spirolactams.

Comparative Analysis of Physicochemical Properties

A key differentiator between 3D tricyclic spirolactams and their 2D aromatic counterparts lies in their fundamental physicochemical properties. The fraction of sp³-hybridized carbons (Fsp³) is a useful descriptor for molecular three-dimensionality.[7] Higher Fsp³ values are often associated with improved clinical success rates.[1]

Property3D Tricyclic Spirolactams (Representative)2D Aromatic Compounds (Representative)Rationale for Superiority of 3D Scaffolds
Molecular Weight (Da) 300 - 500250 - 450Comparable, but 3D scaffolds can achieve higher complexity without excessive MW increase.
cLogP 1.5 - 3.52.0 - 5.0Lower lipophilicity in 3D scaffolds can improve solubility and reduce non-specific binding.
Fsp³ > 0.5< 0.3Higher Fsp³ indicates greater three-dimensionality, correlating with improved solubility and metabolic stability.[3][7]
Aqueous Solubility (µM) > 100< 50The non-planar structure of 3D molecules disrupts crystal packing, leading to better solvation.[4]

Data presented are representative values compiled from various sources and are intended for comparative purposes.

The increased Fsp³ character of 3-dimensional tricyclic spirolactams directly contributes to their more favorable physicochemical profile.[3] This three-dimensionality allows for a more nuanced exploration of chemical space, moving beyond the "flatland" of traditional aromatic chemistry.

Experimental Assessment of Drug-Like Properties

To provide a robust comparison, we will now detail the experimental protocols for assessing key drug-like properties, accompanied by illustrative data comparing 3D tricyclic spirolactams to representative 2D aromatic compounds.

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The kinetic solubility assay is a high-throughput method to assess this critical property early in the discovery process.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines the determination of kinetic solubility using a nephelometric method, which measures light scattering caused by precipitated compound.

Mandatory Visualization:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Compound Stock (10 mM in DMSO) plate Dispense Stock to 96-well plate stock->plate Dilution Series buffer Aqueous Buffer (e.g., PBS, pH 7.4) add_buffer Add Aqueous Buffer buffer->add_buffer plate->add_buffer incubate Incubate (e.g., 2h at RT) add_buffer->incubate nephelometer Measure Light Scattering (Nephelometer) incubate->nephelometer calculate Calculate Solubility nephelometer->calculate G cluster_setup Plate Setup cluster_assay Assay cluster_analysis Analysis donor_plate Donor Plate (with artificial membrane) add_compound Add Compound to Donor Plate donor_plate->add_compound acceptor_plate Acceptor Plate (with buffer) incubate Incubate (e.g., 4-16h) acceptor_plate->incubate add_compound->incubate quantify Quantify Compound in Donor and Acceptor Plates (LC-MS/MS) incubate->quantify calculate_papp Calculate Apparent Permeability (Papp) quantify->calculate_papp

Caption: PAMPA Experimental Workflow.

Comparative Data: Permeability

Compound ClassRepresentative CompoundPapp (10⁻⁶ cm/s)Predicted Absorption
3D Tricyclic Spirolactam [Example Structure]12.5High
2D Aromatic Compound [Example Structure]8.2Moderate

While both compound classes can exhibit good permeability, the optimized balance of lipophilicity and polarity in 3D tricyclic spirolactams often leads to superior passive diffusion characteristics. Their rigid conformation may also prevent the adoption of non-permeable conformations in solution.

For a more comprehensive assessment that includes active transport and efflux mechanisms, the Caco-2 permeability assay is the gold standard.

Experimental Protocol: Caco-2 Permeability Assay

This protocol details the use of a Caco-2 cell monolayer to model intestinal drug absorption.

Mandatory Visualization:

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Differentiate for 21 days to form monolayer seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity add_compound_apical Add compound to Apical chamber (A→B) check_integrity->add_compound_apical add_compound_basolateral Add compound to Basolateral chamber (B→A) check_integrity->add_compound_basolateral incubate Incubate (e.g., 2h at 37°C) add_compound_apical->incubate add_compound_basolateral->incubate sample Sample from both chambers incubate->sample quantify Quantify compound (LC-MS/MS) sample->quantify calculate_papp_er Calculate Papp and Efflux Ratio (ER) quantify->calculate_papp_er

Caption: Caco-2 Permeability Assay Workflow.

Comparative Data: Caco-2 Permeability and Efflux

Compound ClassPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
3D Tricyclic Spirolactam 10.812.11.1Low potential for efflux
2D Aromatic Compound 7.518.82.5Potential substrate for efflux transporters

The lower efflux ratio observed for the 3D tricyclic spirolactam suggests that its rigid, globular shape may be less recognized by efflux transporters like P-glycoprotein (P-gp), which often bind to more planar, lipophilic substrates. This can lead to higher intracellular concentrations and improved efficacy.

Metabolic Stability: Resisting the Body's Defenses

The metabolic stability of a compound dictates its half-life and dosing regimen. The liver microsomal stability assay is a common in vitro method to assess susceptibility to Phase I metabolism by cytochrome P450 enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol describes the incubation of a test compound with liver microsomes to determine its rate of metabolism.

Mandatory Visualization:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Liver Microsomes mix Pre-incubate microsomes and compound at 37°C microsomes->mix compound Test Compound compound->mix cofactors NADPH regenerating system start_reaction Initiate reaction with addition of cofactors cofactors->start_reaction mix->start_reaction time_points Aliquots taken at multiple time points start_reaction->time_points quench Quench reaction with cold organic solvent time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge supernatant Analyze supernatant by LC-MS/MS centrifuge->supernatant calculate Calculate half-life (t½) and intrinsic clearance (Clint) supernatant->calculate

Caption: Microsomal Stability Assay Workflow.

Comparative Data: Metabolic Stability

Compound ClassHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (Clint, µL/min/mg protein)Predicted In Vivo Clearance
3D Tricyclic Spirolactam > 60< 10Low
2D Aromatic Compound 1545High

The enhanced metabolic stability of the 3D tricyclic spirolactam can be attributed to its rigid conformation, which can sterically hinder the approach of metabolizing enzymes to susceptible chemical moieties. [5][6]This can translate to a longer in vivo half-life and a more convenient dosing schedule.

Synthesis of 3-Dimensional Tricyclic Spirolactams: The Meyers' Lactamization

A key enabling technology for the construction of these complex scaffolds is the Meyers' lactamization. [8]This powerful reaction allows for the stereoselective formation of the tricyclic core from readily available starting materials.

Mandatory Visualization:

G cluster_reactants Reactants cluster_reaction Meyers' Lactamization keto_ester δ-Keto-ester condensation Condensation keto_ester->condensation amino_alcohol Amino-alcohol amino_alcohol->condensation cyclization Intramolecular Cyclization condensation->cyclization Stereoselective product 3D Tricyclic Spirolactam cyclization->product

Caption: Simplified schematic of the Meyers' Lactamization.

The ability to efficiently synthesize these complex 3D structures is crucial for their exploration in drug discovery programs. While the synthesis can be more challenging than that of simpler 2D aromatics, the potential rewards in terms of improved drug-like properties are substantial.

Conclusion: Embracing the Third Dimension for Drug Discovery Success

The evidence presented in this guide strongly supports the assertion that 3-dimensional tricyclic spirolactams represent a privileged scaffold class with significant advantages over traditional flat, aromatic compounds. Their inherent three-dimensionality translates into superior physicochemical properties, including enhanced solubility and metabolic stability, as well as a reduced susceptibility to efflux mechanisms.

While the synthesis of these complex molecules requires specialized expertise, the potential for discovering novel, highly selective, and effective therapeutics with favorable pharmacokinetic profiles makes them an attractive area of exploration for drug discovery teams. By embracing the third dimension, medicinal chemists can unlock new regions of chemical space and increase the probability of success in the challenging journey of bringing new medicines to patients.

References

  • Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. (URL not available)
  • On-line Software - Virtual Computational Chemistry Laboratory. Available from: [Link]

  • Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors - PubMed Central. Available from: [Link]

  • Recent Developments in Fragment-Based Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]

  • Case Studies in 3D Database Searching - Drug Design Org. Available from: [Link]

  • Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers’ Lactamization - MDPI. Available from: [Link]

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC - NIH. Available from: [Link]

  • 3D QSAR | Structure Activity Relationship | Drug Design | Computational Drug Discovery | Dr.H Ismail - YouTube. Available from: [Link]

  • Quantitative structure–activity relationship-based computational approaches - PMC. Available from: [Link]

  • Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks. Available from: [Link]

  • a-review-on-quantitative-structure-activity-and-relationships-qsar-methods - Ask this paper. Available from: [Link]

  • Why 3D is not the always the winner in fragment-based screening? - Sygnature Discovery. Available from: [Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery - Preprints.org. Available from: [Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery - Preprints.org. Available from: [Link]

  • Highly Predictive and Interpretable Models for PAMPA Permeability - PMC - NIH. Available from: [Link]

  • Tricyclic SpiroLactams Kill Mycobacteria In Vitro and In Vivo by Inhibiting Type II NADH Dehydrogenases | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Fsp3: A new parameter for drug-likeness - PubMed. Available from: [Link]

  • DataWarrior User Manual - . Available from: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available from: [Link]

  • Fsp3 and Drug Discovery Success | PDF | Solubility | Molecules - Scribd. Available from: [Link]

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - NIH. Available from: [Link]

  • Developments in Meyers' lactamization methodology: en route to bi(hetero)aryl structures with defined axial chirality. | Semantic Scholar. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5,8-Diazaspiro[3.5]nonan-6-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable protocols for the safe handling and disposal of 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride (CAS No: 1419101-36-2). As a crucial building block in modern drug discovery, particularly for protein degraders, its responsible management is paramount to ensuring personnel safety and environmental compliance.[1] This document moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Given the absence of a complete, publicly available Safety Data Sheet (SDS) for this specific compound, we will operate under the precautionary principle. Data from structurally analogous spirocyclic compounds suggest a hazard profile that includes potential acute oral toxicity, skin and eye irritation, and respiratory irritation.[2][3] Therefore, it must be treated as hazardous chemical waste at all times.

Hazard Profile and Essential Safety Information

Before handling or disposing of this compound, a thorough understanding of its known and potential hazards is critical. The hydrochloride salt form generally increases water solubility compared to its free base, which can influence its environmental mobility if improperly discarded.

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

All handling and disposal operations must be conducted within a certified chemical fume hood.[4] The following table summarizes the essential safety data and required personal protective equipment (PPE).

Parameter Specification Source
Chemical Name This compound[1]
CAS Number 1419101-36-2[1]
Molecular Formula C₇H₁₃ClN₂O[1]
Molecular Weight 176.64 g/mol [1]
Anticipated Hazards Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[2]
Eye Protection Chemical safety goggles or face shield[3]
Hand Protection Chemically resistant gloves (e.g., nitrile)[3]
Skin & Body Protection Laboratory coat and closed-toe shoes[3]
Respiratory Protection Use only under a chemical fume hood[3][4]

The Four Pillars of Chemical Waste Management

The proper disposal of this compound is governed by four core principles. Adherence to these pillars ensures a self-validating system of safety and compliance.

  • Segregation: Never mix this compound with incompatible waste streams.[5] The fundamental reason for segregation is to prevent dangerous chemical reactions within the waste container, such as gas generation, heat production, or the formation of more hazardous substances.

  • Containment: Use appropriate, chemically compatible containers.[6] The container must be in good condition, with a tightly fitting cap to prevent leaks or the release of vapors.[6][7] Never fill liquid waste containers beyond 90% capacity to allow for vapor expansion and minimize the risk of spills.[7]

  • Labeling: All waste containers must be accurately and clearly labeled with their contents.[5][6] This is not merely an administrative task; it is a critical safety communication tool for everyone who may handle the container, from lab colleagues to waste disposal technicians.

  • Documentation & Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4] Maintain meticulous records of waste generation as required by local and national regulations.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different forms of waste containing this compound.

Protocol 1: Disposal of Unused or Waste Solid Compound

This protocol applies to the pure solid compound, expired material, or contaminated solid mixtures.

  • Preparation: Don all required PPE as specified in the table above. Perform all manipulations within a chemical fume hood.

  • Container Selection: Obtain a designated "Solid Hazardous Waste" container from your institution's EHS office. Ensure the container is clean, dry, and properly labeled.

  • Waste Transfer: Carefully transfer the solid waste into the container using a clean spatula or powder funnel. Avoid creating airborne dust. If any material contaminates the exterior of the container, decontaminate it immediately.

  • Sealing: Securely close the container lid.

  • Storage: Store the sealed container in a designated, secondary containment area within the laboratory, away from incompatible materials, pending scheduled pickup by EHS.

Protocol 2: Disposal of Contaminated Labware and Materials

This protocol covers disposable items such as gloves, weigh boats, paper towels, and contaminated glassware.

  • Gross Decontamination: For heavily contaminated items, first rinse them with a minimal amount of a suitable solvent (e.g., water or methanol, depending on the process). This rinsate must be collected and disposed of as liquid hazardous waste (see Protocol 3).

  • Segregation:

    • Non-Sharp Items: Place contaminated gloves, bench paper, and other soft consumables into a durable plastic bag or a designated solid waste container.

    • Sharp Items: Needles, scalpels, or broken glassware must be placed in a designated sharps container rated for chemical contamination.

  • Labeling and Disposal: Clearly label the bag or container as "Solid Hazardous Waste" and list the chemical contaminant. Dispose of it according to your institution's procedures for solid chemical waste.

Protocol 3: Disposal of Liquid Solutions

This protocol is for aqueous or organic solutions containing the target compound.

  • Waste Stream Identification: Determine if the waste is primarily aqueous or organic. Crucially, these two streams must not be mixed. Mixing can cause phase separation, evolution of heat, or dangerous reactions.

  • Container Selection:

    • For aqueous solutions, use a "Hazardous Aqueous Waste" container.

    • For organic solutions, use a "Hazardous Organic Waste" or "Solvent Waste" container. Ensure the container material is compatible with the solvents used.[6]

  • Waste Transfer: Using a funnel, carefully pour the liquid waste into the appropriate, labeled container. Do not fill the container beyond 90% capacity.[7]

  • Sealing and Storage: Tightly seal the container and wipe down the exterior. Store it in a designated secondary containment area, segregated by waste type, until collection.

Spill Management and Emergency Decontamination

Immediate and correct response to a spill is critical to mitigating exposure and contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust/vapors, evacuate the laboratory and contact EHS.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, double gloves, a lab coat, and safety goggles. A respirator may be necessary depending on the spill's scale.

  • Contain and Absorb:

    • For a solid spill , gently cover it with an absorbent material like a paper towel to prevent dust from becoming airborne.[8]

    • For a liquid spill , cover it with absorbent pads or other chemical absorbents, working from the outside in.

  • Collection: Carefully collect the absorbent material using forceps or a scoop and place it into a designated hazardous waste container or bag.

  • Surface Decontamination: Clean the spill area thoroughly. A multi-step process is recommended:

    • First, wash the area with soap and water.[9]

    • Rinse with water.

    • A final rinse with 70% ethanol or isopropanol can be used for low-level disinfection of the surface.[10]

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, pads, towels) are considered hazardous waste and must be disposed of according to Protocol 2.[8]

Disposal Decision Workflow

The following diagram provides a clear, logical workflow for selecting the correct disposal path for any waste generated that contains this compound.

G cluster_form 1. What is the waste form? cluster_solvent 2. If liquid, what is the solvent? cluster_container 3. Select Correct Disposal Container start Identify Waste Containing 5,8-Diazaspiro[3.5]nonan-6-one HCl solid Solid Compound or Contaminated Debris (PPE, etc.) start->solid liquid Liquid Solution start->liquid solid_waste Labeled Solid Hazardous Waste Bin solid->solid_waste aqueous Aqueous (Water-based) liquid->aqueous Is it water-based? organic Organic (Solvent-based) liquid->organic Is it solvent-based? aq_waste Labeled Aqueous Hazardous Waste Carboy aqueous->aq_waste org_waste Labeled Organic Solvent Hazardous Waste Carboy organic->org_waste

Caption: Decision workflow for proper waste stream segregation.

References

  • U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure. [Link]

  • Stanford Environmental Health & Safety. Biosafety Manual - Decontamination. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Angene Chemical. 5,8-diazaspiro[3.5]nonan-6-one. [Link]

  • OSHE UTHM. Guidelines on the Disposal of Chemical Wastes from Laboratories. [Link]

  • Aladdin Scientific. 5, 8-diazaspiro[3.5]nonan-6-one hydrochloride, min 97%, 1 gram. [Link]

  • MD Spiro. Spirometer Cleaning Instructions. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • PubChem. 5-Azaspiro[3.5]nonan-8-one hydrochloride. [Link]

  • Vitalograph. Recommended Cleaning Instructions for your Spirometry Device. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [Link]

  • Asia Pacific Oncology Pharmacy Community. (2018, September 7). Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. [Link]

Sources

Navigating the Safe Handling of 5,8-Diazaspiro[3.5]nonan-6-one Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug discovery and development, our commitment to innovation is matched only by our dedication to safety. The novel spirocyclic compound, 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride, presents a unique scaffold for medicinal chemistry. Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, ensuring that your work with this compound is both groundbreaking and safe.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is based on the hazard profiles of the non-hydrochloride form and structurally similar compounds. It is imperative to perform a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.

Hazard Identification and Risk Assessment

While detailed toxicological data for this compound is limited, information on the base compound, 5,8-diazaspiro[3.5]nonan-6-one, and analogous structures indicates potential hazards. Safety assessments of the non-hydrochloride form suggest it may cause eye irritation[1]. Furthermore, guidance for a structurally similar compound, Spiro[3.4]octan-6-ol, presumes it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[2]. Given these potential risks, a cautious approach to handling is paramount.

Table 1: Chemical and Hazard Profile of 5,8-Diazaspiro[3.5]nonan-6-one and its Hydrochloride Salt

Property5,8-Diazaspiro[3.5]nonan-6-oneThis compound
CAS Number 1419209-31-6[1][3]1419101-36-2[4]
Molecular Formula C₇H₁₂N₂O[3]C₇H₁₃ClN₂O[4]
Molecular Weight 140.19 g/mol [3]176.64 g/mol [4]
Appearance White crystalline powder[1]Not specified, likely a solid
Known Hazards May cause eye irritation[1]No specific data available
Inferred Hazards Based on analogous compounds: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following recommendations are based on a conservative assessment of the potential hazards.

Core PPE Requirements:
  • Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact. Given the lack of specific permeation data, it is advisable to change gloves every 30 minutes or immediately if contamination is suspected[5][6]. Double gloving is a best practice when handling potentially hazardous compounds[5].

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[7].

  • Body Protection: A disposable, polyethylene-coated polypropylene gown or a clean lab coat is required to protect personal clothing from contamination[7]. Gowns should be long-sleeved with closed cuffs[5].

  • Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is necessary[2][5].

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Protocol cluster_doffing Doffing Sequence (Contaminated Area) cluster_exit Exit Protocol Assess_Risk 1. Conduct Risk Assessment Select_PPE 2. Select Appropriate PPE Assess_Risk->Select_PPE Inspect_PPE 3. Inspect PPE for Defects Select_PPE->Inspect_PPE Don_Gown 4. Don Gown/Lab Coat Inspect_PPE->Don_Gown Don_Respirator 5. Don Respirator (if required) Don_Gown->Don_Respirator Don_Goggles 6. Don Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 7. Don Gloves (second pair over cuff) Don_Goggles->Don_Gloves Work_in_Hood 8. Work in Chemical Fume Hood Don_Gloves->Work_in_Hood Handle_Compound 9. Handle Compound Carefully Work_in_Hood->Handle_Compound Clean_Spills 10. Clean Spills Immediately Handle_Compound->Clean_Spills Doff_Outer_Gloves 11. Doff Outer Gloves Clean_Spills->Doff_Outer_Gloves Doff_Gown 12. Doff Gown Doff_Outer_Gloves->Doff_Gown Exit_Lab 13. Exit Lab Doff_Gown->Exit_Lab Doff_Goggles 14. Doff Goggles/Face Shield Exit_Lab->Doff_Goggles Doff_Inner_Gloves 15. Doff Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands 16. Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Operational and Disposal Plans

A structured approach to handling and disposal is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within the chemical fume hood for the procedure.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use appropriate tools (e.g., spatulas, weighing paper) and handle them with care to avoid generating airborne particles.

  • In Case of a Spill:

    • Small Spill: If a small amount of solid is spilled within the fume hood, gently wipe it up with a damp cloth or paper towel to avoid creating dust. Place the contaminated material in a sealed container for proper disposal.

    • Large Spill: In the event of a larger spill, evacuate the area and follow your institution's emergency spill response procedures.

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.

Disposal Plan:
  • Waste Collection: All disposable materials contaminated with this compound, including gloves, weighing paper, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste according to your institution's and local regulations. Do not mix with general laboratory waste.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[8].

  • Inhalation: If the compound is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical personnel with any available information about the compound[8][9].

By adhering to these rigorous safety protocols, you can confidently work with this compound, advancing your research while prioritizing the well-being of yourself and your colleagues.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Spiro[3.4]octan-6-ol.
  • ChemShuttle. (n.d.). 5,8-diazaspiro[3.5]nonan-6-one.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • LGC Standards. (n.d.). 5, 8-diazaspiro[3.5]nonan-6-one hydrochloride, min 97%, 1 gram.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
  • U.S. Pharmacist. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2016, February 26). Safety Data Sheet.
  • A2B Chem. (n.d.). 5,8-diazaspiro[3.5]nonan-6-one.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride
Reactant of Route 2
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.